2,6-Diphenylanthracene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-diphenylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18/c1-3-7-19(8-4-1)21-11-13-23-18-26-16-22(20-9-5-2-6-10-20)12-14-24(26)17-25(23)15-21/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBIWFMZBZJUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=C(C=C(C=C4)C5=CC=CC=C5)C=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,6-Diphenylanthracene synthesis pathway
An In-depth Technical Guide to the Synthesis of 2,6-Diphenylanthracene: Pathways, Mechanisms, and Best Practices
Executive Summary
This compound (DPA) has emerged as a benchmark organic semiconductor, demonstrating exceptional charge carrier mobility in organic thin-film transistors (OTFTs).[1] Its rigid, planar aromatic core, extended by phenyl substituents at the 2 and 6 positions, facilitates efficient intermolecular π-π stacking, which is crucial for high-performance electronic applications. The synthesis of high-purity DPA is therefore a critical undertaking for researchers in materials science and drug development exploring organic electronics.
This guide provides a comprehensive overview of the principal and most efficient synthetic pathway to this compound. As a self-validating system, the described multi-step synthesis is designed for reproducibility and scalability. We will delve into the causality behind experimental choices, from precursor selection to the intricacies of the palladium-catalyzed cross-coupling reaction that forms the final product. Detailed, step-by-step protocols for synthesis, purification, and characterization are provided to equip researchers with the practical knowledge required to produce high-quality DPA.
PART 1: The Significance of this compound in Modern Electronics
Anthracene and its derivatives have long been a cornerstone in the field of organic electronics due to their inherent air stability and tunable electronic properties.[1] While pristine anthracene exhibits modest charge mobility, strategic functionalization can dramatically enhance its performance. The substitution at the 2 and 6 positions is particularly effective as it extends the π-conjugation along the long axis of the molecule, a key factor in promoting efficient charge transport.[1]
In 2015, researchers reported that thin-film devices based on this compound achieved remarkable hole mobilities exceeding 10 cm²/Vs, placing it among the top-performing organic semiconductors.[1][2] This high performance, coupled with its robust stability, makes DPA a highly attractive candidate for next-generation electronic devices, including flexible displays, sensors, and organic light-emitting transistors (OLETs). The efficient synthesis described herein is the foundational step toward unlocking these technological applications.
PART 2: The Principal Synthetic Pathway: A Three-Step Approach
The most reliable and high-yield synthesis of this compound is a three-step process starting from 2,6-dihydroxyanthracene-9,10-dione.[3] This strategy involves an initial reduction to form the anthracene core, followed by the functionalization of the hydroxyl groups to create excellent leaving groups, and finally, a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl substituents.
Overall Synthesis Workflow
The logical flow of the synthesis is designed to first establish the core anthracene aromaticity and then prepare the molecule for the crucial C-C bond-forming reaction.
Step 1: Synthesis of 2,6-Dihydroxyanthracene (Aromatization)
Causality: The starting material, an anthraquinone, lacks the fully aromatic system of anthracene. A reduction is necessary to remove the carbonyl groups and establish the core aromatic structure. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, performed in an aqueous basic solution to ensure the solubility of the starting material.
Experimental Protocol:
-
To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add sodium borohydride (2.4 g, 62.5 mmol) and 60 mL of a 1M sodium carbonate solution.[3]
-
In small portions, add 2,6-dihydroxyanthracene-9,10-dione (1.2 g, 5 mmol). Effervescence (colorless gas) will be observed.
-
Once the gas evolution ceases, heat the reaction mixture to 80°C for 30 minutes.
-
Transfer the reaction mixture to a 500 mL beaker and cool in an ice bath.
-
Slowly acidify the mixture with 60 mL of 3M HCl to precipitate the product.
-
Collect the solid product by filtration. Wash the filtrate on the filter with acetone.
-
Evaporate the acetone solution under reduced pressure to afford 2,6-dihydroxyanthracene as a brown solid. (Typical yield: ~68%).[3]
Step 2: Synthesis of 2,6-Diyl bis(trifluoromethanesulfonate)-anthracene
Causality: The hydroxyl group (-OH) is a poor leaving group for palladium-catalyzed cross-coupling reactions. It must be converted into a group that readily participates in the catalytic cycle. The triflate group (-OTf) is one of the best leaving groups in this context. The reaction is performed at low temperatures (-20°C) with triflic anhydride (Tf₂O) and a non-nucleophilic base like triethylamine (Et₃N) to prevent side reactions.
Experimental Protocol:
-
In a 50 mL two-neck round-bottom flask under an argon atmosphere, dissolve the crude 2,6-dihydroxyanthracene (420 mg, 2 mmol) in 8 mL of dry dichloromethane (DCM).[3]
-
Add triethylamine (1.4 mL). Cool the flask to -20°C using a suitable cooling bath.
-
Slowly, add triflic anhydride (0.82 mL, 5 mmol) dropwise via syringe.
-
Stir the mixture for 2 hours, allowing it to gradually warm to room temperature.
-
Dilute the reaction with an additional 10 mL of DCM.
-
Wash the organic layer sequentially with water (3 x 10 mL) and brine (3 x 10 mL).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/dichloromethane mobile phase) to yield the product as a white-yellowish solid. (Typical yield: ~58%).[3]
Step 3: Suzuki-Miyaura Cross-Coupling to Yield this compound
Causality: This final step is the cornerstone of the synthesis, forming the two critical carbon-carbon bonds. The Suzuki reaction is chosen for its high tolerance of functional groups and generally high yields. The mechanism involves a palladium catalyst, typically Pd(PPh₃)₄, which cycles through oxidative addition, transmetalation, and reductive elimination phases. A base (K₂CO₃) is essential for activating the boronic acid in the transmetalation step.
Suzuki Coupling Catalytic Cycle:
Experimental Protocol:
-
To a 100 mL flask under an argon atmosphere, add 2,6-diyl bis(trifluoromethanesulfonate)-anthracene (474 mg, 1 mmol), phenylboronic acid (268 mg, 2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 63 mg, 0.05 mmol).[3]
-
Add 8 mL of toluene, 2 mL of ethanol, and 2 mL of a 2M aqueous potassium carbonate (K₂CO₃) solution.
-
Heat the reaction mixture to 90°C and maintain it overnight with vigorous stirring.
-
After cooling to room temperature, add 20 mL of water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to obtain this compound as a white solid. (Typical yield: ~91%).[3]
PART 3: Purification and Characterization
For applications in organic electronics, the purity of the semiconductor is paramount. Trace impurities can act as charge traps, severely degrading device performance.
Purification Protocol:
-
Column Chromatography: The initial purification after synthesis is typically performed using silica gel chromatography, as described in the protocol above.
-
Sublimation: For device-grade purity, gradient sublimation under high vacuum (e.g., 10⁻³ Torr) is the gold standard.[4] This process effectively removes non-volatile impurities. The crude DPA is heated, and the purified material crystallizes on a cooler surface.
Characterization Data: The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
| Analysis | Expected Result | Reference |
| ¹H-NMR (400 MHz, CDCl₃) | δ [ppm] 8.50 (s, 2H), 8.21 (s, 2H), 8.10 (d, 2H), 7.78 (m, 6H), 7.52 (t, 4H), 7.40 (m, 2H) | [3] |
| Mass Spec. (EI) | m/z 330 (M⁺) | [3] |
| Elemental Analysis | Calculated for C₂₆H₁₈: C 94.51%, H 5.49%. Found: C 94.48%, H 5.45% | [3] |
| Melting Point | 255-265 °C | [4] |
PART 4: Alternative Synthetic Considerations
While the Suzuki coupling approach is robust, it is valuable for researchers to understand alternative C-C bond-forming strategies.
-
Direct C-H Arylation: This emerging technique offers a more atom-economical route by directly coupling an aryl halide with a C-H bond, avoiding the need for pre-functionalization (like boronic acid synthesis). For anthracene derivatives, direct arylation with reagents like pentafluorobenzene has been used to synthesize n-type materials.[5] While promising, this method can sometimes suffer from issues with regioselectivity and may require more extensive optimization.
-
Grignard Reactions: Grignard reagents are powerful nucleophiles for forming C-C bonds. However, they are most commonly used to synthesize the 9,10-diphenylanthracene isomer by reacting with anthraquinones.[6] Applying this method for 2,6-substitution is not straightforward due to the lack of commercially available starting materials with electrophilic carbons at the 2 and 6 positions. The high reactivity of Grignard reagents can also lead to more side reactions compared to the milder Suzuki coupling.
PART 5: Conclusion
The three-step synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction is a well-established, high-yield, and reliable pathway.[1][3] The causality-driven protocols outlined in this guide, from the initial aromatization to the final C-C bond formation and high-vacuum purification, provide a complete workflow for producing high-purity DPA. Mastery of this synthesis is a critical enabler for innovation in organic electronics, allowing for the fabrication of high-performance transistors and other advanced semiconductor devices. The continued development of more efficient synthetic methods, such as direct arylation, will further accelerate progress in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C26H18 | CID 14915456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US6566572B2 - Process for producing 9,10-diphenylanthracene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Suzuki Coupling Synthesis of 2,6-Diphenylanthracene
Introduction: The Significance of 2,6-Diphenylanthracene
This compound (DPA) is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in the field of organic electronics. Its rigid, planar anthracene core, extended by phenyl substituents at the 2 and 6 positions, gives rise to exceptional p-type semiconducting properties.[1][2] This molecular architecture facilitates efficient charge transport, making DPA a highly promising material for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[3][4] The synthesis of high-purity DPA is therefore a critical endeavor for advancing the performance and stability of these next-generation electronic devices. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the synthesis of DPA and other diarylanthracenes, offering high yields and broad functional group tolerance.[2]
This technical guide provides a comprehensive overview of the Suzuki coupling reaction as applied to the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss key aspects of reaction optimization and troubleshooting.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate.[5] The reaction forms a new carbon-carbon bond and is renowned for its mild reaction conditions and tolerance of a wide variety of functional groups. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
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Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in our case, 2,6-dibromoanthracene) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a palladium(II) species. The electron density of the aryl halide can influence the rate of this step.
-
Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the desired product (this compound) and a new carbon-carbon bond. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reported high-yield synthesis of this compound.[6]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2,6-Dibromoanthracene | C₁₄H₈Br₂ | 336.02 | 336 mg | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 268 mg | 2.2 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 63 mg | 0.05 |
| Potassium Carbonate (2M solution) | K₂CO₃ | 138.21 | 2 mL | 4.0 |
| Toluene | C₇H₈ | 92.14 | 8 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,6-dibromoanthracene (336 mg, 1.0 mmol), phenylboronic acid (268 mg, 2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (63 mg, 0.05 mmol).
-
Inert Atmosphere: Equip the flask with a condenser and purge the system with argon for 15-20 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Under a positive pressure of argon, add toluene (8 mL), ethanol (2 mL), and a 2M aqueous solution of potassium carbonate (2 mL).
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, 2,6-dibromoanthracene. The reaction is typically complete overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[7]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and dichloromethane as the eluent.[6] Further purification can be achieved by sublimation to obtain high-purity this compound suitable for electronic applications.
Characterization of this compound
-
¹H NMR (400 MHz, CDCl₃): δ [ppm] 8.50 (s, 2H), 8.21 (s, 2H), 8.10 (d, 2H), 7.78 (m, 6H), 7.52 (t, 4H), 7.40 (m, 2H).[6]
-
Mass Spectrometry (EI): m/z 330 (M⁺).[6]
-
Elemental Analysis: Calculated for C₂₆H₁₈: C 94.51%, H 5.49%. Found: C 94.48%, H 5.45%.[6]
Causality in Experimental Choices: A Deeper Dive
The success of a Suzuki coupling reaction is highly dependent on the careful selection of each component.
-
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for a range of Suzuki couplings. The triphenylphosphine ligands stabilize the Pd(0) center and facilitate the oxidative addition and reductive elimination steps. For more challenging couplings, specialized phosphine ligands or N-heterocyclic carbenes (NHCs) can be employed to enhance catalytic activity.[8]
-
Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step by forming the active boronate species. The choice of base can be critical; stronger bases may be required for less reactive boronic acids, while milder bases are necessary for substrates with base-sensitive functional groups. The use of an aqueous solution of the base is common and often accelerates the reaction.
-
Solvent System: A biphasic solvent system, such as toluene/ethanol/water, is frequently used in Suzuki couplings. Toluene serves as the primary organic solvent, dissolving the organohalide and the catalyst. The addition of a co-solvent like ethanol can improve the solubility of the reagents. Water is essential for dissolving the inorganic base and facilitating the formation of the boronate.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper handling and storage of the palladium catalyst to prevent oxidation. Use freshly opened or properly stored catalyst. |
| Insufficiently inert atmosphere | Thoroughly degas solvents and purge the reaction vessel with an inert gas (argon or nitrogen). | |
| Poor choice of base or solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water). | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure a rigorously oxygen-free environment. |
| Protodeboronation | Harsh reaction conditions (high temperature, strong base) | Use milder conditions (lower temperature, weaker base like NaHCO₃). Consider using a more stable boronate ester. |
| Difficulty in Purification | Co-elution of byproducts | Optimize the column chromatography conditions (solvent gradient, silica gel activity). Recrystallization or sublimation may be necessary. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful tool for the synthesis of this compound, a key material in the advancement of organic electronics. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields of this valuable compound. The protocol provided in this guide, along with the troubleshooting and optimization strategies, offers a solid foundation for the successful synthesis and purification of this compound, paving the way for further innovation in materials science and electronic device fabrication.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors [mdpi.com]
A Senior Application Scientist's Guide to the Purification of 2,6-Diphenylanthracene by Vacuum Sublimation
Abstract
This technical guide provides a comprehensive, field-proven methodology for the purification of 2,6-diphenylanthracene (2,6-DPA) using vacuum sublimation. 2,6-DPA is a high-performance organic semiconductor with significant potential in next-generation electronic devices, where charge carrier mobility and device performance are intrinsically linked to material purity.[1] This document moves beyond a simple recitation of steps to explain the underlying principles and causal relationships that govern a successful, high-yield purification. We will cover the theoretical underpinnings of sublimation, a detailed, self-validating experimental protocol, process optimization, post-purification characterization, and troubleshooting. This guide is intended for researchers, materials scientists, and drug development professionals seeking to achieve the highest purity grades of 2,6-DPA for demanding applications.
Introduction: The Imperative for Purity in Organic Electronics
This compound (2,6-DPA) has emerged as a standout p-type organic semiconductor, demonstrating exceptional hole mobility in thin-film transistors, with reported values exceeding 10 cm²/V·s.[1][2] This high charge mobility is a direct result of its rigid, planar anthracene core and the specific substitution pattern that facilitates efficient intermolecular π-π stacking in the solid state.[3] However, the intrinsic electronic properties of 2,6-DPA can only be fully realized when the material is of exceptionally high purity.
Impurities, even at trace levels, can act as charge traps, introduce structural defects into the crystalline lattice, and degrade device performance and longevity. Synthesis byproducts, residual solvents, or isomers can disrupt the ordered molecular packing essential for efficient charge transport.[4]
Sublimation is the phase transition of a substance directly from the solid to the gas phase, without passing through the intermediate liquid phase. For many organic solids like polycyclic aromatic hydrocarbons (PAHs), this transition occurs at temperatures below their melting point, especially under reduced pressure.[5] Vacuum sublimation is the gold standard for purifying such materials because:
-
It is a solvent-free process , eliminating the risk of incorporating solvent impurities into the final product.
-
It is highly selective , capable of separating compounds with different vapor pressures. Volatile impurities can be removed at lower temperatures, while non-volatile impurities are left behind.[6]
-
It yields a highly crystalline product , as the slow, controlled deposition from the gas phase onto a cold surface promotes the growth of well-ordered crystals.
This guide provides the necessary framework to implement and optimize the vacuum sublimation of 2,6-DPA, ensuring a final product suitable for high-performance electronic applications.
Foundational Principles & Pre-Sublimation Characterization
A successful purification is built on a solid understanding of the material's properties and a baseline assessment of its initial state.
Physicochemical Properties of this compound
Understanding the physical characteristics of 2,6-DPA is critical for designing the sublimation protocol. Key parameters are summarized in the table below. The relatively high melting point and thermal stability are advantageous for sublimation.
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₈ | [7][8] |
| Molecular Weight | 330.42 g/mol | [7][8] |
| Appearance | White to yellowish solid | [9] |
| Melting Point | 210 - 215 °C (410 - 419 °F) | [10] |
| Boiling Point | ~340 °C (~644 °F) | [10] |
| CAS Number | 95950-70-2 | [7][8][11] |
Initial Purity Assessment
Before commencing sublimation, it is crucial to analyze the crude material. This provides a benchmark against which the success of the purification can be measured. Recommended techniques include:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components in the crude mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify synthesis byproducts or residual solvents.
-
Thermogravimetric Analysis (TGA): A TGA scan reveals the thermal stability of the compound and can indicate the presence of volatile impurities that are lost at lower temperatures.[9]
Safety & Handling
As a standard laboratory practice, consult the Safety Data Sheet (SDS) before handling 2,6-DPA.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13]
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.[10][13] In case of accidental release, avoid generating dust, collect the material dry, and dispose of it properly.[10]
-
Fire Safety: The material is combustible. In case of fire, dry chemical, foam, water spray, or carbon dioxide are suitable extinguishing media.[13]
Experimental Protocol: Vacuum Sublimation
This section details the apparatus and step-by-step procedure for the purification of 2,6-DPA. The process relies on heating the crude material under high vacuum, allowing the 2,6-DPA molecules to sublime and then condense as highly pure crystals on a cooled surface.
Apparatus
A standard laboratory vacuum sublimation apparatus is required. The key components are illustrated below.
Caption: Diagram of a typical vacuum sublimation setup.
Step-by-Step Methodology
-
Preparation: Ensure all glassware is meticulously clean and dry. Lightly grease all ground-glass joints with a high-vacuum grease to ensure a proper seal.[14]
-
Sample Loading: Place 0.5 - 1.0 g of crude, dry 2,6-DPA into the bottom of the sublimator's outer tube.
-
Assembly: Carefully insert the cold finger into the outer tube and secure the assembly with a clamp to a ring stand.
-
System Evacuation: Connect the sublimator to a high-vacuum line equipped with a cold trap (liquid nitrogen). Slowly open the valve to the vacuum pump and evacuate the system to a pressure of ≤ 10⁻⁵ Torr. A high vacuum is essential to lower the required sublimation temperature and minimize the mean free path of the gas molecules, promoting efficient transport to the cold finger.
-
Cooling: Once a stable high vacuum is achieved, begin circulating coolant (e.g., chilled water at 10-15 °C) through the cold finger. Apply coolant after the vacuum is established to prevent atmospheric water from condensing on the cold surface.[14]
-
Heating Protocol (Two-Stage): This protocol is designed to first remove more volatile impurities before subliming the target compound, a technique that enhances final purity.[6]
-
Stage 1 (Degassing/Impurity Removal): Slowly heat the bottom of the sublimator to a temperature of 130-150 °C . Maintain this temperature for 1-2 hours. This step removes any residual solvents and impurities with a higher vapor pressure than 2,6-DPA.
-
Stage 2 (Product Sublimation): Gradually increase the temperature to 190-220 °C . The ideal temperature is just below the melting point of 2,6-DPA.[10] The compound will begin to sublime from the hot surface and deposit as fine, needle-like crystals on the cold finger.
-
-
Monitoring: Monitor the process visually. The rate of crystal growth on the cold finger indicates the sublimation rate. The process may take several hours to overnight, depending on the quantity of material, vacuum level, and temperature.
-
Shutdown: Once sublimation is complete (no further crystal growth is observed), turn off the heating mantle and allow the apparatus to cool completely to room temperature under vacuum. This is critical to prevent thermal shock to the glassware and to ensure all sublimed material has condensed.
-
Venting and Collection: Once cooled, slowly vent the system to atmospheric pressure with an inert gas (e.g., Nitrogen or Argon). Carefully remove the cold finger. Scrape the highly pure, crystalline 2,6-DPA from the surface of the cold finger onto a clean, tared watch glass.
Workflow and Quality Control
The entire process, from crude material to certified pure product, follows a self-validating workflow.
Caption: Self-validating workflow for 2,6-DPA purification.
Post-Sublimation Analysis
To validate the purification, repeat the analyses performed on the crude material:
-
Yield Calculation: Determine the mass of the collected crystals and calculate the percentage yield. A typical recovery is 70-90%, depending on the purity of the starting material.
-
Purity Verification: An HPLC chromatogram of the sublimed product should show a single, sharp peak with a purity level often exceeding 99.9%.
-
Melting Point (MP): The purified product should exhibit a sharp melting point within a narrow range (e.g., < 0.5 °C), consistent with literature values (~210-215 °C).[10] A broad melting range indicates the presence of impurities.
-
Spectroscopic Analysis: UV-Vis and photoluminescence spectra should be sharp and well-defined, free from impurity-related artifacts.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Sublimation temperature too low.2. Vacuum is not sufficient.3. Sublimation time is too short. | 1. Increase temperature in 5 °C increments, not exceeding the MP.2. Check for leaks in the system; ensure pump is operating correctly.3. Allow the process to run for a longer duration. |
| Product "Jumps" Off Cold Finger | Temperature gradient between the heating zone and cold finger is too large, causing rapid, uncontrolled crystallization. | Reduce the heating rate or use a slightly warmer coolant in the cold finger to promote slower, more controlled crystal growth. |
| Charring of Material | Heating temperature is too high, causing thermal decomposition. | Reduce the heating temperature. Ensure the temperature is uniform across the sample. Using a sand bath or a tube furnace can provide more even heating than a mantle. |
| Contamination of Product | 1. Poor vacuum allowing impurities to co-distill.2. System was not properly vented, causing turbulence that dislodged residue. | 1. Ensure a high vacuum (≤ 10⁻⁵ Torr) is maintained.2. Vent the system very slowly with an inert gas. |
References
- 1. researchgate.net [researchgate.net]
- 2. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Effect of pressure on crystal structure and charge transport properties of this compound | Journal of Materials Research | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. US20060289289A1 - Purification of organic compositions by sublimation - Google Patents [patents.google.com]
- 7. This compound | C26H18 | CID 14915456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. rsc.org [rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. This compound | 95950-70-2 [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Introduction: Unveiling the Luminescent Core of 2,6-Diphenylanthracene
An In-depth Technical Guide to the Photophysical Properties of 2,6-Diphenylanthracene
This compound (2,6-DPA) stands as a cornerstone molecule in the field of organic electronics and materials science. Its rigid, planar anthracene core, extended by phenyl groups at the 2 and 6 positions, creates a highly conjugated π-system responsible for its remarkable electronic and optical properties.[1][2] This guide provides an in-depth exploration of the core photophysical characteristics of 2,6-DPA, offering both fundamental understanding and practical, field-proven methodologies for its characterization. For researchers and developers, a comprehensive grasp of these properties is paramount for harnessing its potential in next-generation applications, from high-mobility organic field-effect transistors (OFETs) to efficient organic light-emitting diodes (OLEDs).[3]
Molecular Architecture and Synthetic Accessibility
The unique properties of 2,6-DPA are a direct consequence of its molecular structure. The phenyl substituents extend the π-conjugation of the anthracene core, which is a critical design strategy for enhancing charge carrier mobility. Furthermore, this substitution pattern leads to favorable molecular packing in the solid state, facilitating efficient intermolecular electronic coupling.[2] The synthesis of 2,6-DPA is well-established and can be achieved through straightforward, high-yield synthetic pathways, such as Suzuki-Miyaura cross-coupling reactions, making it an accessible material for both academic research and industrial development.[1][4]
Chemical Structure of this compound (C₂₆H₁₈)
Core Photophysical Properties: A Quantitative Overview
The interaction of 2,6-DPA with light is defined by a set of key photophysical parameters. Understanding these properties is essential for predicting and optimizing its performance in various optoelectronic devices.
Absorption and Emission Spectra
In solution, 2,6-DPA exhibits a characteristic structured absorption spectrum in the near-UV region, typically with multiple vibronic peaks. For instance, in acetone, distinct absorption peaks are observed at 358 nm, 376 nm, and 396 nm.[6] Upon excitation, it displays a strong blue fluorescence with a similarly structured emission spectrum that is mirror-image to its absorption profile. A study in dichloromethane (CH₂Cl₂) reported an absorption maximum (λ_AB) at 395 nm and a fluorescence maximum (λ_FL) at 413 nm.[7]
Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[8] 2,6-DPA is known for its high luminescence efficiency. In a dichloromethane solution, it exhibits a very high fluorescence quantum yield (Φ_F) of 0.91.[7] Even in the solid state, where aggregation-caused quenching is often a major issue for fluorescent molecules, 2,6-DPA crystals maintain a significant photoluminescence efficiency of about 40% to 41.2%.[2] This high solid-state efficiency is a crucial attribute for its application in OLEDs.
Fluorescence Lifetime (τ_F)
The fluorescence lifetime (τ_F) represents the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This parameter is intrinsic to the molecule and its environment. For 2,6-DPA in dichloromethane, the fluorescence lifetime (τ_FL) has been measured to be 7.7 ns.[7] This relatively long lifetime, combined with its high quantum yield, indicates that non-radiative decay pathways are minimal, making it an efficient emitter.
Solvent Effects on Photophysical Behavior
The surrounding solvent environment can significantly influence the photophysical properties of a solute molecule through various interactions.[9] While the rigid structure of 2,6-DPA makes it less susceptible to dramatic solvatochromic shifts compared to more polar molecules, subtle changes in its absorption and emission spectra, quantum yield, and lifetime can be observed across solvents of varying polarity and polarizability.[10][11] These effects arise from solute-solvent interactions that can alter the energy levels of the ground and excited states.[9] For precise and reproducible characterization, it is crucial to document the solvent used and to use spectroscopic grade solvents to minimize interference from impurities.[12]
Summary of Photophysical Data
The following table summarizes the key photophysical parameters for this compound based on available literature.
| Property | Value | Solvent/State | Reference |
| Absorption Maxima (λ_abs) | 358, 376, 396 nm | Acetone | [6] |
| 395 nm | Dichloromethane | [7] | |
| Emission Maximum (λ_em) | 413 nm | Dichloromethane | [7] |
| Fluorescence Quantum Yield (Φ_F) | 0.91 | Dichloromethane | [7] |
| ~41% | Solid (Crystal) | [2] | |
| Fluorescence Lifetime (τ_F) | 7.7 ns | Dichloromethane | [7] |
Experimental Methodologies: A Practical Guide
Accurate and reliable measurement of photophysical properties is critical. The protocols described here represent self-validating systems designed to ensure data integrity.
Protocol 1: Relative Fluorescence Quantum Yield Determination
The comparative method is the most common and reliable technique for determining the fluorescence quantum yield of a test sample by comparing it to a standard with a known quantum yield.[8]
Causality: This method is based on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[12] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
Step-by-Step Methodology:
-
Selection of Standard and Solvent: Choose a suitable fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) whose absorption spectrum overlaps with the sample. Use spectroscopic grade solvents to prepare all solutions.[12]
-
Preparation of Solutions: Prepare a series of dilute solutions for both the test sample (2,6-DPA) and the reference standard. The absorbances at the chosen excitation wavelength should be kept below 0.1 in a 10 mm path length cuvette to minimize re-absorption effects.[8]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the sample and the standard, create a plot of the integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
-
Determine the gradient (slope, Grad) of the linear fit for both the sample (Grad_s) and the reference (Grad_r).[12]
-
-
Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation:[8][13]
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
-
Experimental Workflow: Relative Quantum Yield Measurement
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C26H18 | CID 14915456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
Measuring the Light: A Technical Guide to the Fluorescence Quantum Yield of 2,6-Diphenylanthracene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the fluorescence quantum yield (Φf) of 2,6-diphenylanthracene (2,6-DPA), a molecule of significant interest in the field of organic electronics and optoelectronics. As a highly efficient blue-emitting organic semiconductor, a precise understanding of its photophysical properties is paramount for its application in devices such as organic light-emitting diodes (OLEDs) and as a fluorescent probe. This document will delve into the theoretical underpinnings of fluorescence quantum yield, provide a detailed, field-proven protocol for its measurement using the comparative method, and discuss the critical factors that influence its value.
The Essence of Light Emission: Understanding Fluorescence Quantum Yield
Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
A Φf value of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing the highest possible efficiency. Conversely, a value of 0 signifies that no fluorescence occurs. The quantum yield is a critical parameter for characterizing fluorescent molecules as it directly impacts their brightness and suitability for various applications. A high quantum yield is desirable for applications such as high-efficiency OLEDs, fluorescent labels in bio-imaging, and sensitive chemical sensors. For this compound, a high Φf is a key indicator of its performance as a blue emitter in electronic devices.
The Comparative Method: A Robust Approach to Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield. The relationship is expressed by the following equation:
Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
Where:
-
Φf,sample and Φf,std are the fluorescence quantum yields of the sample and the standard, respectively.
-
Isample and Istd are the integrated fluorescence intensities of the sample and the standard.
-
Asample and Astd are the absorbances of the sample and the standard at the excitation wavelength.
-
ηsample and ηstd are the refractive indices of the solvents used for the sample and the standard.
The causality behind this experimental choice lies in its ability to circumvent the need for absolute measurements of photon flux, which require specialized and highly calibrated instrumentation. By using a standard, the instrumental parameters that affect fluorescence intensity are effectively canceled out, leading to a more accurate and accessible determination of the quantum yield.
Experimental Protocol: A Self-Validating System
This protocol outlines a step-by-step methodology for the determination of the fluorescence quantum yield of this compound using 9,10-diphenylanthracene as a reference standard. The choice of 9,10-diphenylanthracene is based on its structural similarity to 2,6-DPA, ensuring overlapping absorption and emission profiles, and its well-documented high quantum yield in non-polar solvents.
Materials and Instrumentation
-
This compound (Sample): High purity, preferably sublimed.
-
9,10-Diphenylanthracene (Standard): High purity, fluorescence standard grade.
-
Solvents: Spectroscopic grade cyclohexane, toluene, ethanol, and dichloromethane.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Fluorometer: For measuring fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length.
Solution Preparation
-
Stock Solutions: Prepare stock solutions of both 2,6-DPA and 9,10-diphenylanthracene in each of the chosen solvents. A typical concentration is 1 x 10-5 M.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.01 to 0.1 to minimize inner filter effects.
Spectroscopic Measurements
-
Absorbance Spectra: Record the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer. Determine the wavelength of maximum absorption (λmax) for 2,6-DPA.
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength of the fluorometer to the λmax of 2,6-DPA.
-
Record the fluorescence emission spectra of all sample and standard solutions. It is crucial to use the same excitation and emission slit widths for all measurements.
-
Record the emission spectrum of a solvent blank for each solvent used.
-
Data Analysis
-
Correct for Solvent Blank: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
Plot Integrated Fluorescence vs. Absorbance: For both the sample and the standard in each solvent, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the Slopes: The plots should yield straight lines passing through the origin. Determine the slope of each line (Gradient = Integrated Fluorescence Intensity / Absorbance).
-
Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of 2,6-DPA in each solvent:
Φf,DPA = Φf,std * (GradientDPA / Gradientstd) * (η2DPA / η2std)
Self-Validation and Trustworthiness
The linearity of the plot of integrated fluorescence intensity versus absorbance serves as a self-validating mechanism for this protocol. A linear relationship confirms that the measurements were performed in a concentration range where Beer-Lambert law is obeyed and inner filter effects are negligible. Any deviation from linearity would indicate a potential issue with the experimental setup or solution concentrations, prompting a re-evaluation of the procedure.
Data Presentation and Discussion
While direct experimental values for the fluorescence quantum yield of this compound in various solvents are not extensively reported in the literature, a study on a closely related donor-acceptor dyad containing a diphenylanthracene unit reported a quantum yield of 0.51 in toluene, using a diphenylanthracene standard with an assumed quantum yield of 1.0.[1] In the solid state, this compound has been reported to have a high photoluminescence efficiency of about 40%.[2]
For the purpose of this guide, we will utilize the well-established quantum yield of our chosen standard, 9,10-diphenylanthracene, and the appropriate refractive indices to demonstrate the calculation.
Table 1: Reference Data for Quantum Yield Calculation
| Compound | Solvent | Quantum Yield (Φf,std) | Refractive Index (η) |
| 9,10-Diphenylanthracene | Cyclohexane | 0.97[1] | 1.426 |
| 9,10-Diphenylanthracene | Toluene | - | 1.496 |
| 9,10-Diphenylanthracene | Ethanol | 0.95 | 1.361 |
| 9,10-Diphenylanthracene | Dichloromethane | - | 1.424 |
| This compound | Cyclohexane | To be determined | 1.426 |
| This compound | Toluene | To be determined | 1.496 |
| This compound | Ethanol | To be determined | 1.361 |
| This compound | Dichloromethane | To be determined | 1.424 |
The expected trend is that the fluorescence quantum yield of this compound will be high in non-polar solvents like cyclohexane and toluene, and may be slightly lower in more polar solvents like ethanol and dichloromethane due to potential solvent-fluorophore interactions that can enhance non-radiative decay pathways.
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Figure 1: Experimental workflow for the determination of fluorescence quantum yield using the comparative method.
Figure 2: Logical relationship of parameters influencing the calculated fluorescence quantum yield.
Conclusion: A Cornerstone of Photophysical Characterization
The accurate determination of the fluorescence quantum yield of this compound is a critical step in harnessing its full potential in advanced materials and drug development. The comparative method, when executed with meticulous attention to detail, provides a reliable and accessible means to achieve this. By understanding the theoretical principles and following a self-validating experimental protocol, researchers can confidently characterize the emissive properties of this and other important fluorophores, paving the way for the rational design of next-generation optical and electronic materials.
References
A Comprehensive Technical Guide to the Solubility of 2,6-Diphenylanthracene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the solubility characteristics of 2,6-diphenylanthracene (2,6-DPA), a promising organic semiconductor. Recognizing the critical role of solubility in the processing and application of this material, particularly in organic electronics and drug development, this document synthesizes theoretical principles with practical experimental guidance. While specific quantitative solubility data for 2,6-DPA is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to determine its solubility in various organic solvents and make informed decisions for their specific applications.
Introduction: The Significance of this compound and Its Solubility
This compound is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant interest for its excellent charge transport properties, making it a valuable material for organic thin-film transistors (OTFTs) and other electronic applications.[1][2] The performance of devices fabricated from 2,6-DPA is intrinsically linked to the quality of the deposited thin films, which in turn is heavily dependent on the solubility of the material in the chosen solvent.[3] Understanding and controlling the solubility of 2,6-DPA is therefore a cornerstone for optimizing device fabrication and performance.
In the context of drug development, while 2,6-DPA itself is not a therapeutic agent, its structural motifs are present in various biologically active molecules. The principles governing its solubility are broadly applicable to other sparingly soluble aromatic compounds, a common challenge in pharmaceutical formulation. Low solubility can impede preclinical testing and lead to poor bioavailability.[4][5]
This guide will delve into the theoretical underpinnings of solubility, provide a practical framework for solvent selection using Hansen Solubility Parameters, and present a detailed, self-validating experimental protocol for the accurate determination of 2,6-DPA solubility.
Theoretical Framework: Predicting Solubility
The adage "like dissolves like" provides a fundamental, albeit simplistic, starting point for understanding solubility. This principle is more rigorously defined by thermodynamic models, with the Hansen Solubility Parameters (HSP) offering a powerful predictive tool.
Hansen Solubility Parameters (HSP)
Developed by Charles M. Hansen, HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] These three parameters can be considered as coordinates in a three-dimensional "Hansen space." The underlying principle is that substances with similar HSP coordinates are more likely to be miscible.[6]
The distance (Ra) between two substances in Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a greater likelihood of dissolution. For a given solute, a "solubility sphere" can be defined with a specific radius (R₀). Solvents with HSP coordinates falling within this sphere are considered "good" solvents, while those outside are "poor" solvents.
Table 1: Hansen Solubility Parameters of Selected Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Toluene | 18.0 | 1.4 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
Data compiled from various sources.[7][8]
Based on its structure, 2,6-DPA is expected to exhibit good solubility in aromatic solvents like toluene and chlorinated solvents such as chloroform and dichloromethane, which have significant dispersion force components and can interact favorably with the anthracene core and phenyl substituents.
Qualitative Solubility of this compound
While quantitative data is scarce, qualitative observations can be inferred from its applications and the behavior of similar compounds. For instance, 9,10-diphenylanthracene, a structural isomer, shows good solubility in organic solvents like chloroform, toluene, acetone, and hexane.[9] Given its use in solution-processable organic thin-film transistors, it is evident that 2,6-DPA is soluble in common organic solvents used for this purpose. The synthesis of 2,6-DPA and its derivatives often involves solvents like N-methyl-2-pyrrolidone (NMP), toluene, and dichloromethane, suggesting at least moderate solubility in these media.[1]
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data, a robust experimental methodology is essential. The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[4][10] This protocol outlines a comprehensive approach using UV-Vis spectroscopy for quantification, a suitable method for aromatic compounds with strong chromophores like 2,6-DPA.[11][12][13]
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of 2,6-DPA.
Step-by-Step Methodology
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Calibration Standards:
-
Accurately weigh a small amount of 2,6-DPA and dissolve it in a suitable solvent (one in which it is highly soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standards with at least five different concentrations. The concentration range should bracket the expected solubility.
-
-
Equilibration:
-
Add an excess amount of solid 2,6-DPA to a known volume of the test solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Place the vials in a shaker or incubator at a constant, controlled temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For sparingly soluble compounds, this may take 24 to 48 hours.[4] A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent erroneously high results.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
-
UV-Vis Spectroscopic Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) of 2,6-DPA by scanning a solution of the compound across the UV-Vis spectrum.
-
Measure the absorbance of the calibration standards at the determined λ_max.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.
-
Measure the absorbance of the diluted, saturated sample at λ_max.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of 2,6-DPA in the test solvent at the specified temperature.
-
Self-Validating System:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been achieved.
-
Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient validates the accuracy of the analytical method in the chosen concentration range.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Practical Implications and Applications
The choice of solvent has a profound impact on the application of 2,6-DPA.
-
Organic Electronics: For the fabrication of OTFTs via solution-based methods such as spin-coating or inkjet printing, the solvent must not only dissolve a sufficient amount of 2,6-DPA but also possess appropriate physical properties like boiling point and surface tension to ensure uniform film formation. A solvent that evaporates too quickly can lead to non-uniform films, while one that evaporates too slowly can result in residual solvent in the film, which can negatively affect device performance.
-
Drug Discovery and Formulation: In the pharmaceutical context, understanding the solubility of lead compounds in various solvents, including biorelevant media, is crucial for formulation development and ensuring adequate bioavailability for in vivo studies.
Conclusion
While a comprehensive, publicly available database of the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a robust framework for researchers to address this knowledge gap. By understanding the theoretical principles of solubility, particularly through the lens of Hansen Solubility Parameters, and by implementing a rigorous and validated experimental protocol, scientists and engineers can make informed decisions regarding solvent selection for their specific applications. The methodologies outlined herein will empower researchers to unlock the full potential of this compound in the development of next-generation organic electronics and to apply these principles to a broader range of sparingly soluble aromatic compounds in various scientific disciplines.
References
- 1. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Dialkylated dibenzo[a,h]anthracenes for solution-processable organic thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 8. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
Thermal stability and decomposition temperature of 2,6-DPA
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Dipicolinic Acid (2,6-DPA)
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dipicolinic acid (2,6-DPA), also known as pyridine-2,6-dicarboxylic acid, is a heterocyclic compound of significant interest in pharmaceuticals, materials science, and microbiology.[1][2] Its utility as a versatile pharmaceutical intermediate and its crucial role in the heat resistance of bacterial endospores underscore the importance of understanding its physicochemical properties.[1][3] A critical parameter in its application, storage, and synthesis is its thermal stability. This guide provides a detailed examination of the thermal decomposition of 2,6-DPA, outlining the analytical methodologies used for its characterization and presenting a mechanistic overview of its degradation pathway.
Introduction: The Significance of 2,6-DPA's Thermal Profile
2,6-Dipicolinic acid is a cornerstone intermediate in the synthesis of a wide range of chemical products, including active pharmaceutical ingredients (APIs) for antibiotics and antivirals.[1][2] Beyond pharmaceuticals, it is a key component in the formation of metal-organic frameworks (MOFs) and coordination polymers.[4] In the realm of microbiology, 2,6-DPA constitutes 5% to 15% of the dry weight of bacterial spores and is a primary factor in their remarkable resistance to heat.[3] This heat resistance is attributed to a calcium-dipicolinate complex in the spore core, which dehydrates the spore and intercalates with DNA to prevent denaturation.[3]
Given its diverse applications, a thorough understanding of the thermal stability of 2,6-DPA is paramount. For drug development professionals, this knowledge is crucial for:
-
Synthesis Control: Many synthetic routes require precise temperature control to achieve high yields and purity.[2]
-
Formulation and Storage: The stability of the final drug product can be influenced by the thermal properties of its intermediates.[1]
-
Safety Assessment: Understanding decomposition temperatures and byproducts is essential for safe handling and preventing hazardous situations during manufacturing and storage.[5][6]
This guide serves as a technical resource, consolidating data on the decomposition temperature of 2,6-DPA and providing field-proven protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermal Properties and Decomposition Pathway
2,6-DPA is a white to off-white crystalline solid that is stable under standard room temperature and pressure conditions.[6] However, it undergoes decomposition at elevated temperatures. The literature reports a melting point that is concurrent with decomposition, indicating that the energy required to break the crystal lattice is immediately followed by the energy threshold for covalent bond cleavage.
Quantitative Thermal Data
The reported melting and decomposition temperatures for 2,6-DPA show slight variations, which can be attributed to differences in purity and the analytical conditions used (e.g., heating rate). The most consistently reported values fall within a narrow range.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NO₄ | [5][7] |
| Molecular Weight | 167.12 g/mol | [5][7] |
| Appearance | White to off-white powder/solid | [5][7][8] |
| Melting Point | 248 - 252°C (with decomposition) | [7][8][9] |
| Decomposition Products | Carbon Dioxide (CO₂), Pyridine (C₅H₅N), Nitrogen Oxides (NOx) | [5][6][9][10] |
Proposed Decomposition Mechanism
The thermal decomposition of 2,6-DPA is primarily a decarboxylation reaction. Upon reaching its decomposition temperature, the molecule loses its two carboxylic acid groups. This process is believed to occur in a single, sharp event, releasing two molecules of carbon dioxide and leaving a pyridine ring.[9] The characteristic smell of pyridine has been noted when heating the calcium salt of DPA.[10] Under fire conditions or in the presence of an oxidant, further decomposition can lead to the formation of nitrogen oxides (NOx).[5][6]
The logical flow of this decomposition is visualized below.
Caption: Proposed thermal decomposition pathway for 2,6-DPA.
Core Analytical Methodologies: TGA & DSC
To empirically determine the thermal stability of a compound like 2,6-DPA, two techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary data on mass loss and heat flow, respectively.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11] For 2,6-DPA, TGA is used to pinpoint the exact temperature at which decomposition begins (onset temperature) and to quantify the mass loss, which should correspond to the loss of the two CO₂ groups.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[12][13] It is used to detect thermal events like melting (endothermic) and decomposition (often exothermic). For 2,6-DPA, DSC reveals the coupled melting-decomposition event.
Self-Validating Experimental Protocols
The following protocols are designed to ensure accuracy and reproducibility. The causality behind each step is explained to provide a framework for adapting the methodology to specific instrumentation.
Protocol 1: Thermogravimetric Analysis (TGA)
This protocol determines the onset decomposition temperature and quantifies mass loss.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This is a critical first step for data integrity.
-
Sample Preparation: Accurately weigh 3-5 mg of high-purity 2,6-DPA into a ceramic or platinum TGA pan. A smaller sample mass minimizes thermal gradients within the sample, leading to sharper transitions.[14]
-
Atmosphere Control: Place the sample in the TGA furnace. Purge the system with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min for at least 15 minutes before starting the analysis.[14] This ensures the observed decomposition is purely thermal and not oxidative.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min. A 10°C/min rate is a standard choice that balances resolution and experimental time.[15] Slower rates can provide better separation of overlapping events but are often unnecessary for the sharp decomposition of DPA.[11]
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature (°C).
-
Calculate the first derivative of the TGA curve (the DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.
-
Determine the onset temperature of decomposition from the TGA curve. This is the point where the initial mass loss begins.
-
Quantify the total mass loss and compare it to the theoretical mass loss for decarboxylation (2 x CO₂ / C₇H₅NO₄ = 88.02 / 167.12 = 52.7%).
-
Protocol 2: Differential Scanning Calorimetry (DSC)
This protocol identifies the melting and decomposition temperatures and characterizes their associated heat flow.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.[16] This ensures the accuracy of the measured transition temperatures and energies.
-
Sample Preparation: Accurately weigh 2-4 mg of high-purity 2,6-DPA into a hermetically sealed aluminum pan. Sealing the pan prevents any sublimation before decomposition and contains any pressure generated during the event.
-
Atmosphere Control: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge with an inert gas (nitrogen) at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 300°C at a heating rate of 10°C/min. This rate is consistent with the TGA experiment, allowing for direct comparison of results.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify the endothermic peak corresponding to melting and any subsequent exothermic peak related to decomposition. For 2,6-DPA, these events are expected to overlap significantly.[9]
-
Determine the onset temperatures and peak temperatures for all thermal events.
-
The workflow for these analytical procedures is illustrated below.
Caption: Standard workflow for thermal analysis of 2,6-DPA.
Safety and Handling Considerations
When conducting thermal analysis of 2,6-DPA, appropriate safety measures must be observed.
-
Hazard Identification: 2,6-DPA is classified as an irritant, causing skin, eye, and respiratory irritation.[6][17] The toxicological properties have not been fully investigated.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[5][6][17]
-
Ventilation: All handling and analysis should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or decomposition products.[5][17]
-
Decomposition Hazards: Thermal decomposition generates irritating and potentially toxic gases, including carbon oxides and nitrogen oxides.[5][6] Ensure the exhaust from TGA/DSC instruments is properly vented.
-
Spill Cleanup: In case of a spill, sweep up the solid material immediately, avoiding dust generation, and place it in a suitable container for disposal.[5][6]
Conclusion
The thermal stability of 2,6-dipicolinic acid is a well-defined property, characterized by decomposition that occurs concurrently with melting at approximately 248-252°C. The primary decomposition mechanism is a decarboxylation reaction, yielding pyridine and carbon dioxide. Accurate characterization of this behavior is essential for its safe and effective use in drug development and materials science. By employing standardized and self-validating TGA and DSC protocols as outlined in this guide, researchers can reliably assess the thermal profile of 2,6-DPA, ensuring consistency, safety, and quality in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
- 3. Dipicolinic acid - Wikipedia [en.wikipedia.org]
- 4. Pyridine-2,6-dicarboxylic Acid: A Versatile Compound Enhancing Metal Ion Analysis and Environmental Remediation_Chemicalbook [chemicalbook.com]
- 5. Dipicolinic acid(499-83-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. usbio.net [usbio.net]
- 8. Pyridine-2,6-Dicarboxylic Acid or Dipicolinic Acid Manufacturers, SDS [mubychem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. photos.labwrench.com [photos.labwrench.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. docta.ucm.es [docta.ucm.es]
- 16. repository.tudelft.nl [repository.tudelft.nl]
- 17. fishersci.com [fishersci.com]
The Crystalline Architecture of 2,6-Diphenylanthracene: A Technical Guide to its Structure and Properties
Abstract
2,6-Diphenylanthracene (2,6-DPA) has emerged as a significant organic semiconductor, demonstrating high charge carrier mobility and making it a compelling candidate for applications in organic electronics.[1][2][3] This technical guide provides an in-depth exploration of the crystal structure of 2,6-DPA, a critical determinant of its electronic properties. We will delve into the synthesis, crystal growth, detailed crystallographic parameters, molecular packing, and the nature of intermolecular interactions that govern its solid-state architecture. This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with the design and characterization of novel organic functional materials.
Introduction: The Significance of this compound
Anthracene and its derivatives are a well-established class of organic materials known for their robust thermal and ambient stability, tunable electronic properties, and strong intermolecular interactions that facilitate efficient charge transport.[4] Among these, this compound (2,6-DPA) has garnered considerable attention due to its exceptional performance in organic field-effect transistors (OFETs), with reported thin-film device mobilities exceeding 10 cm²/Vs.[2][5] The strategic placement of phenyl substituents at the 2 and 6 positions of the anthracene core extends the π-conjugation, leading to a rigid and planar molecular structure conducive to efficient intermolecular electronic coupling.[5] Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount to elucidating the structure-property relationships that underpin its high performance.
Synthesis and Crystallization
The synthesis of 2,6-DPA can be accomplished through a straightforward three-step process, which contributes to its appeal for practical applications.[2][3] While detailed synthetic protocols are available in the literature, the general approach involves the functionalization of the anthracene core.
Experimental Protocol: Single Crystal Growth
High-quality single crystals of 2,6-DPA suitable for X-ray diffraction studies are typically grown via physical vapor transport (PVT).
-
Purification: The synthesized 2,6-DPA powder is purified by sublimation to remove impurities.
-
Growth Apparatus: A horizontal tube furnace with a temperature gradient is utilized.
-
Sample Loading: The purified 2,6-DPA powder is placed in a quartz boat at the hot end of the furnace.
-
Substrate Placement: A clean substrate (e.g., silicon wafer) is placed at the cooler end of the furnace.
-
Growth Conditions: The furnace is evacuated to a high vacuum, and a carrier gas (e.g., argon) is introduced at a controlled flow rate.
-
Temperature Program: The temperature of the source material is gradually raised to its sublimation point, while the substrate is maintained at a lower temperature to induce crystallization from the vapor phase.
-
Crystal Collection: After a designated growth period, the furnace is cooled, and the single crystals are carefully collected from the substrate.
In-Depth Analysis of the Crystal Structure
The crystal structure of 2,6-DPA has been determined by single-crystal X-ray diffraction. The crystallographic data reveals a well-ordered molecular arrangement that facilitates its excellent semiconductor properties.
Crystallographic Data
The key crystallographic parameters for 2,6-DPA are summarized in the table below. This data is crucial for understanding the unit cell and the symmetry of the crystal lattice. The original crystal structure information can be accessed from the Cambridge Crystallographic Database (CCDC) under the deposition number 1044209.[5]
| Parameter | Value | Reference |
| Chemical Formula | C₂₆H₁₈ | [6] |
| Molecular Weight | 330.4 g/mol | [6] |
| Crystal System | Monoclinic | [5][6] |
| Space Group | P 1 21/c 1 | [5][6] |
| a | 17.973 Å | [5][6] |
| b | 7.352 Å | [5][6] |
| c | 6.245 Å | [5][6] |
| α | 90.00° | [6] |
| β | 90.646° | [5][6] |
| γ | 90.00° | [6] |
| Unit Cell Volume (V) | 825.146 ų | [5] |
| Z | 2 | [6] |
Molecular Conformation and Packing
Within the crystal, the 2,6-DPA molecule exhibits a largely planar anthracene core, a feature essential for effective π-orbital overlap. The phenyl substituents are twisted relative to the anthracene plane, a common feature in such aromatic systems.
The crystal packing of 2,6-DPA is characterized by a herringbone motif .[5] This arrangement is a hallmark of many high-performance organic semiconductors. In this motif, the long axes of adjacent molecules are not parallel but are arranged in a "herringbone" pattern, which is governed by C-H⋯π interactions.[5] This specific packing arrangement is believed to be a key factor in promoting efficient two-dimensional charge transport.
Intermolecular Interactions
The solid-state structure of 2,6-DPA is stabilized by a network of non-covalent interactions. The dominant forces are the C-H⋯π interactions between the hydrogen atoms of one molecule and the π-electron clouds of the aromatic rings of neighboring molecules.[5] These interactions are crucial in dictating the herringbone packing arrangement and, consequently, the electronic coupling between adjacent molecules. The close packing facilitated by these interactions is a primary reason for the high charge mobility observed in 2,6-DPA.[5]
Computational Insights into the Crystal Structure
Density Functional Theory (DFT) calculations have been employed to further investigate the properties of the 2,6-DPA crystal. These studies provide valuable insights into the electronic structure and the response of the material to external stimuli.
Effect of Hydrostatic Pressure
Computational studies have explored the effect of hydrostatic pressure on the crystal structure and charge transport properties of 2,6-DPA.[5] Under compression, the unit cell volume decreases, leading to shorter intermolecular distances. This compression enhances the overlap of the frontier molecular orbitals (HOMO and LUMO) of adjacent molecules, which is predicted to improve charge mobility.[5] The herringbone motif is maintained under pressures up to 10 GPa, demonstrating the stability of this packing arrangement.[5]
Electronic Band Structure
The calculated electronic band structure of crystalline 2,6-DPA reveals a direct band gap.[5] The energy of this band gap is influenced by the intermolecular separation, decreasing as pressure increases due to the enhanced orbital overlap.[5]
Structure-Property Relationship and Device Performance
The unique crystal structure of 2,6-DPA is directly linked to its excellent semiconductor performance. The key structural features contributing to its high charge carrier mobility include:
-
Extended π-Conjugation: The diphenyl substitution enhances the π-system of the anthracene core.
-
Molecular Planarity: The rigid anthracene backbone promotes planar stacking.
-
Herringbone Packing: This motif facilitates two-dimensional charge transport pathways.[5]
-
Strong Intermolecular Interactions: C-H⋯π interactions lead to close molecular packing and significant electronic coupling.[5]
These structural attributes collectively contribute to the formation of efficient pathways for charge carriers to move through the material, resulting in the high mobilities observed in OFET devices.
Conclusion
The crystal structure of this compound is a testament to the power of rational molecular design in achieving high-performance organic semiconductors. Its well-defined herringbone packing, driven by C-H⋯π interactions, creates a solid-state architecture that is highly conducive to efficient charge transport. This in-depth understanding of its crystalline nature provides a solid foundation for the further development of advanced organic electronic materials and their integration into next-generation electronic devices.
References
- 1. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pressure on crystal structure and charge transport properties of this compound | Journal of Materials Research | Cambridge Core [cambridge.org]
- 6. This compound | C26H18 | CID 14915456 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking High-Performance Organic Electronics: A Technical Guide to the Molecular Packing of 2,6-Diphenylanthracene in Thin Films
Abstract
Organic semiconductors are at the forefront of next-generation electronic and optoelectronic devices, offering unique advantages such as mechanical flexibility and low-cost fabrication. Among the vast library of organic materials, 2,6-diphenylanthracene (DPA) has emerged as a standout candidate due to its exceptional charge transport properties and robust stability. This technical guide provides a comprehensive exploration of the molecular packing of DPA in thin films, a critical factor governing device performance. We will delve into the fundamental principles of molecular organization, detail advanced deposition and characterization techniques, and elucidate the intricate relationship between processing, structure, and optoelectronic function. This document is intended for researchers, materials scientists, and engineers in the field of organic electronics, offering both foundational knowledge and practical, field-proven insights to accelerate innovation.
Introduction: The Promise of this compound
Anthracene, a well-studied polycyclic aromatic hydrocarbon, has long been a foundational building block for organic electronic materials. Strategic functionalization of the anthracene core can significantly enhance its electronic properties and environmental stability. The introduction of phenyl groups at the 2 and 6 positions of the anthracene core, creating this compound (DPA), is a prime example of a successful molecular design strategy. This modification extends the π-conjugation, leading to more efficient intermolecular electronic coupling, while also improving the material's stability compared to its oligoacene counterparts like pentacene.
DPA has demonstrated remarkable performance in organic field-effect transistors (OFETs), with thin-film devices exhibiting charge carrier mobilities exceeding 10 cm²/Vs and single-crystal devices reaching up to 34 cm²/Vs. Such high mobility values, coupled with its good thermal and air stability, position DPA as a highly promising material for a range of applications, including flexible displays, printable circuits, and sensors.
The key to unlocking the full potential of DPA lies in controlling its molecular packing in the solid state, particularly in thin films which form the active layer in most devices. The arrangement of molecules relative to one another dictates the efficiency of charge transport. This guide will provide a detailed roadmap for understanding and manipulating the molecular packing of DPA to achieve optimal device performance.
Fundamentals of Molecular Packing in Organic Semiconductors
The optoelectronic properties of organic semiconductor thin films are not solely determined by the characteristics of individual molecules but are profoundly influenced by their collective arrangement. This intermolecular organization, or molecular packing, governs the degree of orbital overlap between adjacent molecules, which is the pathway for charge transport. Key packing motifs in organic semiconductors include:
-
Herringbone Packing: This is a common packing arrangement for planar aromatic molecules, including DPA. In this motif, the long axes of adjacent molecules are tilted with respect to each other, resembling the bones of a herring. This arrangement can provide significant π-orbital overlap, facilitating efficient charge transport.
-
π-Stacking: In this arrangement, the planar aromatic cores of molecules are stacked on top of one another, like a deck of cards. The distance between the stacked molecules (π-π distance) is a critical parameter for charge transport.
-
Lamellar Structures: Many organic semiconductors form layered or lamellar structures in thin films, with distinct orientations of the molecules relative to the substrate. The orientation of the charge-transporting π-system with respect to the direction of current flow in a device is crucial.
The specific packing motif adopted by DPA in a thin film is highly sensitive to the processing conditions. Factors such as the deposition technique, substrate temperature, deposition rate, and post-deposition annealing can all influence the final morphology and molecular arrangement.
Thin-Film Deposition Techniques for Controlled Molecular Packing
The choice of deposition technique is a critical first step in controlling the molecular packing of DPA. Both vacuum- and solution-based methods can be employed, each with its own set of advantages and challenges.
Physical Vapor Deposition (PVD)
Physical vapor deposition, particularly thermal evaporation, is a widely used technique for depositing high-purity organic thin films with a high degree of molecular order. In this process, DPA powder is heated in a high-vacuum chamber until it sublimes, and the vapor then condenses onto a temperature-controlled substrate.
Causality Behind Experimental Choices:
-
Substrate Temperature: This is arguably the most critical parameter in PVD. A higher substrate temperature provides the deposited molecules with more thermal energy, allowing them to diffuse on the surface and find energetically favorable positions within the growing film. This often leads to larger crystalline domains and improved molecular ordering. For DPA, substrate temperatures around 50 °C have been shown to yield high-mobility films.
-
Deposition Rate: A slow deposition rate (e.g., 0.05 Å/s) gives molecules more time to arrange themselves into a crystalline structure before being buried by subsequent layers. This can lead to films with higher crystallinity and fewer defects.
-
Substrate Surface Treatment: The surface energy and chemistry of the substrate play a crucial role in the nucleation and growth of the DPA film. Treatment with self-assembled monolayers (SAMs), such as octadecyltrichlorosilane (OTS), can modify the substrate surface to promote the desired molecular orientation and improve film morphology.
-
Substrate Preparation:
-
Begin with heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer, which will serve as the gate dielectric.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with an oxygen plasma for 5 minutes to create a hydrophilic surface.
-
Immediately transfer the substrates to a desiccator for OTS treatment. Place the substrates in a petri dish with a small vial containing a few drops of OTS. Evacuate the desiccator to induce the vapor-phase deposition of the OTS monolayer. Leave for 12 hours.
-
After OTS treatment, rinse the substrates with toluene and isopropanol to remove any physisorbed OTS molecules and then blow-dry with nitrogen.
-
-
Thermal Evaporation:
-
Place the OTS-treated substrates into a high-vacuum thermal evaporation system.
-
Load high-purity, sublimed DPA powder into a quartz crucible.
-
Evacuate the chamber to a base pressure of at least 4.0 × 10⁻⁴ Pa.
-
Heat the substrate holder to the desired temperature (e.g., 50 °C).
-
Gradually heat the DPA source until the desired deposition rate (e.g., 0.05 Å/s) is achieved, monitored by a quartz crystal microbalance.
-
Deposit a film of the desired thickness (e.g., 50 nm).
-
After deposition, allow the substrates to cool to room temperature before venting the chamber.
-
Solution Shearing
Solution shearing is a scalable, solution-based deposition technique capable of producing highly crystalline organic semiconductor thin films with excellent molecular alignment. In this method, a solution of the organic semiconductor is confined between a moving blade and the substrate. As the solvent evaporates, the semiconductor crystallizes in a controlled manner.
Causality Behind Experimental Choices:
-
Solvent Choice: The solvent must have a suitable boiling point and be able to dissolve the organic semiconductor. The evaporation rate of the solvent is a key parameter that influences the crystallization process.
-
Shearing Speed: The speed at which the blade moves across the substrate affects the solvent evaporation rate and the fluid dynamics at the meniscus, thereby influencing the crystal growth and alignment.
-
Substrate Temperature: Similar to PVD, controlling the substrate temperature can be used to tune the solvent evaporation rate and the molecular arrangement during crystallization.
-
Solution Preparation:
-
Prepare a solution of DPA in a suitable high-boiling-point solvent (e.g., toluene, chlorobenzene) at a specific concentration (e.g., 5 mg/mL).
-
Gently heat and stir the solution to ensure complete dissolution of the DPA.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Solution Shearing Process:
-
Place the prepared substrate on a temperature-controlled stage.
-
Position a sharp-edged blade (e.g., a silicon wafer with a native oxide layer) at a small angle and a fixed gap (e.g., 100 µm) above the substrate.
-
Dispense a small volume of the DPA solution into the gap between the blade and the substrate.
-
Move the substrate at a constant, slow speed (e.g., 0.1-1 mm/s) relative to the stationary blade.
-
The solvent will evaporate at the meniscus, leading to the crystallization of the DPA film.
-
After deposition, the film can be annealed to further improve crystallinity.
-
Advanced Characterization of Molecular Packing
A multi-technique approach is essential for a comprehensive understanding of the molecular packing in DPA thin films.
X-ray Diffraction (XRD)
X-ray diffraction is a powerful technique for determining the crystal structure and orientation of molecules in a thin film. In a typical θ-2θ scan, a series of sharp diffraction peaks corresponding to the (h00) planes indicates that the DPA molecules are oriented with their long axis perpendicular to the substrate. The d-spacing calculated from the peak positions can be correlated with the molecular length of DPA.
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface morphology of the thin film at the nanoscale. Tapping mode AFM can reveal the grain size, shape, and connectivity, as well as the presence of terraces and step edges, which are indicative of a layered growth mode.
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. By modeling the ellipsometric data, one can also gain insights into the molecular orientation and anisotropy of the film.
Structure-Property Relationships in DPA Thin Films
The molecular packing of DPA directly impacts its charge transport properties. A well-ordered film with large crystalline grains and a preferred molecular orientation (long axis perpendicular to the substrate) will exhibit higher charge carrier mobility. The herringbone packing of DPA, with its significant C-H···π interactions, provides efficient pathways for charge hopping between adjacent molecules.
Table 1: Representative Optoelectronic Properties of DPA
| Property | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P2(1)/c | |
| Lattice Parameters | a = 17.973 Å, b = 7.352 Å, c = 6.245 Å, β = 90.646° | |
| HOMO Level | -5.6 eV | |
| Thin-Film Mobility | > 10 cm²/Vs | |
| Single-Crystal Mobility | up to 34 cm²/Vs | |
| Photoluminescence Quantum Yield (Solid State) | ~40% |
Visualizing Workflows and Relationships
Diagram 1: Workflow for Fabricating and Characterizing DPA Thin-Film Transistors
Caption: Workflow for DPA thin-film transistor fabrication and characterization.
Diagram 2: Factors Influencing Molecular Packing in DPA Thin Films
Caption: Key factors influencing the molecular packing of DPA thin films.
Conclusion and Future Outlook
This compound stands out as a high-performance organic semiconductor with immense potential for future electronic applications. This guide has provided a detailed overview of the critical importance of molecular packing in DPA thin films and has offered practical protocols for controlling this packing through various deposition techniques. A thorough understanding of the interplay between processing conditions, molecular arrangement, and device performance is paramount for the continued development of DPA-based technologies.
Future research will likely focus on further refining deposition techniques to achieve even greater control over molecular packing, exploring new device architectures that can fully exploit the high mobility of DPA, and investigating the long-term stability and operational lifetime of DPA-based devices. The insights and methodologies presented in this guide provide a solid foundation for these future endeavors.
A Technical Guide to the Frontier Molecular Orbitals of 2,6-Diphenylanthracene: Experimental and Computational Perspectives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Frontier Orbitals in Molecular Design
In the landscape of advanced materials and therapeutic agent development, a molecule's electronic structure is a critical determinant of its function. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that dictate a molecule's electronic and optical properties.[1] The energy of the HOMO is related to the ionization potential and represents the ability of a molecule to donate an electron, while the LUMO energy is related to the electron affinity and indicates the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that influences a molecule's chemical reactivity, stability, and its potential applications in fields like organic electronics.[2]
2,6-Diphenylanthracene (DPA) is a polycyclic aromatic hydrocarbon that has garnered significant interest as a high-performance organic semiconductor.[3][4] Its rigid structure, extended π-conjugation, and propensity for ordered molecular packing contribute to its excellent charge transport properties, with thin-film device mobilities reported to exceed 10 cm²/Vs.[3][4][5][6] Understanding the HOMO and LUMO energy levels of DPA is paramount for designing and optimizing its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other electronic devices. Furthermore, in the realm of drug development, the frontier orbitals of a molecule can provide insights into its reactivity and potential interactions with biological targets.
This in-depth technical guide provides a comprehensive overview of the experimental and computational methodologies used to determine the HOMO and LUMO energy levels of this compound. We will delve into the theoretical underpinnings of these techniques, provide practical, step-by-step protocols, and present a synthesis of reported values to offer a holistic understanding of this promising organic semiconductor.
Part 1: Experimental Determination of HOMO and LUMO Energy Levels
Experimental techniques are indispensable for providing tangible data on the electronic behavior of molecules, serving as a crucial validation for theoretical predictions.[2] Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the two primary experimental methods employed for the determination of HOMO and LUMO energy levels.[1][2]
Cyclic Voltammetry (CV) for Direct Measurement of Redox Potentials
Cyclic voltammetry is a powerful electrochemical technique used to probe the oxidation and reduction potentials of a molecule.[2] These potentials are directly related to the energies of the HOMO and LUMO levels, respectively. The HOMO energy can be estimated from the onset of the first oxidation potential, while the LUMO energy can be determined from the onset of the first reduction potential.[1][7][8]
Objective: To determine the oxidation potential of this compound to estimate its HOMO energy level.
Materials:
-
This compound (DPA) sample
-
Anhydrous, high-purity solvent (e.g., dichloromethane or acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Ferrocene (as an internal standard)
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
Procedure:
-
Solution Preparation: Prepare a dilute solution (typically 1-5 mM) of DPA in the chosen solvent containing the supporting electrolyte. The supporting electrolyte is crucial for ensuring sufficient conductivity of the solution.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell, ensuring the electrodes are clean and properly immersed in the solution.
-
Degassing: Purge the solution with an inert gas, such as argon or nitrogen, for at least 15-20 minutes. This step is critical to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Cyclic Voltammogram Acquisition: Connect the electrodes to the potentiostat. Apply a potential sweep, starting from a potential where no electrochemical reaction occurs, scanning towards more positive potentials to induce oxidation, and then reversing the scan towards negative potentials. A typical scan rate is 100 mV/s.
-
Internal Standard Measurement: After recording the voltammogram of DPA, add a small amount of ferrocene to the solution and record another voltammogram. The well-defined and reversible oxidation peak of the ferrocene/ferrocenium (Fc/Fc⁺) couple serves as a reliable internal reference.[1][7]
-
Data Analysis:
-
Determine the onset oxidation potential (Eox_onset) of DPA from the voltammogram. This is typically found by the intersection of the tangent to the rising oxidation peak with the baseline current.
-
Determine the half-wave potential of the Fc/Fc⁺ couple (E₁⸝₂ (Fc/Fc⁺)).
-
The HOMO energy level can then be estimated using the following empirical formula: EHOMO (eV) = -[Eox_onset (vs. Fc/Fc⁺) + 4.8] [9] The value of 4.8 eV represents the energy level of the Fc/Fc⁺ standard relative to the vacuum level.[9]
-
Diagram of the Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for HOMO energy level determination using Cyclic Voltammetry.
UV-Visible (UV-Vis) Spectroscopy for Determining the Optical Band Gap
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The energy from an absorbed photon can promote an electron from the HOMO to the LUMO.[2] The onset of the lowest energy absorption band in the UV-Vis spectrum corresponds to the optical HOMO-LUMO gap (Egopt).[10]
Objective: To determine the optical band gap of this compound from its UV-Vis absorption spectrum.
Materials:
-
This compound (DPA) sample
-
UV-transparent solvent (e.g., cyclohexane, dichloromethane)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of DPA in a UV-transparent solvent. The concentration should be adjusted to ensure that the absorbance is within the linear range of the spectrophotometer (typically below 1.0).
-
Measurement:
-
Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Record the absorption spectrum of the DPA solution over a suitable wavelength range (e.g., 200-800 nm).[4]
-
-
Data Analysis:
-
Identify the absorption onset (λonset), which is the wavelength at which the absorption begins to rise from the baseline.
-
Convert the onset wavelength to energy in electron volts (eV) to determine the optical band gap using the following equation: Egopt (eV) = 1240 / λonset (nm)
-
Alternatively, for thin films, a Tauc plot can be used for a more accurate determination of the band gap.[4]
-
Once the HOMO energy level is determined from cyclic voltammetry and the optical band gap is obtained from UV-Vis spectroscopy, the LUMO energy level can be estimated using the following relationship:
ELUMO = EHOMO + Egopt
Part 2: Computational Prediction of HOMO and LUMO Energy Levels
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means of predicting the electronic structure and properties of molecules.[1][2] DFT calculations can provide valuable insights into the energies and spatial distributions of the HOMO and LUMO.
Density Functional Theory (DFT) Calculations
A typical workflow for the theoretical calculation of the HOMO and LUMO energy levels of this compound involves the following steps:
-
Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the DPA molecule. This is commonly achieved using a DFT functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a suitable basis set such as 6-31G(d).[2] This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.[2]
-
HOMO and LUMO Energy Calculation: Once the optimized geometry is confirmed, the energies of the frontier molecular orbitals are extracted from the output of the DFT calculation. These values are typically given in electron volts (eV).
Objective: To calculate the HOMO and LUMO energy levels of this compound using DFT.
Software: Gaussian 09 or a later version.
Procedure:
-
Input File Creation: Create an input file for Gaussian that specifies the initial coordinates of the DPA molecule, the level of theory (e.g., B3LYP/6-31G(d)), and the type of calculation (optimization and frequency).
-
Geometry Optimization: Run the geometry optimization calculation.
-
Frequency Calculation: Following successful optimization, perform a frequency calculation to verify the nature of the stationary point.
-
Single-Point Energy Calculation: Perform a single-point energy calculation on the optimized geometry to obtain the final molecular orbital energies.
-
Data Extraction and Visualization:
Diagram of the Computational Workflow for DFT Calculations
Caption: Workflow for HOMO and LUMO energy level calculation using DFT.
Part 3: Summary of HOMO and LUMO Energy Levels of this compound
The following table summarizes the reported experimental and computationally relevant values for the HOMO and LUMO energy levels of this compound.
| Parameter | Experimental Value (eV) | Method | Computational Value (eV) | Method | Reference |
| HOMO | -5.6 | Cyclic Voltammetry | - | - | [14] |
| LUMO | -2.6 (estimated) | CV and UV-Vis | - | - | [14] |
| Optical Band Gap (Egopt) | 3.0 | UV-Vis Spectroscopy | - | - | [14] |
| HOMO Bandwidth | - | - | 0.614 | DFT (PW91PW91/6-31G(d,p)) | [15] |
| LUMO Bandwidth | - | - | 0.492 | DFT (PW91PW91/6-31G(d,p)) | [15] |
Note: The experimental LUMO value is estimated from the experimental HOMO and optical band gap values (ELUMO = EHOMO + Egopt).
Diagram of the Energy Levels of this compound
Caption: Energy level diagram of this compound.
Conclusion and Future Outlook
This technical guide has provided a detailed overview of the experimental and computational approaches to determine the HOMO and LUMO energy levels of this compound. The experimental value for the HOMO has been established at approximately -5.6 eV through cyclic voltammetry, and the optical band gap is around 3.0 eV as determined by UV-Vis spectroscopy, leading to an estimated LUMO level of -2.6 eV.[14] Computational methods, particularly DFT, offer a powerful complementary tool for predicting these properties and visualizing the frontier molecular orbitals.
A comprehensive understanding of the HOMO and LUMO energy levels is crucial for the rational design of next-generation organic electronic materials and for predicting the reactivity of molecules in various chemical and biological systems. For this compound, these values are fundamental to understanding its excellent p-type semiconductor characteristics. Future research could focus on a more direct experimental determination of the LUMO level and a systematic study of how chemical modifications to the DPA core affect its frontier orbital energies, thereby enabling the fine-tuning of its electronic properties for specific applications. The continued synergy between experimental measurements and theoretical calculations will undoubtedly accelerate the discovery and development of novel organic materials with tailored functionalities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5 Steps to Calculate Bandgap Using UV-Vis Spectroscopy - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. High Mobility Organic Semiconductor: this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mmrc.caltech.edu [mmrc.caltech.edu]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. rsc.org [rsc.org]
- 15. Effect of pressure on crystal structure and charge transport properties of this compound | Journal of Materials Research | Cambridge Core [cambridge.org]
Introduction: The Significance of 2,6-Diphenylanthracene
An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Diphenylanthracene
Abstract: this compound (2,6-DPA) is a polycyclic aromatic hydrocarbon (PAH) of significant interest in the field of organic electronics, particularly for its application in high-mobility organic field-effect transistors (OFETs).[1] Its rigid, π-conjugated structure gives rise to distinct photophysical properties, including strong blue fluorescence, making it a valuable material for organic light-emitting diodes (OLEDs) and as a fluorescent tracer.[2] A thorough and accurate spectroscopic characterization is paramount for verifying its molecular identity, assessing its purity, and understanding the structure-property relationships that govern its performance in electronic devices. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 2,6-DPA, offering both theoretical grounding and field-proven experimental protocols for researchers, scientists, and professionals in drug and materials development.
The strategic placement of phenyl groups at the 2 and 6 positions of the anthracene core imparts unique properties to 2,6-DPA. Unlike the more common 9,10-substitution, this arrangement extends the π-conjugation along the long axis of the molecule, which can lead to desirable intermolecular π-π stacking and enhanced charge transport.[3] The synthesis is often achieved via a palladium-catalyzed Suzuki-Miyura cross-coupling reaction, a robust and high-yield method.[4] This guide will detail the multifaceted spectroscopic approach required to confirm the successful synthesis and purity of this high-performance organic semiconductor.
Foundational Molecular Properties
Before delving into spectroscopic analysis, it is essential to establish the fundamental properties of the target molecule.
| Property | Value | Source |
| Chemical Formula | C₂₆H₁₈ | [5] |
| Molecular Weight | 330.43 g/mol | [2] |
| CAS Number | 95950-70-2 | [6] |
| Appearance | Yellow solid | [2] |
The overall workflow for a comprehensive characterization is a multi-technique approach, ensuring that the structural, electronic, and photophysical properties are fully elucidated.
Caption: Workflow for the synthesis and spectroscopic characterization of 2,6-DPA.
UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: UV-Vis spectroscopy probes the electronic transitions within a molecule. For π-conjugated systems like 2,6-DPA, the absorption of UV or visible light promotes electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other higher energy unoccupied orbitals (π → π* transitions). The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that are signatures of the molecule's electronic structure. The extension of conjugation from anthracene to the phenyl rings is expected to influence the position and intensity of these bands.[7]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a spectroscopic grade solvent in which 2,6-DPA is soluble and that is transparent in the wavelength range of interest (typically >250 nm). Dichloromethane (DCM), tetrahydrofuran (THF), and cyclohexane are common choices. Solvent polarity can influence spectral features, so consistency is key.[8][9]
-
Stock Solution Preparation: Accurately weigh a small amount of 2,6-DPA (e.g., 1 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 10 mL) to create a stock solution.
-
Sample Preparation: Prepare a dilute solution (typically 1 x 10⁻⁵ to 1 x 10⁻⁶ M) from the stock solution. The absorbance of the main peak should ideally be between 0.5 and 1.0 to ensure adherence to the Beer-Lambert law.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette with a 1 cm path length.
-
Measurement:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the 2,6-DPA solution from approximately 250 nm to 500 nm.
-
Expected Data & Interpretation
The UV-Vis spectrum of anthracene derivatives typically shows fine vibronic structure. The substitution with phenyl groups is expected to cause a slight red-shift (bathochromic shift) compared to unsubstituted anthracene.
| Solvent | Expected λₘₐₓ (nm) | Notes |
| Dichloromethane | ~360-400 nm | Multiple peaks with vibronic structure are expected. |
| Cyclohexane | ~355-395 nm | Sharper, more resolved vibronic bands are often seen in non-polar solvents.[10] |
The onset of the absorption spectrum can be used to estimate the optical band gap (E_g) of the material, a critical parameter for semiconductor applications.[3]
Fluorescence Spectroscopy
Principle: Fluorescence is the emission of light from a molecule after it has absorbed light. For 2,6-DPA, excitation with UV light promotes the molecule to an excited singlet state (S₁). After rapid vibrational relaxation, the molecule returns to the ground state (S₀) by emitting a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The efficiency of this process is quantified by the fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed. Anthracene derivatives are known for their high fluorescence quantum yields.[11][12]
Caption: Simplified Jablonski diagram illustrating absorption and fluorescence.
Experimental Protocol: Fluorescence Quantum Yield
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to a well-characterized standard. 9,10-Diphenylanthracene (Φ_f ≈ 0.9-1.0 in cyclohexane) is an excellent choice as a standard due to its structural similarity and spectral overlap.[13][14]
-
Standard and Sample Preparation: Prepare a series of solutions of both the standard (e.g., 9,10-DPA) and the 2,6-DPA sample in the same solvent. The absorbance of each solution at the excitation wavelength must be kept low (< 0.1) to avoid inner-filter effects.[10]
-
Measurement:
-
Measure the UV-Vis absorption spectrum for each solution.
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the standard and the sample.
-
Record the emission spectrum of a solvent blank to subtract any background signal.
-
-
Calculation: The quantum yield is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and reference, respectively.
-
Expected Data & Interpretation
2,6-DPA is expected to be a strong blue emitter. The emission spectrum will be a mirror image of the absorption spectrum's lower-energy bands.
| Property | Expected Value (in Cyclohexane) | Notes |
| Emission λₘₐₓ | ~400-450 nm | Strong emission in the blue region of the visible spectrum.[2] |
| Stokes Shift | ~10-25 nm | A relatively small Stokes shift is typical for rigid aromatic molecules. |
| Fluorescence Φ_f | High (> 0.8) | Anthracene derivatives are known for high quantum efficiency.[15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). The chemical shift (δ) of each nucleus provides information about its local electronic environment, while signal splitting (in ¹H NMR) reveals neighboring protons. For 2,6-DPA, ¹H NMR is used to confirm the substitution pattern and the presence of both anthracene and phenyl protons in the correct ratio.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of 2,6-DPA in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Expected Data & Interpretation
The symmetry of the 2,6-DPA molecule simplifies the spectrum. The following table provides expected chemical shifts based on published data.[16]
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |
| H-9, H-10 | ~8.50 | singlet (s) | 2H |
| H-1, H-5 | ~8.21 | singlet (s) | 2H |
| H-4, H-8 | ~8.10 | doublet (d) | 2H |
| Phenyl (ortho) | ~7.78 | multiplet (m) | 4H |
| H-3, H-7 | ~7.78 | multiplet (m) | 2H |
| Phenyl (meta) | ~7.52 | triplet (t) | 4H |
| Phenyl (para) | ~7.40 | multiplet (m) | 2H |
Note: Some signals may overlap in the aromatic region.
¹³C NMR would further confirm the structure by showing the expected number of unique carbon signals, with quaternary carbons appearing at lower field (higher ppm) than protonated carbons.
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. For a stable, conjugated aromatic molecule like 2,6-DPA, a soft ionization technique like Electron Ionization (EI) is typically sufficient.
Experimental Protocol: EI-MS
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, often via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation (M⁺•), the molecular ion.
-
Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
Expected Data & Interpretation
Due to the high stability of the aromatic system, the mass spectrum of 2,6-DPA is expected to be dominated by the molecular ion peak.
| Ion | Expected m/z | Interpretation |
| [M]⁺• | 330.14 | The molecular ion peak, confirming the molecular weight.[16] |
| [M-H]⁺ | 329.13 | Minor peak from the loss of a hydrogen atom. |
| [M]²⁺ | 165.07 | A doubly charged ion may be observed due to the stable π-system. |
Significant fragmentation is not expected, and the presence of a strong peak at m/z 330 is the primary confirmation of the compound's identity and high purity.[17]
Conclusion
The comprehensive spectroscopic characterization of this compound is a critical, multi-step process that validates the molecule's identity, purity, and electronic integrity. UV-Visible and Fluorescence spectroscopies confirm its electronic transitions and highlight its potential as a blue-light emitter. NMR spectroscopy provides an unambiguous map of its molecular structure, confirming the specific 2,6-substitution pattern. Finally, Mass Spectrometry verifies its molecular weight with high precision. Together, these techniques provide the self-validating system of data required by researchers to confidently use 2,6-DPA in the development of advanced organic electronic materials and other high-technology applications.
References
- 1. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. This compound [myskinrecipes.com]
- 3. Effect of pressure on crystal structure and charge transport properties of this compound | Journal of Materials Research | Cambridge Core [cambridge.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C26H18 | CID 14915456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 95950-70-2 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. omlc.org [omlc.org]
- 11. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 9,10-Diphenylanthracene [omlc.org]
- 14. researchgate.net [researchgate.net]
- 15. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
Introduction: The Strategic Significance of the Anthracene Core
An In-depth Technical Guide to 2,6-Diphenylanthracene Derivatives: Synthesis, Properties, and Applications
Anthracene, a simple polycyclic aromatic hydrocarbon (PAH), has long been a foundational building block in the field of organic electronics and materials science.[1] Its rigid, planar structure and inherent stability make it an attractive scaffold for functional materials. However, pristine anthracene's performance in devices is often limited.[1] The true potential of this molecule is unlocked through strategic chemical modification, which allows for the fine-tuning of its electronic and photophysical properties.[2]
Among the various derivatization strategies, functionalization at the 2,6-positions has emerged as a particularly powerful approach for developing high-performance organic semiconductors.[1] Unlike substitution at the 9,10-positions, which can sometimes disrupt planarity, modification at the 2,6-positions extends the π-conjugation along the long axis of the anthracene core. This molecular design strategy enhances intermolecular interactions and facilitates efficient charge transport, leading to materials with exceptional properties.[1]
This guide provides a comprehensive overview of this compound (DPA) and its derivatives, from their synthesis and fundamental properties to their application in next-generation electronic devices. As a Senior Application Scientist, the focus here is not merely on cataloging data, but on elucidating the structure-property relationships that govern their performance and providing actionable, field-proven protocols for their synthesis and characterization.
Part 1: Synthesis of this compound Derivatives
The most reliable and versatile method for synthesizing 2,6-disubstituted anthracene derivatives is the palladium-catalyzed Suzuki-Miyura cross-coupling reaction.[2] This method offers high yields and excellent functional group tolerance, allowing for the introduction of a wide variety of aryl and heteroaryl moieties onto the anthracene core.
The causality behind this choice of reaction is rooted in its mechanism and reliability. The palladium catalyst facilitates the efficient formation of a new carbon-carbon bond between the sp²-hybridized carbon of the dibromoanthracene and the sp²-hybridized carbon of the phenylboronic acid derivative. The use of a phosphine ligand, such as triphenylphosphine in Pd(PPh₃)₄, is crucial for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle.
Experimental Protocol: Synthesis of 2,6-bis(fluorophenyl)anthracene
This protocol, adapted from established literature methods, describes a self-validating workflow for the synthesis of fluorinated DPA derivatives, which are of interest for tuning electronic properties.[2] The validation comes from the integrated purification and characterization steps that confirm the desired outcome.
Materials:
-
2,6-Dibromoanthracene
-
(Fluorophenyl)boronic acid (e.g., 2-fluorophenylboronic acid)
-
Potassium Carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
N-Methyl-2-pyrrolidone (NMP)
-
Deionized Water
-
1.0 M Sodium Hydroxide (NaOH) solution
Procedure:
-
Reactant Setup: In a reaction flask, combine 2,6-dibromoanthracene (1.0 eq), the desired (fluorophenyl)boronic acid (2.6 eq), K₂CO₃ (2.6 eq), and Pd(PPh₃)₄ (0.01 eq).
-
Solvent Degassing: Prepare a 9:1 mixture of NMP and water. Degas the solvent mixture by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Transfer the degassed solvent to the reaction flask. Stir the mixture under an inert atmosphere (nitrogen or argon) at 90 °C for 16-24 hours. Reaction completion can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Filtration: After cooling to room temperature, pour the reaction mixture into a large volume of 1.0 M NaOH solution. This step quenches the reaction and precipitates the crude product.
-
Washing: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with deionized water to remove inorganic salts and residual solvent. Dry the crude product under vacuum.
-
Purification (Self-Validation): The crude product must be purified to achieve semiconductor-grade quality. Gradient sublimation under high vacuum (10⁻³ Torr) is the preferred method for this class of materials.[2] This step removes unreacted starting materials and side products, yielding the pure derivative as a crystalline solid.
-
Characterization (Confirmation): Confirm the identity and purity of the final product using:
References
Methodological & Application
Application Notes and Protocols for the Fabrication of High-Performance 2,6-Diphenylanthracene-Based Organic Field-Effect Transistors
Abstract: This document provides a comprehensive technical guide for the fabrication of high-performance Organic Field-Effect Transistors (OFETs) based on the p-type organic semiconductor 2,6-diphenylanthracene (DPA). DPA has emerged as a promising material for organic electronics due to its high charge carrier mobility, excellent thermal stability, and ambient air stability.[1] This guide details two primary fabrication methodologies: vacuum thermal evaporation and a solution-shearing technique, providing researchers, scientists, and drug development professionals with the necessary protocols to fabricate and characterize DPA-based OFETs. The causality behind experimental choices is explained to ensure a deep understanding of the device physics and material science at play.
Introduction: The Merits of this compound as an Organic Semiconductor
Anthracene and its derivatives are a well-established class of organic semiconductors. The planar structure of the anthracene core promotes strong intermolecular interactions, which are crucial for efficient charge transport.[2] Specifically, functionalization at the 2 and 6 positions of the anthracene core, as in this compound, extends the π-conjugation of the molecule. This extended conjugation, coupled with a favorable herringbone packing motif in the solid state, facilitates efficient charge hopping between adjacent molecules, leading to high charge carrier mobilities. Single-crystal DPA devices have demonstrated exceptional hole mobilities, and even thin-film transistors have achieved mobilities exceeding 10 cm² V⁻¹ s⁻¹, rivaling that of amorphous silicon. Furthermore, DPA exhibits a high thermal stability, with a decomposition temperature over 300 °C, and a deep Highest Occupied Molecular Orbital (HOMO) level of approximately -5.6 eV, which contributes to its stability in ambient air.
These properties make DPA an attractive candidate for a variety of applications in organic electronics, including flexible displays, sensors, and radio-frequency identification (RFID) tags. This application note will provide the practical knowledge required to harness the potential of this material in a laboratory setting.
Device Architecture: Top-Contact, Bottom-Gate (TCBG)
For the fabrication of DPA-based OFETs, the Top-Contact, Bottom-Gate (TCBG) architecture is a commonly employed and reliable configuration.[3] In this geometry, the gate electrode and dielectric layer are positioned below the organic semiconductor, while the source and drain electrodes are deposited on top of the semiconductor layer.
Rationale for TCBG Architecture:
-
Improved Injecting Interface: The top-contact configuration often leads to a more intimate contact between the metal electrodes and the organic semiconductor, which can reduce contact resistance.[4] This is because the metal is deposited onto the already-formed semiconductor film, potentially leading to better interfacial morphology compared to growing the semiconductor on top of pre-patterned electrodes.
-
Protection of the Semiconductor: The semiconductor surface is not exposed to potentially damaging photolithography or etching steps that might be required for patterning bottom contacts.
-
Compatibility with Diverse Substrates: The TCBG architecture is readily adaptable to a variety of substrates, including flexible plastics, making it suitable for next-generation electronic applications.[4]
Below is a graphical representation of the TCBG device structure.
Caption: Top-Contact, Bottom-Gate (TCBG) OFET architecture.
Materials and Reagents
| Material/Reagent | Grade/Purity | Supplier (Example) | Notes |
| This compound (DPA) | Sublimed, >99.5% | TCI, Sigma-Aldrich | Purity is critical for high performance. |
| n-doped Silicon wafers with 200-300 nm thermal SiO₂ | Prime grade | University Wafer, Inc. | Serves as the gate and dielectric. |
| Octadecyltrichlorosilane (OTS) | >95% | Sigma-Aldrich | For surface modification of the dielectric. |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Solvent for OTS treatment. |
| Chloroform | Anhydrous, >99.8% | Sigma-Aldrich | Solvent for solution-shearing. |
| Gold (Au) Pellets | 99.999% | Kurt J. Lesker | For source and drain electrodes. |
| Acetone | ACS grade | Fisher Scientific | For substrate cleaning. |
| Isopropanol (IPA) | ACS grade | Fisher Scientific | For substrate cleaning. |
Experimental Protocols
Substrate Preparation and Dielectric Surface Modification
A pristine and well-prepared substrate-dielectric interface is paramount for achieving high-performance OFETs. The surface of the dielectric layer dictates the ordering and morphology of the first few monolayers of the organic semiconductor, which is where the charge transport primarily occurs.
Protocol:
-
Substrate Cleaning:
-
Cut n-doped silicon wafers with 200-300 nm of thermal SiO₂ into desired dimensions (e.g., 1.5 cm x 1.5 cm).
-
Sonciate the substrates sequentially in acetone and isopropanol for 15 minutes each.
-
Rinse thoroughly with deionized (DI) water and dry with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and to create a hydrophilic surface with hydroxyl (-OH) groups.
-
-
Octadecyltrichlorosilane (OTS) Self-Assembled Monolayer (SAM) Treatment:
-
Causality: The OTS treatment transforms the hydrophilic SiO₂ surface into a hydrophobic surface. This low-surface-energy interface promotes the desirable vertical orientation of DPA molecules, leading to improved thin-film crystallinity and higher charge carrier mobility.[5]
-
Prepare a 10 mM solution of OTS in anhydrous toluene in a glovebox or a moisture-free environment.
-
Immerse the cleaned and dried substrates in the OTS solution for 30 minutes at room temperature.
-
Rinse the substrates with fresh toluene to remove any physisorbed OTS molecules.
-
Anneal the substrates at 120 °C for 20 minutes in a nitrogen atmosphere to promote the formation of a dense, covalently bonded OTS monolayer.
-
Fabrication Method 1: Vacuum Thermal Evaporation
Vacuum thermal evaporation is a highly controlled method for depositing uniform thin films of organic semiconductors.
Protocol:
-
System Preparation:
-
Load the OTS-treated substrates into a high-vacuum thermal evaporator with a base pressure of < 5 x 10⁻⁷ Torr.
-
Load high-purity DPA powder into a quartz crucible.
-
-
DPA Deposition:
-
Heat the substrates to a temperature of 50 °C. Rationale: The substrate temperature during deposition significantly influences the film morphology. A moderately elevated temperature provides the deposited molecules with sufficient thermal energy to diffuse on the surface and arrange into well-ordered crystalline domains.
-
Deposit the DPA thin film at a rate of 0.05 Å/s to a final thickness of 50 nm. A slow deposition rate is crucial for achieving high crystallinity. The thickness should be monitored in-situ using a quartz crystal microbalance.
-
-
Electrode Deposition:
-
Without breaking the vacuum, allow the substrates to cool to room temperature.
-
Position a shadow mask with the desired channel length (L) and width (W) (e.g., L = 50 µm, W = 1.5 mm) over the DPA film.
-
Deposit 40 nm of gold (Au) at a rate of 1.0 Å/s to form the source and drain electrodes.
-
The following diagram illustrates the vacuum thermal evaporation workflow.
Caption: Workflow for vacuum thermal evaporation of DPA OFETs.
Fabrication Method 2: Solution-Shearing
Solution-shearing is a scalable, high-throughput technique that can produce highly crystalline organic semiconductor films. While a specific protocol for DPA is not widely published, the following is a synthesized protocol based on best practices for small-molecule solution-shearing.
Protocol:
-
Solution Preparation:
-
Prepare a 5 mg/mL solution of DPA in a suitable high-boiling point solvent such as chloroform or dichlorobenzene. The choice of solvent is critical and should be optimized to control the evaporation rate and solubility of DPA.
-
Gently heat the solution (e.g., to 40-60 °C) and stir for several hours to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE filter before use.
-
-
Solution-Shearing Process:
-
The solution-shearing setup consists of a heated substrate stage, a shearing blade (e.g., a clean silicon wafer edge), and a syringe pump to dispense the solution.
-
Pre-heat the OTS-treated substrate to a temperature slightly below the boiling point of the solvent (e.g., 50 °C for chloroform). This aids in controlling the solvent evaporation rate.
-
Dispense a small volume of the DPA solution at the edge of the shearing blade, which is held at a small angle and a fixed distance (e.g., 50-100 µm) from the substrate.
-
Move the substrate at a constant, slow speed (e.g., 0.1-1.0 mm/s). The shearing speed is a critical parameter that influences the film thickness and crystallinity.
-
Causality: During shearing, a meniscus is formed between the blade and the substrate. As the solvent evaporates from the meniscus, the DPA concentration increases, leading to crystallization. The directional movement of the meniscus helps to align the crystals, resulting in a highly ordered film.[6]
-
-
Annealing and Electrode Deposition:
-
After shearing, anneal the DPA film at a temperature of 100-120 °C for 30 minutes in a nitrogen atmosphere to remove residual solvent and improve crystallinity.
-
Deposit the gold source and drain electrodes via thermal evaporation using a shadow mask as described in the vacuum deposition protocol.
-
Characterization and Performance Evaluation
Thin-Film Characterization
-
Atomic Force Microscopy (AFM): To investigate the surface morphology, grain size, and molecular ordering of the DPA thin film. Well-ordered films should exhibit large, interconnected crystalline grains.[7]
-
X-Ray Diffraction (XRD): To confirm the crystallinity and molecular orientation of the DPA film. For high-performance devices, DPA molecules should be oriented vertically on the substrate, which will be indicated by a series of (h00) diffraction peaks.
OFET Device Characterization
The electrical characterization of the fabricated OFETs should be performed in a controlled environment (e.g., a nitrogen-filled glovebox or in vacuum) using a semiconductor parameter analyzer.
-
Output Characteristics (I_D vs. V_DS): Plot the drain current (I_D) as a function of the drain-source voltage (V_DS) at various gate-source voltages (V_GS). These curves will show the typical linear and saturation regimes of a field-effect transistor.
-
Transfer Characteristics (I_D vs. V_GS): Plot I_D as a function of V_GS at a constant V_DS in the saturation regime. From this plot, key performance metrics can be extracted.
The field-effect mobility (µ) in the saturation regime can be calculated using the following equation:
I_D = (W/2L) µ C_i (V_GS - V_th)²
where:
-
I_D is the drain current
-
W is the channel width
-
L is the channel length
-
C_i is the capacitance per unit area of the gate dielectric
-
V_GS is the gate-source voltage
-
V_th is the threshold voltage
Expected Performance
| Parameter | Vacuum Deposited DPA OFET |
| Hole Mobility (µ) | > 10 cm² V⁻¹ s⁻¹ |
| On/Off Current Ratio | > 10⁷ |
| Threshold Voltage (V_th) | -10 to -20 V |
| Operating Polarity | p-type |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Mobility | Poor DPA film crystallinity, high contact resistance, impurities. | Optimize substrate temperature and deposition rate. Ensure high-purity DPA. Consider a different electrode material or an interfacial layer to reduce the injection barrier. |
| High Off-Current | Gate leakage, impurities in the semiconductor. | Check the quality of the dielectric layer. Ensure proper cleaning procedures. |
| Large Hysteresis | Charge trapping at the semiconductor-dielectric interface. | Improve the quality of the OTS SAM. Anneal the device post-fabrication. |
| Poor Film Uniformity (Solution-Shearing) | Incorrect solvent evaporation rate, inconsistent shearing speed. | Optimize substrate temperature and shearing speed. Use a co-solvent system to tune the evaporation rate. |
References
- 1. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. fkf.mpg.de [fkf.mpg.de]
- 3. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Interfacial effects on solution-sheared thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Vacuum Deposition of 2,6-Diphenylanthracene Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,6-Diphenylanthracene (DPA) and Vacuum Deposition
This compound (DPA), a p-type organic semiconductor, has garnered significant attention in the field of organic electronics.[1][2] Its robust thermal stability, high charge carrier mobility, and strong blue fluorescence make it a promising candidate for a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and scintillators.[2][3][4] The performance of DPA-based devices is critically dependent on the quality and morphology of the thin films.
Vacuum deposition, particularly physical vapor deposition (PVD), is a preferred method for fabricating high-purity, uniform thin films of organic materials like DPA.[5][6] This technique involves the sublimation of the source material in a high-vacuum environment and its subsequent condensation onto a substrate. The precise control over deposition parameters afforded by vacuum deposition allows for the fine-tuning of film properties to meet the demands of specific applications.[7]
This guide provides a comprehensive overview of the principles and a detailed protocol for the vacuum deposition of this compound thin films, aimed at enabling researchers to produce high-quality films for advanced electronic and optoelectronic applications.
Part 1: Pre-Deposition Considerations and Preparations
Source Material: this compound (DPA) Properties
A thorough understanding of the physical properties of the source material is paramount for successful thermal evaporation.
| Property | Value | Source |
| CAS Number | 95950-70-2 | [1][][9][10][11] |
| Molecular Formula | C₂₆H₁₈ | [][9] |
| Molecular Weight | 330.43 g/mol | [][11] |
| Appearance | Yellow solid | [12] |
| Purity | >98.0% (sublimation purified recommended) | [1] |
| Decomposition Temperature | >300 °C |
Expert Insight: The use of sublimation-purified DPA is strongly recommended to minimize impurities that can act as charge traps and degrade device performance. The high decomposition temperature indicates good thermal stability, which is advantageous for the thermal evaporation process.
Substrate Selection and Cleaning
The choice of substrate and its cleanliness are critical factors that influence the nucleation and growth of the DPA thin film, ultimately affecting its morphology and electronic properties.[13]
Common Substrates:
-
Si/SiO₂: Widely used for OFET fabrication due to its well-understood properties and the ability to use the doped silicon as a gate electrode.
-
Glass and Quartz: Suitable for optical applications where transparency is required.
-
Indium Tin Oxide (ITO) coated glass: Commonly used as a transparent anode in OLEDs.
-
Flexible substrates (e.g., PEN, PET): For applications in flexible electronics.
Rigorous Substrate Cleaning Protocol: A multi-step cleaning process is essential to remove organic residues, particulate matter, and native oxides.[14]
-
Ultrasonication: Sequentially sonicate the substrates in a series of solvents to remove organic and inorganic contaminants. A typical sequence is:
-
Deionized (DI) water with detergent
-
DI water
-
Acetone
-
Isopropanol (IPA)
-
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Plasma Treatment: An oxygen or argon plasma treatment is highly effective for removing the final traces of organic contaminants and for activating the substrate surface, which can improve film adhesion.[14]
Part 2: The Vacuum Deposition Protocol
This protocol details the thermal evaporation of DPA in a high-vacuum chamber.
Experimental Workflow Diagram
Caption: Workflow for DPA thin film deposition.
Step-by-Step Methodology
-
Source Preparation:
-
Carefully load sublimation-purified DPA powder into a suitable evaporation source, such as a tantalum or tungsten boat.
-
Causality: These materials have high melting points and low reactivity with organic materials.
-
-
Substrate Mounting:
-
Mount the cleaned substrates onto the substrate holder in the deposition chamber. Ensure good thermal contact if substrate temperature control is being used.
-
-
Chamber Evacuation:
-
Evacuate the deposition chamber to a base pressure of at least 5 x 10⁻⁶ mbar.[7]
-
Causality: A high vacuum is necessary to minimize the incorporation of impurities (like oxygen and water) into the growing film and to ensure a long mean free path for the evaporated DPA molecules, leading to a more directional deposition.[7]
-
-
Deposition Process:
-
Source Degassing: Gently pre-heat the evaporation source to a temperature below the sublimation point of DPA to outgas any adsorbed contaminants.
-
Deposition Rate and Thickness Monitoring:
-
Slowly increase the current to the evaporation source to achieve the desired deposition rate. A quartz crystal microbalance (QCM) should be used for real-time monitoring of the deposition rate and film thickness.
-
A slow deposition rate of 0.05 Å/s has been shown to produce large, uniform grains.
-
Causality: The deposition rate significantly impacts the film's microstructure. Slower rates provide adatoms with more time to diffuse on the substrate surface and find energetically favorable sites, leading to more ordered and crystalline films.[15] Conversely, higher rates can lead to more disordered or amorphous films.[15][16][17]
-
-
Substrate Temperature Control:
-
The substrate temperature can be controlled to influence film morphology. For DPA, a substrate temperature of 50 °C has been used to achieve high-quality films.
-
Causality: Substrate temperature affects the surface mobility of the deposited molecules. Higher temperatures can promote the growth of larger crystal grains.
-
-
-
Process Termination and Post-Deposition:
-
Once the desired film thickness is achieved, close the shutter to the source and ramp down the source power.
-
Allow the substrates to cool to room temperature under vacuum to prevent thermal stress.
-
Vent the chamber with an inert gas, such as nitrogen, before removing the samples.
-
Summary of Key Deposition Parameters
| Parameter | Recommended Value | Impact on Film Properties |
| Base Pressure | < 5 x 10⁻⁶ mbar | Higher vacuum reduces impurities and improves film purity. |
| Deposition Rate | 0.05 - 1 Å/s | Slower rates generally lead to higher crystallinity and larger grain sizes.[15] |
| Substrate Temperature | Room Temperature - 50 °C | Influences molecular ordering and grain size. A temperature of 50 °C has been shown to be effective. |
| Final Film Thickness | 5 - 100 nm | Dependent on the specific application (e.g., thinner for OFET channels, thicker for OLED emissive layers). |
Part 3: Post-Deposition Characterization
After deposition, a suite of characterization techniques should be employed to evaluate the quality of the DPA thin films.
Characterization Workflow
Caption: Post-deposition characterization workflow.
Detailed Characterization Methodologies
-
Atomic Force Microscopy (AFM):
-
Purpose: To visualize the surface morphology, determine grain size, and measure surface roughness.
-
Expected Results: High-quality DPA films should exhibit large, uniform grains with low surface roughness.
-
-
X-ray Diffraction (XRD):
-
Purpose: To determine the crystallinity and molecular orientation of the DPA molecules in the thin film.
-
Expected Results: Well-ordered films will show sharp diffraction peaks. For DPA on Si/SiO₂, (h00) reflections are typically observed, indicating that the molecules are oriented perpendicular to the substrate surface.
-
-
UV-Visible (UV-Vis) Absorption Spectroscopy:
-
Purpose: To study the electronic absorption properties of the DPA film.
-
Expected Results: The absorption spectrum of DPA thin films will show characteristic peaks corresponding to π-π* transitions. The formation of J-aggregates in the thin film can be inferred from the relative intensities of the absorption peaks.
-
-
Photoluminescence (PL) Spectroscopy:
-
Purpose: To investigate the emissive properties of the DPA film.
-
Expected Results: DPA is known for its strong blue fluorescence. The PL spectrum will provide information about the emission wavelength and quantum efficiency.
-
-
Organic Field-Effect Transistor (OFET) Characterization:
-
Purpose: To evaluate the charge transport properties of the DPA thin film.
-
Methodology: Fabricate top-contact, bottom-gate OFETs using the DPA film as the active layer. Measure the output and transfer characteristics to extract key parameters like field-effect mobility, on/off ratio, and threshold voltage.
-
Expected Performance: DPA-based OFETs have demonstrated high mobilities, exceeding 10 cm²/Vs.[3]
-
Trustworthiness and Self-Validation
The protocols outlined in this guide are designed to be self-validating. The successful deposition of high-quality DPA thin films will be confirmed through the post-deposition characterization results. For instance, AFM imaging should reveal the expected large-grain morphology, and XRD should confirm the desired molecular orientation. The ultimate validation comes from the performance of fabricated devices, where high charge carrier mobilities in OFETs or efficient emission in OLEDs will attest to the quality of the deposited films.
References
- 1. This compound | 95950-70-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound [myskinrecipes.com]
- 5. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vdi-llc.com [vdi-llc.com]
- 7. vaccoat.com [vaccoat.com]
- 9. chemscene.com [chemscene.com]
- 10. This compound | 95950-70-2 [chemicalbook.com]
- 11. alfa-chemical.com [alfa-chemical.com]
- 12. labproinc.com [labproinc.com]
- 13. researchgate.net [researchgate.net]
- 14. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 15. What Is The Effect Of Deposition Rate On Thin Film? Control Microstructure For Better Performance - Kintek Solution [kindle-tech.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of Deposition Rate on Structure and Surface Morphology of Thin Evaporated Al Films on Dielectrics and Semiconductors | Materials Science [matsc.ktu.lt]
Application Note: Characterization of 2,6-Diphenylanthracene (DPA) Thin Film Morphology for High-Performance Organic Electronics
Abstract
This application note provides a comprehensive guide to the deposition and morphological characterization of 2,6-diphenylanthracene (DPA) thin films, a high-mobility organic semiconductor pivotal for next-generation electronic devices. We delve into the critical interplay between substrate preparation, deposition parameters, and the resultant film morphology, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals venturing into organic electronics. The methodologies outlined herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide covers substrate surface functionalization, high-vacuum thermal evaporation, and a suite of advanced characterization techniques including Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Contact Angle Goniometry.
Introduction: The Significance of Morphology in 2,6-DPA Thin Films
This compound (DPA) has emerged as a standout organic semiconductor, demonstrating exceptional charge carrier mobility exceeding 10 cm²/Vs in thin-film transistors (TFTs). This performance is intrinsically linked to the material's molecular packing and the morphology of its thin films. Unlike their inorganic counterparts, organic semiconductor device performance is governed by the weak van der Waals forces between molecules, making the control over molecular ordering, crystallinity, and grain structure paramount.
The morphology of a DPA thin film dictates the efficiency of charge transport. Well-ordered, crystalline films with large, interconnected grains provide efficient pathways for charge carriers, minimizing trapping at grain boundaries and defects. Conversely, amorphous or poorly ordered films with small, disconnected grains will exhibit significantly lower mobility. Therefore, a robust and reproducible characterization of thin film morphology is not merely a quality control step but a fundamental aspect of device engineering and optimization. This guide will walk you through the essential steps to control and comprehensively characterize the morphology of DPA thin films.
The Crucial First Step: Substrate Preparation and Surface Energy Modification
The substrate surface acts as the template for thin film growth; its properties dictate the nucleation and growth kinetics of the DPA film. A pristine, low-energy surface is essential to promote the desired molecular ordering. For DPA, a silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer is a common substrate. However, the native SiO₂ surface is hydrophilic and possesses high surface energy, which is not ideal for the growth of hydrophobic organic molecules like DPA.
To address this, a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) is employed to functionalize the SiO₂ surface.
Why OTS? The Causality Behind Surface Functionalization
The OTS molecule has a dual-functionality structure: a trichlorosilyl headgroup that reacts with the hydroxyl groups on the SiO₂ surface, and a long alkyl chain that forms a densely packed, low-energy, hydrophobic surface.
The reaction mechanism proceeds as follows:
-
Hydrolysis: The chlorosilane groups of OTS hydrolyze in the presence of trace amounts of water to form reactive silanols.
-
Condensation: These silanols then condense with the hydroxyl groups on the SiO₂ surface, forming strong covalent Si-O-Si bonds that anchor the OTS molecules to the substrate.
-
Polymerization: Adjacent OTS molecules also form Si-O-Si linkages with each other, creating a cross-linked, stable monolayer.
This process transforms the high-energy, hydrophilic SiO₂ surface into a low-energy, hydrophobic surface, which is more compatible with the non-polar DPA molecules. This enhanced compatibility reduces the interfacial energy, promoting a more favorable layer-by-layer growth mode and leading to larger, more uniform grains in the DPA film.
Protocol 1: OTS Functionalization of Si/SiO₂ Substrates
This protocol details the steps for creating a high-quality OTS self-assembled monolayer on a Si/SiO₂ substrate.
Materials:
-
Si/SiO₂ substrates (300 nm oxide layer)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water (18 MΩ·cm)
-
Anhydrous toluene
-
Octadecyltrichlorosilane (OTS)
-
Nitrogen (N₂) gas source
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Place the Si/SiO₂ substrates in a beaker and sonicate in DI water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of N₂ gas.
-
Immerse the cleaned substrates in a freshly prepared Piranha solution for 30 minutes to remove any organic residues and to hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates with N₂ gas and bake in an oven at 120 °C for 30 minutes to remove any residual water.
-
-
OTS Monolayer Formation:
-
Prepare a dilute solution of OTS in anhydrous toluene (e.g., 10 mM) in a glovebox or a desiccator to minimize exposure to atmospheric moisture.
-
Immerse the cleaned and dried substrates in the OTS solution for 45 minutes.
-
After immersion, rinse the substrates with anhydrous toluene to remove any physisorbed OTS molecules.
-
Sonicate the substrates in toluene for 5 minutes to remove any aggregates.
-
Dry the substrates with N₂ gas.
-
Anneal the OTS-coated substrates at 120 °C for 15 minutes to promote the cross-linking of the SAM.
-
Thin Film Deposition: High-Vacuum Thermal Evaporation
High-vacuum thermal evaporation is the preferred method for depositing DPA thin films due to the high purity and controlled nature of the process. In this technique, the source material (DPA powder) is heated in a crucible under high vacuum, causing it to sublimate. The vaporized molecules then travel in a line-of-sight path and condense onto the prepared substrate.
The "Why" Behind Deposition Parameters
The morphology of the resulting DPA film is highly sensitive to the deposition parameters.
-
Substrate Temperature: A moderate substrate temperature (e.g., 50 °C for DPA) provides the deposited molecules with sufficient thermal energy to diffuse on the surface and find energetically favorable sites within the growing film. This promotes the formation of larger, more ordered crystalline grains.
-
Deposition Rate: A slow deposition rate (e.g., 0.05 Å/s for DPA) is crucial. It allows ample time for the molecules to arrange themselves into a crystalline structure before being buried by subsequent layers, favoring a layer-by-layer growth mode.
-
Vacuum Level: A high vacuum (e.g., < 5 x 10⁻⁶ Torr) is necessary to minimize the incorporation of impurities into the film and to ensure a long mean free path for the DPA molecules, leading to a uniform deposition.
Protocol 2: Thermal Evaporation of 2,6-DPA Thin Films
Equipment:
-
High-vacuum thermal evaporation system equipped with a quartz crystal microbalance (QCM) for thickness monitoring.
-
Tungsten boat or alumina crucible for the DPA source material.
-
Substrate holder with heating capabilities.
Procedure:
-
System Preparation:
-
Load the DPA powder (purified by sublimation) into the crucible.
-
Mount the OTS-functionalized Si/SiO₂ substrates onto the substrate holder.
-
Pump down the chamber to a base pressure of < 5 x 10⁻⁶ Torr.
-
-
Deposition:
-
Heat the substrate holder to the desired temperature (50 °C).
-
Slowly increase the current to the crucible to heat the DPA source material until it begins to sublimate.
-
Monitor the deposition rate using the QCM and stabilize it at 0.05 Å/s.
-
Open the shutter to begin the deposition onto the substrates.
-
Deposit the desired film thickness (e.g., 50 nm).
-
Close the shutter and allow the system to cool down before venting.
-
Morphological Characterization: A Multi-faceted Approach
A single characterization technique is often insufficient to fully describe the complex morphology of an organic thin film. Therefore, a combination of complementary techniques is essential.
Caption: Experimental workflow for DPA thin film preparation and characterization.
Atomic Force Microscopy (AFM)
AFM is a high-resolution scanning probe technique that provides three-dimensional topographical information about the film surface. It is invaluable for quantifying surface roughness, grain size, and observing the growth mode.
Protocol 3: AFM Imaging of DPA Thin Films
Equipment:
-
Atomic Force Microscope
-
Tapping mode cantilevers
Procedure:
-
Sample Mounting: Mount the DPA thin film sample on the AFM stage.
-
Cantilever Selection and Installation: Use a standard silicon tapping mode cantilever.
-
Imaging Parameters:
-
Engage the tip onto the surface in tapping mode.
-
Optimize the scan size (e.g., 1x1 µm² to 5x5 µm²) to resolve individual grains.
-
Adjust the scan rate (typically 0.5-1 Hz) to obtain a high-quality image without inducing artifacts.
-
Optimize the feedback gains to ensure accurate tracking of the surface topography.
-
-
Image Acquisition and Analysis:
-
Acquire height and phase images.
-
Use the AFM software to perform a plane-fit to remove any tilt from the image.
-
Calculate the root-mean-square (RMS) roughness.
-
Perform a grain size analysis to determine the average grain size and distribution.
-
Expected Results for DPA on OTS-treated Si/SiO₂:
-
Large, uniform, and well-interconnected grains.
-
Terraced structures indicative of a layer-by-layer growth mode.
-
Low RMS roughness.
Scanning Electron Microscopy (SEM)
SEM provides information on the microstructure of the film over larger areas than AFM and can reveal the presence of defects such as pinholes or cracks.
Causality in SEM of Organic Films: Mitigating Charging
Organic materials like DPA are typically non-conductive, which can lead to charging under the electron beam, causing image distortion. To mitigate this:
-
Low Accelerating Voltage: Using a lower accelerating voltage (e.g., 1-5 kV) reduces the penetration depth of the electron beam, minimizing charge accumulation.
-
Conductive Coating: Applying a thin conductive coating (e.g., a few nanometers of carbon or gold/palladium) provides a path for the excess charge to dissipate. However, this can obscure fine surface features.
-
Low-Vacuum SEM: Operating in a low-vacuum environment introduces gas molecules that can be ionized by the electron beam, neutralizing the surface charge.
Protocol 4: SEM Analysis of DPA Thin Films
Equipment:
-
Field-Emission Scanning Electron Microscope (FE-SEM)
-
Sputter coater (if applying a conductive coating)
Procedure:
-
Sample Preparation:
-
Mount the DPA thin film sample on an SEM stub using conductive carbon tape.
-
If necessary, apply a thin conductive coating using a sputter coater.
-
-
Imaging:
-
Insert the sample into the SEM chamber and pump down to high vacuum.
-
Start with a low magnification to get an overview of the film uniformity.
-
Use a low accelerating voltage (e.g., 2 kV) and a low beam current to minimize charging and beam damage.
-
Increase magnification to observe the grain structure and any defects.
-
Acquire images using both secondary electron (SE) for topography and backscattered electron (BSE) detectors if compositional contrast is of interest.
-
X-ray Diffraction (XRD)
XRD is a powerful non-destructive technique used to determine the crystallinity and molecular orientation of the thin film. The positions of the diffraction peaks relate to the spacing between crystal planes (d-spacing), according to Bragg's Law (nλ = 2d sinθ).
The "Why" of XRD for Molecular Orientation
For DPA films grown on a substrate, observing only a series of (h00) reflections in a standard θ/2θ scan indicates that the molecules are highly ordered with a preferential orientation perpendicular to the substrate surface. The d-spacing calculated from these peaks can be compared to the molecular length of DPA to confirm this orientation.
Caption: Principle of XRD for determining molecular orientation in DPA thin films.
Protocol 5: XRD Analysis of DPA Thin Films
Equipment:
-
Thin-film X-ray diffractometer with a Cu Kα source.
Procedure:
-
Sample Alignment: Mount the DPA thin film sample on the diffractometer stage and carefully align it.
-
Scan Parameters:
-
Perform a coupled θ/2θ scan over a 2θ range relevant for organic materials (e.g., 2-40°).
-
Use a small step size (e.g., 0.02°) and a sufficient dwell time per step to obtain good signal-to-noise.
-
-
Data Analysis:
-
Identify the diffraction peaks and calculate the corresponding d-spacing using Bragg's Law.
-
Compare the observed peaks with the known crystal structure of DPA to determine the film's crystallinity and molecular orientation.
-
Expected Results for a 50 nm DPA film on OTS-treated Si/SiO₂:
-
A series of sharp diffraction peaks corresponding to (h00) reflections.
-
A calculated d-spacing of approximately 1.80 nm, which is very close to the molecular length of DPA, confirming a perpendicular orientation.
Contact Angle Goniometry
Contact angle measurements provide a quantitative measure of the surface wettability, which is directly related to the surface energy of the thin film. This is a quick and effective way to verify the success of surface functionalization and to characterize the surface properties of the final DPA film.
Protocol 6: Contact Angle Measurement
Equipment:
-
Contact angle goniometer with a high-resolution camera and software for angle analysis.
Procedure:
-
Sample Placement: Place the thin film sample on the goniometer stage.
-
Droplet Deposition: Dispense a small droplet (e.g., 2-5 µL) of a probe liquid (typically deionized water) onto the film surface.
-
Image Capture and Analysis:
-
The camera captures a profile image of the droplet.
-
The software analyzes the image and calculates the contact angle at the three-phase (solid-liquid-vapor) interface.
-
Perform measurements at multiple locations on the sample to ensure reproducibility.
-
Data Summary and Interpretation
The following table summarizes the expected morphological and surface characteristics for a 50 nm DPA thin film deposited on an OTS-functionalized Si/SiO₂ substrate, based on the protocols described above.
| Characterization Technique | Parameter | Expected Value/Observation | Significance |
| AFM | RMS Roughness | < 1 nm | A smooth surface is indicative of uniform, layer-by-layer growth. |
| Grain Size | > 1 µm | Large, interconnected grains are crucial for high charge mobility. | |
| SEM | Microstructure | Dense, uniform film with no visible pinholes or cracks. | Film integrity is essential for device performance and reliability. |
| XRD | Diffraction Peaks | (h00) reflections (e.g., at 2θ ≈ 4.9°, 9.8°, etc. for Cu Kα) | Confirms high crystallinity and a perpendicular molecular orientation. |
| d-spacing (001) | ~1.80 nm | Corresponds to the molecular length of DPA, verifying the orientation. | |
| Contact Angle | Water Contact Angle | > 90° | Indicates a hydrophobic surface, confirming the nature of the DPA film. |
Conclusion
The morphological characterization of this compound thin films is a critical aspect of research and development in organic electronics. By implementing the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can effectively control and validate the quality of their DPA films. A multi-technique approach, combining AFM, SEM, XRD, and contact angle goniometry, provides a comprehensive picture of the film's morphology, from the nanoscale to the microscale. This rigorous characterization is indispensable for establishing robust structure-property relationships and for the rational design of high-performance organic electronic devices.
Measuring Charge Carrier Mobility in 2,6-Diphenylanthracene (DPA) Devices
An Application Note and Protocol Guide
Introduction: The Significance of 2,6-Diphenylanthracene (DPA)
This compound (DPA) has emerged as a benchmark p-type organic semiconductor, distinguished by its exceptional charge transport properties and environmental stability. Extending the π-conjugation of the anthracene core with phenyl substituents results in a material with dense molecular packing and favorable intermolecular interactions, leading to remarkably high charge carrier mobility.[1] Thin-film field-effect transistors based on DPA have demonstrated mobilities exceeding 10 cm²/Vs, positioning it as a highly promising candidate for next-generation organic electronics, including flexible displays and transparent circuits.[2]
The charge carrier mobility (µ) is a fundamental parameter that quantifies the ease with which charges (holes in the case of DPA) move through the material under the influence of an electric field.[3] It is a critical determinant of device performance, directly impacting the switching speed of transistors and the efficiency of light-emitting diodes and photovoltaic cells.[4][5] Therefore, the accurate and reliable measurement of mobility is paramount for material characterization, device optimization, and quality control.
This guide provides an in-depth analysis of the three primary techniques used to measure charge carrier mobility in DPA devices: the Time-of-Flight (TOF) method, the Space-Charge-Limited Current (SCLC) method, and the Field-Effect Transistor (FET) method. We will delve into the theoretical principles, device fabrication protocols, experimental procedures, and data analysis for each technique, offering field-proven insights to guide researchers toward accurate and reproducible results.
Fundamentals of Charge Transport in DPA
Unlike crystalline inorganic semiconductors characterized by wide, delocalized energy bands, charge transport in molecular semiconductors like DPA is typically described by a hopping mechanism . In this model, charge carriers are localized on individual DPA molecules and "hop" between adjacent molecules. The rate of this hopping is influenced by:
-
Molecular Packing: The distance and orientation between neighboring DPA molecules in the solid state. A closer, more ordered packing (like the herringbone structure found in DPA crystals) facilitates more efficient hopping.
-
Electronic Coupling: The strength of the electronic interaction between adjacent molecules, which determines the probability of a charge carrier successfully hopping.
-
Energetic Disorder: Variations in the energy levels of molecules due to structural defects or impurities, which can create energetic barriers or "traps" that hinder charge movement.
Understanding this mechanism is crucial because different measurement techniques can be sensitive to different aspects of the transport process. For example, FET measurements are highly sensitive to the quality of the semiconductor-dielectric interface, while TOF and SCLC are bulk measurement techniques.[6]
Navigating Mobility Measurement Techniques
Choosing the appropriate technique depends on the specific research question, the form of the material (e.g., single crystal vs. thin film), and the device architecture. The following diagram outlines a general decision-making workflow.
Caption: Workflow for selecting a mobility measurement technique.
Time-of-Flight (TOF) Method
The TOF technique is a direct method for measuring the drift mobility in the bulk of a material.[7][8] It involves measuring the time it takes for a sheet of photogenerated charge carriers to travel across a known thickness of the material under an applied electric field.[9]
Principle of Operation
A thin layer of charge carriers is generated near a transparent electrode by a short laser pulse. An applied voltage across the sample creates an electric field (E = V/L), which sweeps these carriers towards the counter-electrode. The resulting photocurrent is monitored over time. A characteristic drop in the current occurs when the sheet of charge reaches the collection electrode. This time is the transit time (t_T). The mobility (µ) is then calculated using the fundamental relation:
μ = L² / (V * t_T)
Where L is the sample thickness and V is the applied voltage.[6][9]
Device Architecture and Fabrication
A typical TOF device is a simple sandwich structure: Transparent Electrode (e.g., ITO) / DPA Film / Metal Electrode .
-
Causality: The DPA film must be sufficiently thick (typically > 1 µm) to ensure that the transit time is longer than the RC time constant of the measurement circuit, which is a prerequisite for resolving the photocurrent transient. The film should also be uniform and free of pinholes to prevent electrical shorts.
Experimental Setup and Protocol
References
- 1. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. courses.physics.ucsd.edu [courses.physics.ucsd.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. conservancy.umn.edu [conservancy.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. tsijournals.com [tsijournals.com]
2,6-Diphenylanthracene (DPA): A High-Performance p-Type Organic Semiconductor for Advanced Electronic Applications
Introduction: The Pursuit of Stable, High-Mobility Organic Semiconductors
The field of organic electronics holds the promise of fabricating lightweight, flexible, and low-cost devices, ranging from displays and sensors to radio-frequency identification (RFID) tags. At the heart of these innovations lies the organic semiconductor, the active material governing device performance. For many years, polyacenes such as pentacene have been the benchmark for high-mobility p-type (hole-transporting) organic semiconductors. However, their limited stability in ambient conditions has hindered widespread commercialization.
This application note details the properties and applications of 2,6-diphenylanthracene (DPA), a small-molecule organic semiconductor that has emerged as a compelling alternative, offering both high charge carrier mobility and excellent environmental stability. The strategic addition of phenyl groups at the 2 and 6 positions of the anthracene core results in a material with a desirable herringbone crystal packing structure, which is crucial for efficient intermolecular charge transport. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of DPA, including its synthesis, purification, and detailed protocols for the fabrication and characterization of high-performance organic thin-film transistors (OTFTs).
Material Properties and Synthesis
This compound is a yellow, crystalline solid with robust thermal stability, exhibiting a decomposition temperature of over 300 °C. Its molecular structure is designed to enhance π-conjugation and promote favorable intermolecular interactions for charge transport.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₂₆H₁₈ | |
| Molecular Weight | 330.42 g/mol | |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.6 eV | |
| Energy Band Gap | ~ 3.0 eV | |
| Decomposition Temperature | > 300 °C |
Synthesis of this compound
A straightforward and high-yield synthesis of DPA can be achieved through a Suzuki coupling reaction. The following protocol is adapted from the literature and provides a reliable method for laboratory-scale synthesis.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a 100 mL flask, add 2,6-dibromoanthracene (1 mmol), phenylboronic acid (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) under an argon atmosphere.
-
Solvent Addition: Add 8 mL of toluene, 2 mL of ethanol, and 2 mL of a 2M aqueous potassium carbonate solution to the flask.
-
Reaction: Heat the mixture to 90 °C and stir overnight.
-
Workup: After the reaction is complete, filter the mixture. Wash the collected solid sequentially with water, ethanol, and dichloromethane.
-
Purification: The crude product is then purified by sublimation to yield DPA as a bright yellow solid.
Organic Thin-Film Transistor (OTFT) Fabrication
The following section provides a detailed protocol for the fabrication of a top-contact, bottom-gate OTFT using DPA as the p-type semiconductor layer. This architecture is widely used for p-type organic semiconductors as it can minimize contact resistance and provide reliable device performance.
Protocol 2: Fabrication of a DPA-based OTFT
1. Substrate Preparation:
-
Cleaning: Begin with a heavily n-doped silicon wafer with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Octadecyltrichlorosilane (OTS) Treatment:
-
Place the cleaned Si/SiO₂ substrates in a vacuum oven.
-
In a small vial, place a few droplets of octadecyltrichlorosilane (OTS).
-
Place the vial inside the vacuum oven with the substrates.
-
Heat the oven to 100 °C for 1 hour under vacuum. This vapor-phase deposition will form a self-assembled monolayer of OTS on the SiO₂ surface, rendering it hydrophobic and promoting better molecular ordering of the DPA film.
-
2. Active Layer Deposition:
-
Transfer the OTS-treated substrates into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit a 50 nm thick film of purified DPA onto the substrates. Maintain a deposition rate of approximately 0.3 Å/s and a substrate temperature of 50 °C.
3. Electrode Deposition:
-
Without breaking the vacuum, place a shadow mask with the desired channel length (e.g., 50 µm) and width (e.g., 1.5 mm) over the DPA layer.
-
Deposit 40 nm of gold (Au) through the shadow mask to define the source and drain electrodes. A deposition rate of 1.0 Å/s is recommended.
Device Characterization
The electrical performance of the fabricated DPA OTFTs is characterized by measuring their current-voltage (I-V) characteristics using a semiconductor parameter analyzer in a probe station under ambient conditions.
Protocol 3: OTFT Characterization
1. Measurement Setup:
-
Place the fabricated OTFT on the chuck of a probe station.
-
Carefully land the probe tips on the source, drain, and gate (the backside of the silicon wafer) electrodes.
2. Transfer Characteristics:
-
To obtain the transfer curve, sweep the gate voltage (V_G) from a positive value (e.g., +20 V) to a negative value (e.g., -80 V) while keeping the drain voltage (V_D) constant at a high value (e.g., -60 V) to ensure saturation regime operation.
-
Record the corresponding drain current (I_D).
3. Output Characteristics:
-
To obtain the output curves, sweep the drain voltage (V_D) from 0 V to a negative value (e.g., -80 V) at different constant gate voltages (e.g., 0 V, -20 V, -40 V, -60 V).
-
Record the corresponding drain current (I_D).
Data Analysis and Performance Metrics
From the measured I-V characteristics, the key performance parameters of the OTFT can be extracted.
Charge Carrier Mobility (µ): The field-effect mobility in the saturation regime is calculated from the transfer curve using the following equation:
I_D = (W / 2L) * µ * C_i * (V_G - V_th)²
where:
-
I_D is the drain current.
-
W is the channel width.
-
L is the channel length.
-
C_i is the capacitance per unit area of the gate dielectric.
-
V_G is the gate voltage.
-
V_th is the threshold voltage.
By plotting the square root of I_D versus V_G, the mobility can be extracted from the slope of the linear region of the curve. DPA-based OTFTs have demonstrated high mobilities, often exceeding 10 cm²/Vs in thin-film devices.
On/Off Current Ratio (I_on/I_off): This is the ratio of the maximum drain current (I_on) in the "on" state to the minimum drain current (I_off) in the "off" state, taken from the transfer curve. DPA devices typically exhibit high on/off ratios, often in the range of 10⁶ to 10⁸, indicating excellent switching behavior.
Threshold Voltage (V_th): The threshold voltage is the gate voltage at which the transistor begins to conduct. It can be determined by extrapolating the linear portion of the √(I_D) vs. V_G plot to the V_G axis.
Conclusion
This compound stands out as a high-performance p-type organic semiconductor that successfully addresses the critical challenge of ambient stability without compromising charge transport properties. Its straightforward synthesis, robust thermal stability, and high charge carrier mobility make it an excellent candidate for a wide array of organic electronic applications. The detailed protocols provided in this application note offer a reliable framework for researchers to fabricate and characterize high-performance DPA-based OTFTs, paving the way for further advancements in the field of organic electronics.
The Emergence of 2,6-Diphenylanthracene in Organic Electronics: A Guide to Application and Protocol
The field of organic electronics is continually driven by the quest for novel materials that offer a compelling combination of high performance, stability, and processability. Among the myriad of organic semiconductors, 2,6-diphenylanthracene (DPA) has emerged as a significant contender, particularly in the realm of organic field-effect transistors (OFETs). Its rigid, planar anthracene core, extended π-conjugation through phenyl substitution, and robust chemical stability provide a foundation for exceptional charge transport properties. This guide provides an in-depth exploration of the applications of DPA in organic electronics, with a focus on detailed protocols for synthesis, device fabrication, and characterization, aimed at researchers and scientists in the field.
Foundational Properties of this compound
A thorough understanding of the fundamental photophysical and electrochemical properties of DPA is paramount to its successful integration into organic electronic devices. These properties dictate its charge-carrying capabilities, energy level alignment with other device components, and its potential for light emission.
Photophysical and Electrochemical Characteristics
| Property | Value | Reference |
| Highest Occupied Molecular Orbital (HOMO) | -5.6 eV | |
| LUMO (from HOMO and Optical Bandgap) | ~ -2.6 eV | Calculated |
| Optical Bandgap (from solution absorption onset) | ~3.0 eV | |
| Fluorescence Quantum Yield (in crystal) | 41.2% | |
| Decomposition Temperature | > 300 °C |
The deep HOMO level of -5.6 eV contributes to the high air stability of DPA by making it less susceptible to oxidation. This is a significant advantage over other high-mobility semiconductors like pentacene, which are known for their environmental instability. The high fluorescence quantum yield also suggests its potential for use in light-emitting applications.
Synthesis and Purification of this compound
The synthesis of high-purity DPA is a critical first step for achieving high-performance organic electronic devices. A common and effective method for synthesizing DPA is through a Suzuki cross-coupling reaction.
Synthetic Protocol: Suzuki Cross-Coupling
This protocol outlines the synthesis of DPA from 2,6-dibromoanthracene and phenylboronic acid.
Materials:
-
2,6-dibromoanthracene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, combine 2,6-dibromoanthracene (1 equivalent), phenylboronic acid (2.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).
-
Add a 2M aqueous solution of potassium carbonate (2 mL per mmol of 2,6-dibromoanthracene).
-
Add a mixture of toluene and ethanol (e.g., 4:1 v/v, 10 mL per mmol of 2,6-dibromoanthracene).
-
Degas the mixture by bubbling with argon or nitrogen for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 90 °C) and stir under an inert atmosphere for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Add deionized water and extract the product with toluene or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification Protocol: Gradient Sublimation
For organic electronics applications, the synthesized DPA must be purified to a very high degree to minimize charge trapping impurities. Gradient sublimation is the gold standard for this purpose.
Apparatus:
-
A multi-zone tube furnace with at least three heating zones.
-
A long quartz or borosilicate glass tube, sealed at one end.
-
A vacuum pump capable of reaching pressures below 10^-5 Torr.
Procedure:
-
Place the crude DPA powder in the sealed end of the sublimation tube.
-
Insert the tube into the furnace and connect the open end to the vacuum pump.
-
Evacuate the tube to a high vacuum.
-
Slowly heat the furnace zones to create a temperature gradient. A typical temperature profile might be:
-
Zone 1 (source): 200-250 °C (adjust to achieve a slow sublimation rate).
-
Zone 2 (collection): 150-180 °C.
-
Zone 3 (cold trap): Room temperature to 100 °C.
-
-
The DPA will sublime and deposit as high-purity crystals in the cooler zones of the tube, while less volatile impurities remain in the source zone and more volatile impurities are collected in the coldest zone or pumped away.
-
After several hours to a day, cool the furnace to room temperature.
-
Carefully remove the sublimation tube and collect the crystalline DPA from the desired collection zone.
Caption: Workflow for the synthesis and purification of this compound.
Application in Organic Field-Effect Transistors (OFETs)
DPA has demonstrated exceptional performance as the active semiconductor layer in OFETs, exhibiting high charge carrier mobility and excellent stability. The most common device architecture for evaluating DPA is the top-contact, bottom-gate (TCBG) configuration.
TCBG OFET Fabrication Protocol
Substrate:
-
Highly n-doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer (typically 200-300 nm) acting as the gate dielectric.
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO2 substrate in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove any remaining organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Modification:
-
To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) is often applied. Octadecyltrichlorosilane (OTS) is commonly used.
-
This can be done by either immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) for several hours or by vapor deposition in a vacuum chamber.
-
-
Deposition of this compound:
-
Transfer the substrate into a high-vacuum thermal evaporator (pressure < 10^-6 Torr).
-
Place the purified DPA in a crucible (e.g., quartz or tungsten).
-
Heat the substrate to a specific temperature (e.g., 50-70 °C) to control the film growth.
-
Heat the DPA source slowly until it begins to sublime.
-
Deposit a thin film of DPA (typically 30-50 nm) onto the substrate at a slow deposition rate (e.g., 0.1-0.5 Å/s) to ensure crystalline film formation. A quartz crystal microbalance is used to monitor the deposition rate and thickness.
-
-
Deposition of Source and Drain Electrodes:
-
Without breaking the vacuum, deposit the source and drain electrodes through a shadow mask.
-
Gold (Au) is a common choice for the electrodes due to its high work function, which facilitates hole injection into the HOMO of DPA. A thin adhesion layer of chromium or titanium may be used.
-
The typical thickness of the electrodes is 40-50 nm.
-
Caption: Structure and fabrication workflow of a DPA-based OFET.
OFET Characterization
The performance of the fabricated OFETs is evaluated by measuring their electrical characteristics using a semiconductor parameter analyzer in a probe station, preferably in an inert atmosphere to exclude environmental effects.
Key Performance Metrics:
-
Field-Effect Mobility (μ): This is a measure of how quickly charge carriers move through the semiconductor. It is calculated from the transfer characteristics (drain current vs. gate voltage) in the saturation regime using the following equation: I_DS = (W / 2L) * C_i * μ * (V_G - V_T)^2 where I_DS is the drain-source current, W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, V_G is the gate voltage, and V_T is the threshold voltage.
-
On/Off Current Ratio (I_on/I_off): This is the ratio of the drain current when the transistor is in the "on" state to when it is in the "off" state. A high on/off ratio is desirable for switching applications.
-
Threshold Voltage (V_T): This is the minimum gate voltage required to turn the transistor "on".
DPA-based OFETs have been reported to exhibit mobilities exceeding 10 cm²/Vs, with some reports of single-crystal devices reaching up to 34 cm²/Vs.
Application in Organic Light-Emitting Diodes (OLEDs)
While less explored than its use in OFETs, the high fluorescence quantum yield of DPA makes it a promising candidate for use in OLEDs, either as a blue-emitting layer or as a host for other dopants. The following is a representative protocol for a simple blue OLED incorporating DPA.
Blue OLED Fabrication Protocol
Device Architecture: ITO / HTL / DPA (Emissive Layer) / EBL / ETL / Cathode
-
ITO: Indium tin oxide (anode)
-
HTL: Hole Transport Layer (e.g., NPB - N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)
-
EBL: Electron Blocking Layer (optional, can be part of the HTL)
-
ETL: Electron Transport Layer (e.g., Alq3 - tris(8-hydroxyquinolinato)aluminum)
-
Cathode: Low work function metal (e.g., LiF/Al)
Procedure:
-
Substrate Preparation:
-
Start with a pre-patterned ITO-coated glass substrate.
-
Clean the substrate using the same procedure as for OFETs.
-
-
Organic Layer Deposition:
-
In a high-vacuum thermal evaporator, sequentially deposit the organic layers.
-
HTL (NPB): Deposit a 40 nm thick layer.
-
Emissive Layer (DPA): Deposit a 20-30 nm thick layer.
-
ETL (Alq3): Deposit a 40 nm thick layer.
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit a thin layer of lithium fluoride (LiF, ~1 nm) to facilitate electron injection.
-
Deposit a thicker layer of aluminum (Al, ~100 nm) as the cathode.
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, it must be encapsulated, for example, by sealing a glass lid with a UV-curable epoxy in a nitrogen-filled glovebox.
-
Caption: A representative multilayer structure for a DPA-based OLED.
OLED Characterization
-
Electroluminescence (EL) Spectrum: The emitted light is analyzed with a spectrometer to determine the color coordinates (CIE) and the peak emission wavelength.
-
Current-Voltage-Luminance (J-V-L) Characteristics: These measurements are used to determine the turn-on voltage, brightness (luminance), and current density.
-
External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted from the device to the number of electrons injected. It is a key metric for the efficiency of the device.
Application in Organic Solar Cells (OSCs)
The application of DPA itself in organic solar cells is not extensively reported; however, its derivatives have been explored as donor materials. A hypothetical OSC could utilize DPA as the electron donor in a bulk heterojunction (BHJ) with a fullerene derivative as the electron acceptor.
BHJ OSC Fabrication Protocol (Hypothetical)
Device Architecture: ITO / HTL / DPA:Acceptor (Active Layer) / ETL / Cathode
-
HTL: Hole Transport Layer (e.g., PEDOT:PSS - poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
Acceptor: Electron Acceptor (e.g., PCBM --phenyl-C61-butyric acid methyl ester)
-
ETL: Electron Transport Layer (e.g., ZnO nanoparticles or LiF)
Procedure:
-
Substrate and HTL Preparation:
-
Start with a cleaned and patterned ITO substrate.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO and anneal according to the manufacturer's instructions.
-
-
Active Layer Deposition:
-
Prepare a solution of DPA and PCBM in a common organic solvent (e.g., chlorobenzene or chloroform) at a specific weight ratio (e.g., 1:1).
-
Spin-coat the active layer solution onto the HTL in an inert atmosphere.
-
Anneal the film to optimize the morphology of the bulk heterojunction.
-
-
ETL and Cathode Deposition:
-
Deposit the ETL and cathode layers as described for the OLED fabrication.
-
OSC Characterization
-
Current Density-Voltage (J-V) Characteristics: Measured under simulated solar illumination (e.g., AM 1.5G at 100 mW/cm²) to determine:
-
Open-Circuit Voltage (Voc): The maximum voltage from the cell at zero current.
-
Short-Circuit Current Density (Jsc): The maximum current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve.
-
Power Conversion Efficiency (PCE): The overall efficiency of the solar cell, calculated as: PCE = (Voc * Jsc * FF) / P_in, where P_in is the power of the incident light.
-
-
External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength.
Conclusion and Future Outlook
This compound has firmly established itself as a high-performance organic semiconductor, particularly for OFET applications, due to its excellent charge transport characteristics and environmental stability. While its potential in OLEDs and OSCs is evident from its photophysical properties, further research is needed to fully explore and optimize its performance in these devices. The protocols and data presented in this guide provide a solid foundation for researchers to delve into the promising world of this compound and to unlock its full potential in the next generation of organic electronics.
Application Notes and Protocols for Solution-Processing of 2,6-Diphenylanthracene (DPA) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of 2,6-Diphenylanthracene Derivatives in Organic Electronics
Anthracene and its derivatives have long been a cornerstone in the field of organic electronics, valued for their inherent stability, high fluorescence quantum yields, and tunable electronic properties. Among these, this compound (DPA) and its derivatives have emerged as a particularly promising class of materials for high-performance organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). The strategic placement of phenyl groups at the 2 and 6 positions of the anthracene core extends the π-conjugation, which can lead to enhanced charge transport characteristics. Notably, vacuum-deposited films of DPA have demonstrated impressive hole mobilities exceeding 10 cm²/Vs, highlighting the intrinsic potential of this molecular scaffold.
The transition from vacuum deposition to solution-based processing techniques is a critical step towards the realization of low-cost, large-area, and flexible organic electronics. Solution-processing offers several advantages, including reduced manufacturing costs, high throughput, and compatibility with various substrates. This application note provides a comprehensive guide to the solution-processing of 2,6-DPA derivatives, offering detailed protocols for common deposition techniques, insights into material and solvent selection, and methods for thin-film characterization.
The Critical Role of Molecular Design and Solubility
The successful solution-processing of any organic semiconductor is fundamentally linked to its solubility in common organic solvents. While the parent DPA molecule exhibits excellent charge transport properties, its solubility can be limited. To address this, various derivatives of 2,6-DPA have been synthesized, often by introducing solubilizing alkyl chains to the phenyl groups. For instance, derivatives such as 2,6-bis(4-decylphenyl)anthracene (DDPAnt) have been developed to enhance solubility while maintaining favorable electronic properties. The choice of the substituent on the phenyl ring not only impacts solubility but can also influence the molecular packing in the solid state, which in turn affects the charge transport characteristics of the resulting thin film.
Solution-Processing Workflow: A Step-by-Step Overview
The successful fabrication of high-performance electronic devices from solution-processable 2,6-DPA derivatives involves a series of critical steps, from material selection and solution preparation to film deposition and post-deposition treatment. Each of these stages must be carefully controlled to achieve the desired film morphology and device performance.
Figure 1: A generalized workflow for the solution-processing of 2,6-DPA derivatives.
Key Deposition Techniques and Protocols
The choice of deposition technique significantly influences the morphology, crystallinity, and ultimately, the electronic performance of the resulting thin film. Here, we detail protocols for three widely used solution-based deposition methods: spin-coating, blade-coating, and inkjet printing.
Spin-Coating: For Uniform Thin Films
Spin-coating is a versatile and widely used technique for producing uniform thin films on flat substrates. The process involves dispensing a solution of the DPA derivative onto a spinning substrate, where centrifugal force spreads the liquid and solvent evaporation leaves a solid film.
Protocol: Spin-Coating of a 2,6-DPA Derivative
-
Substrate Preparation:
-
Begin with a clean substrate (e.g., Si/SiO₂).
-
Treat the substrate with a surface modification agent, such as octadecyltrichlorosilane (OTS), to promote the desired molecular packing and film morphology. This is a critical step for achieving high-performance devices.
-
-
Solution Preparation:
-
Prepare a solution of the 2,6-DPA derivative in a suitable high-boiling point solvent (e.g., chloroform, chlorobenzene, or anisole) at a concentration typically ranging from 1 to 10 mg/mL. The optimal concentration will depend on the specific derivative and desired film thickness.
-
Gently heat the solution if necessary to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
-
Deposition:
-
Place the prepared substrate on the spin-coater chuck.
-
Dispense a sufficient amount of the DPA derivative solution to cover the substrate.
-
Spin the substrate at a speed between 1000 and 4000 rpm for 30 to 60 seconds. The spin speed is a key parameter for controlling the film thickness.
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Anneal the film at a temperature between 100 °C and 200 °C for 10 to 30 minutes. The annealing step helps to remove residual solvent and improve the crystallinity of the film. The optimal annealing temperature is dependent on the thermal properties of the specific DPA derivative.
-
Blade-Coating: For Large-Area and Aligned Films
Blade-coating is a scalable deposition technique that is well-suited for producing large-area films with a high degree of molecular alignment. In this method, a blade is moved at a constant speed across a substrate, leaving behind a thin, uniform film of the solution.
Protocol: Blade-Coating of a 2,6-DPA Derivative
-
Substrate and Solution Preparation:
-
Prepare the substrate and the DPA derivative solution as described in the spin-coating protocol. For blade-coating, solvents with a relatively high boiling point, such as anisole, are often preferred to allow sufficient time for molecular self-assembly during the coating process.
-
-
Deposition:
-
Heat the substrate to a specific temperature (e.g., 60-100 °C) to control the solvent evaporation rate.
-
Dispense a line of the DPA derivative solution at one edge of the substrate.
-
Move a blade with a defined gap (typically 50-200 µm) across the substrate at a constant speed (e.g., 0.1-1 mm/s). The coating speed and substrate temperature are critical parameters for controlling film thickness and morphology.
-
-
Post-Deposition Annealing:
-
Anneal the blade-coated film under a nitrogen atmosphere at a temperature optimized for the specific DPA derivative, similar to the spin-coating process.
-
Inkjet Printing: For Patterned and Additive Manufacturing
Inkjet printing is a digital, additive manufacturing technique that allows for the precise deposition of materials in a patterned manner, minimizing material waste. The formulation of a stable and jettable ink is crucial for successful inkjet printing.
Protocol: Inkjet Printing of a 2,6-DPA Derivative Ink
-
Ink Formulation:
-
Dissolve the 2,6-DPA derivative in a high-boiling point solvent or a co-solvent system to achieve the desired viscosity (typically 1-25 cP) and surface tension (typically 20-50 dynes/cm).
-
Additives such as surfactants may be required to optimize the ink's jetting performance and wetting on the substrate.
-
Filter the ink through a 0.2 µm filter.
-
-
Printing:
-
Load the formulated ink into the inkjet printer cartridge.
-
Optimize printing parameters such as drop spacing, substrate temperature, and printhead voltage to achieve uniform and well-defined features.
-
-
Post-Printing Treatment:
-
Anneal the printed features to remove residual solvent and improve film crystallinity, as described in the previous protocols.
-
Characterization of Solution-Processed DPA Derivative Films
The performance of electronic devices based on 2,6-DPA derivatives is intimately linked to the morphology and crystalline structure of the thin film. Therefore, thorough characterization is essential.
Application Notes and Protocols: 2,6-Diphenylanthracene for Organic Light-Emitting Transistors (OLETs)
Abstract
Organic light-emitting transistors (OLETs) represent a pioneering class of optoelectronic devices that merge the functionalities of a thin-film transistor and an organic light-emitting diode (OLED) into a single, compact architecture.[1][2][3] This integration offers a promising pathway toward highly simplified pixel circuits for next-generation displays, electrically pumped organic lasers, and innovative photonic applications.[1][4] A critical component in the advancement of OLETs is the development of high-performance organic semiconductors that exhibit both excellent charge transport characteristics and high solid-state luminescence efficiency.[1][4] 2,6-Diphenylanthracene (DPA) has emerged as a standout candidate, demonstrating exceptional hole mobility and strong fluorescence, making it an ideal material for the active channel in OLETs.[5][6][7] This document provides a comprehensive guide for researchers, materials scientists, and engineers on the application of DPA in the fabrication and characterization of high-performance OLETs. We will delve into the fundamental material properties of DPA, present detailed, field-proven protocols for device fabrication via both vacuum and solution-based methods, and outline systematic procedures for comprehensive optoelectronic characterization.
Introduction to this compound (DPA) in OLETs
The convergence of electrical switching and light emission in a single device structure positions OLETs as a transformative technology.[2] Unlike traditional active-matrix OLED (AMOLED) displays, where each pixel requires at least two transistors and one capacitor, an OLET-based pixel can be driven by a much simpler circuit, potentially reducing manufacturing complexity and cost.[4] The performance of an OLET is fundamentally governed by the properties of the organic semiconductor used as the active layer. An ideal material must possess:
-
High Charge Carrier Mobility: To ensure efficient current modulation and transport of charge carriers (holes and electrons) to the recombination zone.
-
High Photoluminescence Quantum Yield (PLQY): To guarantee that the recombination of electrons and holes results in efficient light emission.
-
Balanced (Ambipolar) Charge Transport: To facilitate the recombination of holes and electrons within the transistor channel, maximizing the light-emitting area.[8]
-
Appropriate Frontier Molecular Orbital (HOMO/LUMO) Energy Levels: To enable efficient injection of charge carriers from the source and drain electrodes.
-
Excellent Thermal and Air Stability: For long-term operational device stability.
This compound (DPA) is an anthracene derivative that has garnered significant attention due to its remarkable properties that align with these requirements.[9] DPA exhibits exceptionally high hole mobilities, with values reported to exceed 10 cm²/Vs in thin-film transistors and up to 34 cm²/Vs in single-crystal devices.[5][7][10][11] This high mobility is attributed to its rigid, planar structure which facilitates strong intermolecular π-π stacking in the solid state.[6] Furthermore, DPA is a highly fluorescent material, with a solid-state PLQY of approximately 40%.[6]
Material Properties of this compound (DPA)
A thorough understanding of the material properties of DPA is essential for designing and optimizing OLET devices.
Molecular Structure
The molecular structure of DPA consists of a central anthracene core functionalized with phenyl groups at the 2 and 6 positions. This substitution pattern extends the π-conjugation of the molecule, which is a key strategy in designing high-mobility organic semiconductors.
Caption: Molecular Structure of this compound (DPA).
Physicochemical & Electronic Properties
The key properties of DPA are summarized in the table below. These values are critical for device modeling and for selecting appropriate contact metals and dielectric materials.
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₈ | [12] |
| Molecular Weight | 330.42 g/mol | [12] |
| Appearance | White to yellowish solid | [13] |
| Highest Occupied Molecular Orbital (HOMO) | -5.6 eV | [13] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 eV (estimated) | [13] |
| Energy Gap (HOMO-LUMO) | ~3.1 eV | [13] |
| Thin-Film Hole Mobility (µh) | > 10 cm²/Vs | [5] |
| Single-Crystal Hole Mobility (µh) | up to 34 cm²/Vs | [10][11] |
| Solid-State Photoluminescence Quantum Yield (PLQY) | ~40% | [6] |
| Emission Color | Blue | [6] |
Fabrication of DPA-Based OLETs
The most common device architecture for OLETs is the bottom-gate, top-contact (BGTC) configuration, which is compatible with standard microfabrication techniques.
Caption: Bottom-Gate, Top-Contact (BGTC) OLET Architecture.
Protocol 1: Fabrication by Vacuum Thermal Evaporation (VTE)
VTE is a preferred method for depositing high-purity, uniform thin films of small-molecule organic semiconductors like DPA.
Materials and Equipment:
-
Heavily n-doped Si wafers with a 200-300 nm thermally grown SiO₂ layer (serves as gate and dielectric).
-
This compound (purified by sublimation).
-
High-purity gold (Au) evaporation material (99.99%).
-
Shadow masks for defining source/drain electrodes.
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr).
-
Substrate cleaning supplies (acetone, isopropanol, deionized water, UV-ozone or plasma cleaner).
Step-by-Step Protocol:
-
Substrate Preparation (Critical Step):
-
Clean the Si/SiO₂ substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone or an oxygen plasma for 10-15 minutes to remove organic residues and create a hydrophilic surface.
-
Expert Insight: For improved crystal growth and device performance, the SiO₂ surface can be treated with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS). This creates a hydrophobic surface that promotes the desired molecular packing of DPA.
-
-
Deposition of 2,6-DPA:
-
Place the cleaned substrates into the vacuum chamber.
-
Load the sublimation-purified DPA into a quartz crucible.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Heat the substrate to a temperature of 50-70 °C to promote ordered film growth.[14]
-
Deposit the DPA film at a rate of 0.1-0.5 Å/s to a final thickness of 40-60 nm, monitored by a quartz crystal microbalance.[14]
-
-
Deposition of Source/Drain Electrodes:
-
Without breaking vacuum, allow the substrates to cool to room temperature.
-
Position the shadow mask over the DPA film to define the channel length (e.g., 50 µm) and width (e.g., 1.5 mm).[14]
-
Deposit a 40-50 nm thick layer of Au at a rate of 0.5-1.0 Å/s.[14]
-
Causality: A slow deposition rate for the metal electrodes is crucial to prevent penetration into the organic layer, which could cause short circuits.
-
-
Device Finalization:
-
Vent the chamber with nitrogen and carefully remove the fabricated devices.
-
Store the devices in an inert environment (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.
-
Protocol 2: Fabrication by Solution Processing
Solution processing offers a lower-cost, high-throughput alternative to VTE, although achieving high-quality crystalline films can be more challenging. DPA itself has limited solubility, so this protocol is often adapted for more soluble DPA derivatives.[15]
Materials and Equipment:
-
Soluble DPA derivative (e.g., with alkyl chain substitutions).[15]
-
High-purity organic solvent (e.g., toluene, chlorobenzene).
-
Spin-coater.
-
Hotplate.
-
All other materials as listed in Protocol 1.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Follow the same cleaning and surface treatment steps as in Protocol 1.
-
-
Semiconductor Solution Preparation:
-
Dissolve the soluble DPA derivative in the chosen solvent to a concentration of 5-10 mg/mL.
-
Gently heat and stir the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
-
Spin-Coating of the Semiconductor Film:
-
Transfer the prepared substrate to the spin-coater.
-
Dispense the semiconductor solution onto the substrate.
-
Spin-coat at a speed of 1000-3000 rpm for 60 seconds. The final film thickness will depend on the solution concentration and spin speed.
-
Trustworthiness: The entire spin-coating process should be performed in an inert atmosphere to prevent solvent contamination and film oxidation.
-
-
Film Annealing:
-
Transfer the coated substrate to a hotplate inside the glovebox.
-
Anneal the film at a temperature just below the material's boiling point (e.g., 80-120 °C) for 30-60 minutes.
-
Expert Insight: Thermal annealing is a critical step in solution processing. It removes residual solvent and promotes molecular rearrangement into more ordered, crystalline domains, which is essential for high charge carrier mobility.
-
-
Deposition of Electrodes and Finalization:
-
Follow steps 3 and 4 from Protocol 1 to deposit the source/drain electrodes and finalize the device.
-
Characterization of DPA-Based OLETs
Comprehensive characterization involves both electrical and optical measurements to evaluate the transistor performance and light-emission properties.
References
- 1. utupub.fi [utupub.fi]
- 2. Organic light-emitting transistors: a key enabling photonic device [spie.org]
- 3. arxiv.org [arxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. This compound | C26H18 | CID 14915456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : this compound | TCI EUROPE N.V. [tcichemicals.com]
- 15. Symmetric long alkyl chain end-capped anthracene derivatives for solution-processed organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,6-Diphenylanthracene in Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Case for 2,6-Diphenylanthracene in Organic Photovoltaics
This compound (2,6-DPA) is a highly promising organic semiconductor that has garnered significant attention for its exceptional charge transport properties and robust stability. While much of the existing research has focused on its application in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), its intrinsic characteristics make it a compelling candidate for use in organic solar cells (OSCs). This document provides a comprehensive guide to the application of 2,6-DPA in the fabrication of organic solar cells, detailing its properties, potential device architectures, and step-by-step protocols for device fabrication and characterization.
2,6-DPA's rigid, planar structure, a result of the phenyl substitutions at the 2 and 6 positions of the anthracene core, facilitates strong intermolecular π-π stacking. This molecular arrangement is conducive to efficient charge transport, a critical factor for high-performance organic electronic devices.[1] Notably, single-crystal 2,6-DPA has demonstrated remarkable hole mobility, suggesting its potential as a p-type (donor) material in a bulk heterojunction (BHJ) solar cell.[1] Furthermore, its deep highest occupied molecular orbital (HOMO) energy level contributes to high air stability and a potentially high open-circuit voltage (Voc) in a photovoltaic device.
This guide will explore the use of 2,6-DPA as a donor material in a solution-processed bulk heterojunction organic solar cell, providing a foundational protocol for researchers to build upon.
Physicochemical and Electronic Properties of this compound
A thorough understanding of the material's properties is paramount for designing efficient organic solar cells. The key parameters for 2,6-DPA are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₂₆H₁₈ | [2] |
| Molecular Weight | 330.43 g/mol | [2] |
| Appearance | Pale yellow crystalline solid | |
| HOMO Level | ~ -5.6 eV | [3] |
| LUMO Level | ~ -2.6 eV | Inferred from band gap |
| Optical Band Gap | ~ 3.0 eV | [4] |
| Hole Mobility | Up to 34 cm²/Vs (single crystal) | [1] |
The deep HOMO level of approximately -5.6 eV indicates good stability against oxidation in air and provides a large energy offset with common fullerene and non-fullerene acceptors, which is favorable for achieving a high open-circuit voltage. The high hole mobility is a key attribute that can lead to efficient charge extraction and a high fill factor in a solar cell.
Proposed Organic Solar Cell Device Architecture
For the initial investigation of 2,6-DPA in an organic solar cell, a conventional bulk heterojunction device architecture is proposed. This structure is well-established and allows for a clear assessment of the active layer's performance.
Device Stack: ITO / PEDOT:PSS / 2,6-DPA:Acceptor / ETL / Al
-
Indium Tin Oxide (ITO): Transparent anode
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): Hole Transport Layer (HTL)
-
2,6-DPA:Acceptor: Bulk heterojunction active layer
-
Electron Transport Layer (ETL): e.g., Ca, LiF, or a suitable organic ETL
-
Aluminum (Al): Cathode
Selection of a Suitable Acceptor
The choice of the electron acceptor is critical for achieving efficient charge separation and transport. The acceptor's lowest unoccupied molecular orbital (LUMO) should be slightly lower than that of 2,6-DPA to provide a sufficient driving force for exciton dissociation. The acceptor's HOMO level should be significantly lower than that of 2,6-DPA to block hole transport to the cathode.
Based on the energy levels of 2,6-DPA, a suitable and commonly used fullerene acceptor is Phenyl-C61-butyric acid methyl ester (PC₆₁BM) .
| Material | HOMO (eV) | LUMO (eV) |
| 2,6-DPA (Donor) | ~ -5.6 | ~ -2.6 |
| PC₆₁BM (Acceptor) | ~ -6.1 | ~ -4.3 |
The energy level alignment between 2,6-DPA and PC₆₁BM provides a favorable offset for both electron transfer from the donor to the acceptor and hole blocking at the acceptor.
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication and characterization of a 2,6-DPA-based organic solar cell.
Protocol 1: Substrate Preparation
-
Initial Cleaning: Begin with pre-patterned ITO-coated glass substrates. Sonicate the substrates sequentially in a series of cleaning solutions:
-
Detergent solution (e.g., 2% Alconox) for 15 minutes.
-
Deionized water for 15 minutes (repeat twice).
-
Acetone for 15 minutes.
-
Isopropyl alcohol (IPA) for 15 minutes.
-
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Place the cleaned and dried substrates in a UV-ozone cleaner for 15 minutes to remove any remaining organic residues and to increase the work function of the ITO, improving hole injection.
Protocol 2: Hole Transport Layer (HTL) Deposition
-
Filtration: Filter a commercially available PEDOT:PSS solution (e.g., Clevios P VP AI 4083) through a 0.45 µm PVDF syringe filter.
-
Spin Coating:
-
Transfer the cleaned ITO substrates to a nitrogen-filled glovebox.
-
Dispense the filtered PEDOT:PSS solution onto the ITO surface.
-
Spin coat at 4000 rpm for 60 seconds. This should result in a film thickness of approximately 30-40 nm.
-
-
Annealing: Anneal the substrates on a hotplate at 150°C for 15 minutes inside the glovebox to remove residual water.
Protocol 3: Active Layer Preparation and Deposition
-
Solution Preparation:
-
Due to the crystalline nature of 2,6-DPA, solubility should be tested in suitable organic solvents such as chloroform, toluene, or chlorobenzene. 9,10-diphenylanthracene, a similar compound, shows good solubility in these solvents.[5]
-
Prepare a stock solution of 2,6-DPA in the chosen solvent (e.g., 10 mg/mL in chloroform).
-
Prepare a stock solution of PC₆₁BM in the same solvent (e.g., 10 mg/mL).
-
Create blend solutions with varying donor:acceptor weight ratios (e.g., 1:0.8, 1:1, 1:1.2). A starting total concentration of 20 mg/mL is recommended.
-
Stir the blend solutions on a hotplate at a low temperature (e.g., 40°C) overnight in the glovebox to ensure complete dissolution.
-
-
Spin Coating:
-
Allow the blend solutions to cool to room temperature.
-
Filter the desired blend solution through a 0.45 µm PTFE syringe filter.
-
Dispense the filtered solution onto the PEDOT:PSS layer.
-
Spin coat at a speed between 800-1500 rpm for 60 seconds. The optimal speed will depend on the desired film thickness (typically 80-120 nm).
-
-
Solvent Annealing (Optional): To improve the morphology of the active layer, consider solvent annealing by placing the substrate in a petri dish with a small amount of the solvent for a controlled period (e.g., 1-5 minutes) before thermal annealing.
-
Thermal Annealing: Anneal the substrates on a hotplate inside the glovebox. The optimal annealing temperature and time should be systematically investigated (e.g., temperatures ranging from 80°C to 140°C for 10 minutes).
Protocol 4: Cathode Deposition
-
Transfer to Evaporator: Transfer the substrates with the active layer into a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Electron Transport Layer (ETL) Deposition: If a buffer layer is used, deposit a thin layer (e.g., 0.5-1 nm of LiF or 10-20 nm of Ca) prior to the aluminum cathode.
-
Cathode Deposition: Deposit a 100 nm thick layer of aluminum (Al) through a shadow mask to define the active area of the solar cells. The deposition rate should be controlled (e.g., 0.1-0.5 Å/s for the initial layers and 1-2 Å/s for the bulk of the Al).
Device Characterization Protocols
Protocol 5: Current Density-Voltage (J-V) Measurement
-
Setup: Use a solar simulator with a calibrated AM 1.5G spectrum at 100 mW/cm² illumination intensity. A source measure unit (SMU) is required to sweep the voltage and measure the current.
-
Measurement:
-
Contact the anode (ITO) and cathode (Al) of the device.
-
Measure the J-V curve under illumination and in the dark.
-
From the illuminated J-V curve, extract the key photovoltaic parameters:
-
Open-circuit voltage (Voc): The voltage at zero current.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Vmax * Jmax) / (Voc * Jsc).
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as (Voc * Jsc * FF) / Pin, where Pin is the incident power density (100 mW/cm²).
-
-
Protocol 6: External Quantum Efficiency (EQE) Measurement
-
Setup: An EQE system consists of a light source (e.g., xenon lamp), a monochromator, a chopper, and a lock-in amplifier. A calibrated silicon photodiode is used as a reference.
-
Measurement:
-
The device is illuminated with monochromatic light at different wavelengths.
-
The resulting photocurrent is measured and compared to that of the calibrated photodiode.
-
The EQE is the ratio of the number of charge carriers collected to the number of incident photons at a given wavelength.
-
Integrating the EQE spectrum with the AM 1.5G solar spectrum should yield a Jsc value that is in good agreement with the value obtained from the J-V measurement.
-
Protocol 7: Morphological Characterization
-
Atomic Force Microscopy (AFM):
-
Use AFM in tapping mode to investigate the surface morphology of the 2,6-DPA:acceptor blend film.
-
Analyze the phase images to visualize the phase separation between the donor and acceptor domains. An optimal morphology will have a bicontinuous interpenetrating network with domain sizes on the order of the exciton diffusion length (typically 10-20 nm).
-
-
X-ray Diffraction (XRD):
-
Use XRD to study the crystallinity of the 2,6-DPA in the blend film. The presence of sharp diffraction peaks can indicate a well-ordered molecular packing, which is beneficial for charge transport.
-
Data Visualization and Workflow Diagrams
Organic Solar Cell Fabrication Workflow
Caption: Workflow for the fabrication and characterization of 2,6-DPA based organic solar cells.
Energy Level Diagram
Caption: Energy level diagram for the proposed 2,6-DPA:PC₆₁BM organic solar cell.
Trustworthiness and Self-Validation
The protocols provided are based on established methodologies for the fabrication and characterization of organic solar cells.[6] To ensure the trustworthiness and self-validation of the experimental results, the following points should be considered:
-
Consistency: Fabricate multiple devices and cells on each substrate to check for reproducibility.
-
Control Devices: Fabricate control devices without the active layer or with only the donor or acceptor to identify any potential issues with the other layers.
-
Cross-Verification: The Jsc value obtained from the integration of the EQE spectrum should be within a 5-10% margin of the Jsc measured from the J-V curve. Significant discrepancies may indicate issues with the spectral mismatch of the solar simulator or measurement errors.
-
Dark Current: The J-V curve measured in the dark should exhibit good diode behavior with a low reverse saturation current, indicating minimal leakage pathways in the device.
Conclusion and Future Outlook
This compound presents a promising avenue for the development of efficient and stable organic solar cells due to its excellent charge transport characteristics and robust nature. The protocols outlined in this document provide a solid starting point for researchers to explore the potential of this material in photovoltaic applications. Further optimization of the donor:acceptor blend ratio, solvent system, and annealing conditions will be crucial for maximizing device performance. Additionally, exploring non-fullerene acceptors with tailored energy levels and absorption profiles could unlock even higher efficiencies for 2,6-DPA-based organic solar cells. The exploration of this and other high-mobility anthracene derivatives will undoubtedly contribute to the advancement of organic photovoltaic technology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C26H18 | CID 14915456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Effect of pressure on crystal structure and charge transport properties of this compound | Journal of Materials Research | Cambridge Core [cambridge.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. [PDF] Recent Advances in Hole-Transporting Layers for Organic Solar Cells | Semantic Scholar [semanticscholar.org]
Advanced Application Notes for Blends of 2,6-Diphenylanthracene in Organic Electronics and Optoelectronics
Introduction: The Strategic Utility of 2,6-Diphenylanthracene in High-Performance Organic Blends
This compound (2,6-DPA) has emerged as a cornerstone organic semiconductor, distinguished by its exceptional charge carrier mobility, robust environmental stability, and high photoluminescence quantum yield.[1][2] While pristine 2,6-DPA films, typically fabricated via vacuum deposition, exhibit impressive performance in organic field-effect transistors (OFETs), the exploration of 2,6-DPA in blended systems opens new avenues for device optimization and fabrication versatility.[3] Blending 2,6-DPA with other organic materials, such as insulating or semiconducting polymers, allows for the fine-tuning of morphological, electronic, and mechanical properties of the active layer, often leading to enhanced device performance and enabling solution-based processing techniques.[2][4]
This comprehensive guide provides detailed application notes and protocols for the preparation, characterization, and application of 2,6-DPA blends. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 2,6-DPA in advanced organic electronic and optoelectronic devices. The protocols herein are presented with a focus on the underlying scientific principles, ensuring both reproducibility and a deep understanding of the experimental rationale.
Core Principles of 2,6-DPA Blending
The primary motivations for blending 2,6-DPA with other organic materials include:
-
Enhanced Solution Processability: 2,6-DPA has limited solubility in common organic solvents. Blending it with a soluble polymer can facilitate the formation of uniform thin films from solution, enabling scalable fabrication techniques like spin-coating and printing.[2]
-
Morphology Control: The inclusion of a blending agent can profoundly influence the crystallization and film formation of 2,6-DPA, leading to optimized domain size, connectivity, and orientation for efficient charge transport.[5]
-
Tunable Optoelectronic Properties: In host-guest systems for organic light-emitting diodes (OLEDs), doping a host material with 2,6-DPA allows for the tuning of emission color and the harnessing of efficient energy transfer mechanisms.[6]
-
Improved Mechanical Flexibility: Blends with elastomeric polymers can enhance the mechanical robustness of the active layer, a critical factor for flexible and wearable electronics.
Application Note I: Solution-Processed Organic Field-Effect Transistors (OFETs) based on 2,6-DPA:Polymer Blends
This section details the fabrication and characterization of high-performance OFETs using a solution-sheared blend of 2,6-DPA and polystyrene (PS). Polystyrene is chosen as an insulating polymer binder to aid in the formation of a uniform, crystalline 2,6-DPA film from solution.
Rationale for Material Selection
-
This compound (2,6-DPA): The primary active semiconductor, offering high intrinsic charge mobility.
-
Polystyrene (PS): A widely available, insulating polymer that is soluble in common organic solvents and promotes the crystallization of small molecule semiconductors.[5]
-
Solvent System: A carefully selected solvent or solvent blend is crucial for controlling the solubility of both components and the subsequent film morphology upon drying.
Experimental Protocol: Fabrication of 2,6-DPA:PS Blend OFETs
1. Solution Preparation:
-
Prepare a stock solution of 2,6-DPA in a high-boiling point aromatic solvent (e.g., 1,2,4-trichlorobenzene) at a concentration of 5 mg/mL. Gentle heating (e.g., 60 °C) may be required to fully dissolve the 2,6-DPA.
-
Prepare a separate stock solution of polystyrene (molecular weight ~280 kg/mol ) in the same solvent at a concentration of 5 mg/mL.
-
Create blend solutions with varying 2,6-DPA:PS weight ratios (e.g., 90:10, 80:20, 70:30). Ensure thorough mixing of the component solutions.
2. Substrate Preparation:
-
Utilize heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the gate dielectric.
-
Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen and then bake at 120 °C for 30 minutes to remove any residual moisture.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) to promote the ordered growth of the organic semiconductor. This is achieved by immersing the substrates in a 10 mM solution of OTS in anhydrous toluene for 20 minutes, followed by rinsing with fresh toluene and baking at 120 °C for 20 minutes.
3. Thin Film Deposition (Solution Shearing):
-
Place the prepared substrate on a heated stage (e.g., 90 °C).
-
Dispense a small volume of the 2,6-DPA:PS blend solution onto the substrate near the edge of a shearing blade (a clean, flat glass slide can be used).
-
Move the blade across the substrate at a constant, slow speed (e.g., 0.1 mm/s) to deposit a uniform thin film. The shearing speed and substrate temperature are critical parameters for controlling film morphology and crystallinity.
4. Electrode Deposition:
-
Deposit 50 nm gold source and drain electrodes through a shadow mask onto the organic semiconductor film. The channel length and width can be defined by the shadow mask (e.g., 50 µm and 1 mm, respectively).
5. Device Characterization:
-
Perform electrical characterization of the OFETs in a nitrogen-filled glovebox or in ambient air using a semiconductor parameter analyzer.
-
Extract key performance metrics such as field-effect mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth) from the transfer and output characteristics.
Expected Results and Data Analysis
The performance of the 2,6-DPA:PS blend OFETs is expected to be highly dependent on the blend ratio and processing conditions.
| 2,6-DPA:PS Ratio | Mobility (cm²/Vs) | On/Off Ratio | Film Morphology |
| 100:0 (Pure 2,6-DPA, Vacuum Deposited) | ~1-10[3] | > 10⁶ | Large, interconnected crystalline grains |
| 90:10 | 0.5 - 2 | > 10⁵ | Crystalline 2,6-DPA domains embedded in a PS matrix |
| 80:20 | 0.1 - 0.8 | > 10⁵ | Smaller, more numerous 2,6-DPA domains |
| 70:30 | < 0.1 | > 10⁴ | Discontinuous 2,6-DPA domains |
Causality behind Experimental Choices:
-
The use of a high-boiling-point solvent allows for slower evaporation during solution shearing, providing more time for the 2,6-DPA molecules to self-assemble into crystalline domains.
-
The OTS treatment of the dielectric surface reduces surface energy and promotes a more ordered, upright orientation of the 2,6-DPA molecules, which is favorable for charge transport.
-
Solution shearing is chosen over spin-coating as it can induce a higher degree of molecular alignment and crystallinity in the deposited film.
Application Note II: 2,6-DPA as an Emissive Dopant in Host-Guest OLEDs
This section outlines the fabrication and characterization of an OLED where 2,6-DPA is used as a blue-emitting guest dopant in a suitable host material. This approach is employed to achieve efficient electroluminescence by leveraging Förster resonance energy transfer (FRET) from the host to the guest.
Rationale for Host-Guest System
-
Host Material: A wide bandgap material with good charge-transporting properties is chosen to efficiently generate excitons. Its emission spectrum should have significant overlap with the absorption spectrum of 2,6-DPA to facilitate efficient FRET.
-
2,6-DPA (Guest): Its high photoluminescence quantum yield makes it an excellent emissive dopant. By isolating 2,6-DPA molecules within the host matrix, concentration quenching can be minimized.
Experimental Protocol: Fabrication of a 2,6-DPA Doped OLED
1. Substrate and Device Structure:
-
Use pre-patterned indium tin oxide (ITO)-coated glass substrates.
-
A typical device structure is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.
2. Material Deposition (Vacuum Thermal Evaporation):
-
Clean the ITO substrates as described in the OFET protocol.
-
Sequentially deposit the organic layers and the metal cathode in a high-vacuum thermal evaporation system (< 10⁻⁶ Torr).
-
HIL: 10 nm of a suitable hole-injecting material (e.g., MoO₃).
-
HTL: 40 nm of a hole-transporting material (e.g., NPB).
-
EML: 20 nm of the host material co-evaporated with 2,6-DPA. The doping concentration of 2,6-DPA is a critical parameter and should be varied (e.g., 1%, 3%, 5% by weight).
-
ETL: 30 nm of an electron-transporting material (e.g., Alq₃).
-
EIL: 1 nm of lithium fluoride (LiF).
-
Cathode: 100 nm of aluminum (Al).
3. Device Encapsulation and Characterization:
-
Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to prevent degradation from moisture and oxygen.
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Record the electroluminescence (EL) spectra at different operating voltages.
-
Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency of the devices.
Expected Performance and Mechanistic Insights
The OLED performance will be highly dependent on the doping concentration of 2,6-DPA.
| Doping Concentration | Peak EQE (%) | CIE Coordinates (x, y) | Dominant Emission Mechanism |
| 1% | 2-4 | (0.15, 0.18) | Incomplete energy transfer, some host emission |
| 3% | 4-6 | (0.15, 0.16) | Efficient FRET, dominant 2,6-DPA emission |
| 5% | 3-5 | (0.15, 0.16) | Onset of concentration quenching |
Causality and Self-Validation:
-
The multi-layered device architecture is designed to facilitate efficient injection and transport of holes and electrons, ensuring they recombine within the emissive layer.
-
The co-evaporation of the host and guest allows for precise control over the doping concentration, which is crucial for optimizing FRET and minimizing concentration quenching. A successful FRET process is validated by the observation of dominant guest (2,6-DPA) emission even at low doping concentrations, with a corresponding quenching of the host emission.
Visualization of Experimental Workflows
OFET Fabrication Workflow
Caption: Workflow for the fabrication of solution-sheared 2,6-DPA:PS blend OFETs.
OLED Fabrication Workflow
Caption: Step-by-step process for the fabrication of a 2,6-DPA doped OLED via vacuum thermal evaporation.
Energy Transfer Mechanism in Host-Guest OLED
Caption: Schematic of the FRET mechanism in a 2,6-DPA doped OLED.
Conclusion and Future Outlook
The blending of this compound with other organic materials represents a powerful strategy for the development of high-performance, solution-processable organic electronic and optoelectronic devices. By carefully selecting the blending partner and optimizing the processing conditions, it is possible to control the morphology and electronic properties of the active layer, leading to significant improvements in device performance. The protocols and application notes provided in this guide serve as a robust starting point for researchers seeking to explore the vast potential of 2,6-DPA blends. Future research in this area will likely focus on the development of novel blending partners that can further enhance the performance and stability of 2,6-DPA based devices, as well as the exploration of advanced deposition techniques for large-area and flexible electronics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Small Molecule/Polymer Blend Organic Transistors with Hole Mobility Exceeding 13 cm(2) V(-1) s(-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineered molecular stacking crystallinity of bar-coated TIPS-pentacene/polystyrene films for organic thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient Förster resonance energy transfer between an emissive tetraphenylethylene-based metal–organic cage and the encapsulated dye guest - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2,6-Diphenylanthracene (DPA) Transistors
Welcome to the technical support center for researchers working with 2,6-Diphenylanthracene (DPA) organic field-effect transistors (OFETs). This guide is designed to provide practical, in-depth solutions to common challenges encountered during device fabrication and characterization, with a specific focus on the critical issue of contact resistance (Rc). High contact resistance is a primary bottleneck that can obscure the intrinsic properties of high-performance materials like DPA, leading to underestimated mobility and limited device speed.[1][2][3]
This resource combines troubleshooting advice in a direct question-and-answer format with foundational knowledge to empower you to diagnose issues, optimize your experimental protocols, and achieve high-performance, reliable devices.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses specific problems you might be observing in your experimental results. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Question 1: My output characteristics (ID vs. VD) are non-linear or "S-shaped" at low drain voltages, even at high gate voltage. What is causing this?
Answer:
This is a classic symptom of a significant charge injection barrier, often called a Schottky barrier, at the source electrode/DPA interface.[4] Instead of a smooth, "Ohmic" contact where charge injection is efficient, this barrier impedes the flow of holes from the electrode into the DPA semiconductor. This effect is most pronounced at low drain-source voltages (VD) where the electric field is not strong enough to overcome the barrier efficiently.
Causality: The primary cause is a misalignment between the work function of your source electrode metal (e.g., Gold, Au) and the Highest Occupied Molecular Orbital (HOMO) of the DPA.[4] An ideal p-type contact requires the metal's work function to be closely aligned with the semiconductor's HOMO level to minimize the energy required for hole injection. Even with a well-chosen metal like gold, interface dipoles or surface contaminants can effectively increase this injection barrier.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-Ohmic contacts.
Recommended Actions:
-
Introduce a Buffer Layer: This is one of the most effective strategies. A thin buffer layer with an intermediate HOMO level can create a "step" for charge injection, effectively lowering the barrier. For DPA single-crystal OFETs, introducing a thin (e.g., 6 nm) film of 2,6-bis-phenylethynyl-anthracene (BPEA) as a buffer layer has been shown to dramatically reduce contact resistance and improve mobility.[6][7]
-
Contact Doping: Inserting a very thin layer of a p-dopant, such as 2,2′-(perfluoronaphthalene-2,6-diylidene)dimalononitrile (F6-TCNNQ), at the interface can reduce the injection barrier by increasing the charge carrier concentration at the contact.[8] This effectively narrows the depletion region, facilitating easier charge injection.
-
Optimize Electrode Deposition: Slowly depositing the metal electrode (e.g., Au at < 0.1 Å/s) can lead to the formation of larger metal grains.[2] This can create more ordered domains at the interface, promoting channels of enhanced injection and reducing contact resistance.
Question 2: I'm using gold (Au) electrodes, which should be good for p-type DPA, but my calculated contact resistance is still very high (>100 kΩ·cm). Why?
Answer:
While gold is a standard choice due to its high work function (~5.1 eV) and chemical stability, achieving low contact resistance is not guaranteed.[9] Several factors beyond the choice of metal can contribute to unexpectedly high Rc.
Causality:
-
Poor Semiconductor Morphology: The crystalline quality and morphology of the DPA film directly under and near the contact are crucial. A disordered film has more traps and grain boundaries, which impede charge injection and transport, contributing to higher Rc.[10]
-
Interface Contamination: Any residual solvents, water, or other contaminants on the dielectric surface before DPA deposition can disrupt crystal growth and create trap states at the critical channel interface.
-
Sub-optimal Deposition Conditions: The temperature of the substrate during DPA deposition significantly influences film growth, crystallinity, and morphology.[11][12] An incorrect temperature can lead to a disordered film with high resistance.
Recommended Actions:
-
Implement Dielectric Surface Treatment: Modifying the gate dielectric (typically Si/SiO2) surface is a critical step to promote highly ordered DPA film growth. Treatment with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) makes the surface hydrophobic and reduces surface energy, which encourages the DPA molecules to form large, well-connected crystalline domains.[13][14]
Protocol: OTS Treatment of Si/SiO2 Substrates
-
Substrate Cleaning: Ultrasonically clean the Si/SiO2 substrates sequentially in acetone and isopropanol (10 minutes each).
-
Hydroxylation: Dry the substrates with N2 gas and perform an O2 plasma treatment or a piranha clean (use extreme caution) to create a hydroxylated (-OH) surface, which is necessary for the silanization reaction.
-
SAM Deposition: Immediately immerse the cleaned, dried substrates in a freshly prepared solution of OTS in a nonpolar solvent (e.g., toluene or hexadecane) at a concentration of 1-10 mM for 15-60 minutes in a glovebox or controlled-humidity environment.
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with fresh toluene, followed by isopropanol, to remove any physisorbed OTS molecules.
-
Curing: Dry the substrates with N2 and bake them on a hotplate at 120 °C for 10 minutes to complete the cross-linking of the SAM. The surface should now be highly hydrophobic.
-
-
Optimize DPA Deposition Parameters: For vacuum-deposited DPA films, substrate temperature is a key parameter. A substrate temperature of around 50 °C is often used to achieve good film quality.[11][12]
Parameter Typical Value Rationale DPA Deposition Rate 0.2 - 0.5 Å/s Balances deposition time with control over film growth.[11][12] Substrate Temperature 50 - 70 °C Provides surface mobility for DPA molecules to arrange into ordered domains.[11][12] Au Deposition Rate 0.1 - 1.0 Å/s Slower rates can improve grain structure and reduce Rc.[2] Base Pressure < 5 x 10-6 Torr Minimizes incorporation of impurities from the vacuum chamber into the film.
Frequently Asked Questions (FAQs)
This section covers fundamental concepts crucial for designing experiments to minimize contact resistance from the outset.
What is the fundamental origin of contact resistance in DPA transistors?
Contact resistance (Rc) in an OFET is not a single value but a combination of two primary components:
-
Injection Resistance (Rinj): This arises from the energy barrier between the electrode's Fermi level and the DPA's HOMO level. It is the dominant factor and is highly dependent on the work function of the metal and any interface modifications.[4]
-
Bulk Resistance (Rbulk): This is the resistance of the organic semiconductor material in the region between the contact and the transistor channel. It is influenced by the morphology, thickness, and any disorder in the DPA film under the electrode.[8]
Caption: Energy level diagram showing the hole injection barrier.
How can I accurately measure the contact resistance in my DPA devices?
The most common and reliable method is the Transmission Line Method (TLM) .[3] This involves fabricating multiple transistors on the same substrate with identical channel widths (W) but varying channel lengths (L).
Methodology:
-
Fabricate a series of transistors with varying channel lengths (e.g., 50 µm, 100 µm, 150 µm, 200 µm).
-
Measure the transfer characteristics for each device and operate them in the linear regime (low VD).
-
Calculate the total resistance (Rtotal) for each device at a fixed high gate voltage (VG).
-
Plot Rtotal as a function of channel length (L).
-
The data should form a straight line. The y-intercept of this line is equal to 2Rc (since there are two contacts, source and drain). The contact resistance is then normalized by the channel width (W) to report it in units of Ω·cm.[3]
Besides Gold (Au), are there other effective electrode materials for DPA?
While Au is common, other high work function metals can be effective. Platinum (Pt) has an even higher work function (~5.6 eV) and can lead to very low contact resistance, sometimes through catalytic effects at the interface that reduce the metal-semiconductor gap.[9][15] Palladium (Pd) is another option. However, fabrication with these metals can be more complex than with gold. For experimental purposes, comparing Au to another high work function metal like Pt can be a valuable exercise to probe the limits of your device performance.
Does the device architecture (e.g., Top-Contact vs. Bottom-Contact) affect contact resistance?
Yes, significantly.
-
Bottom-Contact (BC): The DPA is deposited on top of pre-patterned source/drain electrodes. This can sometimes lead to disordered DPA growth at the electrode edges, which can increase Rc. However, it allows for easy treatment of the contacts with SAMs.
-
Top-Contact (TC): The electrodes are deposited on top of the DPA film. This generally results in a better interface and lower contact resistance because the DPA film is continuous.[4] The most common high-performance configuration for DPA is the Top-Contact, Bottom-Gate (TCBG) structure, as it combines the benefits of a clean, continuous semiconductor channel with a pre-fabricated gate.[11][12]
By systematically addressing these common issues and understanding the underlying principles, you can significantly reduce contact resistance and unlock the true high-performance potential of your this compound transistors.
References
- 1. Contact resistance in organic field‐effect transistors: conquering the barrier | NIST [nist.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Impact of semiconductor/metal interfaces on contact resistance and operating speed of organic thin film transistors | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Low Contact Resistance Organic Single‐Crystal Transistors with Band‐Like Transport Based on 2,6‐Bis‐Phenylethynyl‐Anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrodes for Semiconductor Gas Sensors | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : this compound | TCI EUROPE N.V. [tcichemicals.com]
- 12. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. High Mobility Organic Semiconductor: this compound | TCI EUROPE N.V. [tcichemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. g.ruc.edu.cn [g.ruc.edu.cn]
Technical Support Center: Degradation Mechanisms of 2,6-Diphenylanthracene in Air
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Diphenylanthracene (2,6-DPA). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the atmospheric degradation of 2,6-DPA. As a compound valued in high-performance organic electronics for its stability and mobility, understanding its degradation pathways is critical for ensuring experimental accuracy and device longevity.[1]
Section 1: Photodegradation - The Primary Culprit
Photodegradation is often the most significant and rapid degradation pathway for polycyclic aromatic hydrocarbons (PAHs) exposed to air and light.[2][3] For a molecule like 2,6-DPA, with its extensive conjugated π-system, susceptibility to photo-oxidation is a primary concern.
FAQ 1: What is the primary mechanism of 2,6-DPA photodegradation in the presence of air?
The predominant mechanism is photo-oxidation, initiated by the absorption of UV or visible light. This process typically involves the formation of an endoperoxide across the central anthracene core via reaction with singlet oxygen (¹O₂).[4][5]
Causality Chain:
-
Photoexcitation: 2,6-DPA absorbs a photon, promoting it to an excited singlet state (¹DPA*).
-
Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state (³DPA*).
-
Singlet Oxygen Formation: The excited triplet ³DPA* transfers its energy to ground-state molecular oxygen (³O₂), a triplet diradical, generating highly reactive singlet oxygen (¹O₂).
-
[4+2] Cycloaddition: Singlet oxygen acts as a dienophile and reacts with the central diene of the anthracene core of 2,6-DPA in a [4+2] cycloaddition reaction.
-
Endoperoxide Formation: This reaction forms a 9,10-endoperoxide derivative (2,6-DPA-EPO). This intermediate is often unstable and can undergo further reactions.[4][5][6]
References
- 1. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Current State of Knowledge in Microbial Degradation of Polycyclic Aromatic Hydrocarbons (PAHs): A Review [frontiersin.org]
- 4. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air | PLOS One [journals.plos.org]
Technical Support Center: Purification of Synthetic 2,6-Diphenylanthracene (DPA)
Welcome to the technical support center for the purification of 2,6-diphenylanthracene (DPA). This guide is designed for researchers, chemists, and materials scientists who are synthesizing DPA and require robust methods to achieve high purity, a critical parameter for its application in high-performance organic electronics.[1] This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound?
The impurity profile of your crude 2,6-DPA is intrinsically linked to its synthetic route. The most prevalent method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 2,6-dihaloanthracene and phenylboronic acid.[2][3]
Common Impurities Include:
-
Unreacted Starting Materials: 2,6-dibromoanthracene and phenylboronic acid are common culprits.
-
Mono-substituted Intermediate: 2-bromo-6-phenylanthracene may be present if the reaction does not go to completion.
-
Homocoupling Byproducts: Phenylboronic acid can couple with itself to form biphenyl.
-
Catalyst Residues: Residual palladium catalyst (e.g., from Pd(PPh₃)₄) can remain, often as metallic palladium (black particulates) or complexed phosphine oxides.[4]
-
Solvents: High-boiling point solvents used in the synthesis (e.g., toluene, NMP) can be trapped in the crude product.[3][4]
If a Diels-Alder reaction is used, unreacted anthracene or dienophiles may be present.[5][6]
Q2: What is the first step I should take to assess the purity of my crude product?
Before attempting any large-scale purification, a preliminary analysis is crucial to devise an effective strategy.
-
Thin-Layer Chromatography (TLC): This is the most rapid and cost-effective method. Spot your crude product on a TLC plate (silica gel is standard) and elute with a solvent system like hexane:dichloromethane. The number of spots will give you a qualitative idea of the number of components. The desired 2,6-DPA is a highly nonpolar compound and should have a high Rf value.
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material is invaluable.[3][4] It can definitively identify unreacted starting materials and major byproducts by their characteristic chemical shifts and coupling patterns. The aromatic region of the spectrum is particularly diagnostic.
Q3: Which purification method is generally the most effective for 2,6-DPA?
There is no single "best" method; rather, a multi-step approach is typically required to achieve the high purity (>99.5%) needed for electronic applications.
-
For Bulk Purification (Initial Cleanup): Flash column chromatography is the workhorse method for removing the majority of impurities from the crude reaction mixture.[7][8]
-
For Removing Closely-Related Impurities: Recrystallization can be effective, but finding a suitable single-solvent system can be challenging due to DPA's solubility profile. A solvent/anti-solvent system is often more practical.[9]
-
For Ultimate High Purity: Gradient sublimation is the definitive final step for obtaining electronic-grade material.[4] This technique excels at removing non-volatile impurities and residual solvents, yielding highly crystalline DPA.[10]
Purification & Troubleshooting Workflow
The following diagram outlines a general workflow for purifying synthesized 2,6-DPA, from initial workup to final high-purity product.
Caption: General workflow for 2,6-DPA purification.
Troubleshooting Guide
Problem 1: My NMR spectrum shows significant amounts of unreacted 2,6-dibromoanthracene and/or phenylboronic acid.
This indicates an incomplete Suzuki coupling reaction. While optimizing the reaction is the best long-term solution, these impurities can be removed from the existing batch.
Causality & Solution: Both starting materials have different polarities compared to the nonpolar DPA product. 2,6-dibromoanthracene is less polar than the mono-substituted intermediate but more polar than the final product. Phenylboronic acid and its byproducts are relatively polar. This polarity difference is the key to separation via column chromatography.
Action: Employ flash column chromatography.[7] The nonpolar 2,6-DPA will elute first with a nonpolar eluent, while the more polar starting materials and intermediates will be retained longer on the silica gel.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: Start with a nonpolar solvent like hexanes or petroleum ether and gradually increase the polarity by adding dichloromethane or toluene.[4] A gradient elution is often most effective.
Problem 2: My product is a yellow or brown powder, but pure 2,6-DPA is described as a white or pale-yellow solid.
Discoloration typically points to two sources: residual palladium catalyst or high-molecular-weight polymeric byproducts.
Causality & Solution: Finely divided palladium metal appears black or brown and can be difficult to remove by standard filtration. Polymeric impurities are often highly colored and much less soluble than DPA.
Action:
-
Palladium Removal: Before concentrating the crude product, pass the organic solution through a short plug of Celite or silica gel. This can adsorb a significant amount of the catalyst.
-
Recrystallization: If colored impurities persist after chromatography, recrystallization is an excellent next step. The principle is that the impurities will either remain in the hot solvent or be insoluble and can be removed by hot filtration, while the desired DPA crystallizes upon cooling. Toluene is a common solvent for recrystallizing DPA.
Problem 3: My column chromatography is giving poor separation between 2,6-DPA and another impurity.
This happens when the impurity has a polarity very similar to the product, such as the mono-substituted intermediate (2-bromo-6-phenylanthracene) or a homocoupled byproduct.
Causality & Solution: Standard silica gel may not have enough resolving power for compounds with very similar Rf values. The choice of eluent is critical for achieving separation.
Action:
-
Optimize Eluent System: Perform a detailed TLC analysis using various solvent systems. Test different ratios of hexanes/dichloromethane, hexanes/toluene, or cyclohexane/dichloromethane. The goal is to find a system that maximizes the difference in Rf (ΔRf) between your product and the impurity.
-
Use a Longer Column: A longer column provides more surface area and theoretical plates, enhancing separation.
-
Dry Loading: Instead of dissolving the crude product and loading it directly onto the column (wet loading), first adsorb it onto a small amount of silica gel.[11] Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method often results in sharper bands and better separation.
Problem 4: My product looks clean by NMR, but my device performance is poor.
For applications in organic electronics, even trace amounts of ionic or metallic impurities can act as charge traps, severely degrading device performance.[12] NMR is often not sensitive enough to detect these performance-killing impurities.
Causality & Solution: The final traces of catalyst, salts from the workup, or non-volatile organic residues are likely culprits. Sublimation is the gold standard for removing these, as it separates compounds based on their volatility under high vacuum.[10]
Action: Perform a final purification step using gradient train sublimation. The 2,6-DPA will sublime at a specific temperature under high vacuum, leaving non-volatile impurities behind. The sublimed material is collected on a cooler surface as highly pure crystals. This is a mandatory step for achieving high-mobility semiconductor-grade DPA.
Detailed Protocols
Protocol 1: Flash Column Chromatography
This protocol is designed for the initial bulk purification of crude 2,6-DPA.
Materials:
-
Silica Gel (230-400 mesh)
-
Solvents: Hexanes (or Petroleum Ether), Dichloromethane (DCM)
-
Glass column, collection tubes, air pressure source
Procedure:
-
Prepare the Column: Plug the column with cotton or glass wool. Add a small layer of sand. Prepare a slurry of silica gel in hexanes and pour it into the column, allowing it to pack evenly without air bubbles.[13]
-
Determine Eluent: On a TLC plate, find a solvent mixture (e.g., 95:5 Hexanes:DCM) where the DPA spot has an Rf value of ~0.3.
-
Load the Sample (Dry Loading): Dissolve ~1g of crude DPA in a minimum amount of DCM. Add ~2-3g of silica gel and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column. Add a thin layer of sand on top.
-
Elute the Column: Carefully add the eluent to the column. Using gentle air pressure, push the solvent through the column, collecting fractions.[11]
-
Analyze Fractions: Spot each fraction on a TLC plate to identify which ones contain the pure product. Combine the pure fractions and remove the solvent via rotary evaporation.
Eluent Selection Table:
| Solvent System (v/v) | Target Compound Behavior |
| 100% Hexanes | Elutes very nonpolar impurities (e.g., biphenyl). DPA moves slowly. |
| 95:5 Hexanes:DCM | Good starting point for eluting 2,6-DPA. |
| 80:20 Hexanes:DCM | Elutes more polar compounds like mono-substituted intermediates. |
Protocol 2: Sublimation for High-Purity Material
This is the final step to achieve electronic-grade purity.
Materials:
-
Sublimation apparatus (tube furnace or custom glass setup)
-
High-vacuum pump (<10⁻⁵ Torr)
-
Temperature controller
Procedure:
-
Load the Sample: Place the chromatographed DPA into the source zone of the sublimation apparatus.
-
Evacuate: Assemble the apparatus and evacuate to high vacuum. It is critical to achieve a good vacuum to allow sublimation at a lower, non-decomposition temperature.
-
Heat the Source: Slowly heat the source zone. 2,6-DPA typically sublimes at temperatures between 200-280°C, depending on the vacuum level.
-
Establish a Gradient: The collection zone should be cooler than the source zone, allowing the DPA vapor to desublimate and form pure crystals. A temperature gradient along the collection tube can further separate any impurities that co-sublime.
-
Collect the Product: Once the sublimation is complete, cool the apparatus to room temperature before venting to atmospheric pressure. Carefully scrape the crystalline, pure 2,6-DPA from the collection zone.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting DPA purification.
References
- 1. High Mobility Organic Semiconductor: this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. cup.edu.cn [cup.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. Sublimation of anthracene in air - Asylum Research Learning Centre [afm.oxinst.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Impact of Grain Boundaries on 2,6-DPA Device Performance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-dipicolinic acid (2,6-DPA) sensors. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the impact of grain boundaries on device performance. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and data interpretation.
Introduction: The Critical Role of Grain Boundaries in 2,6-DPA Sensing
In the realm of chemical and biological sensing, particularly with devices based on organic semiconductors for the detection of 2,6-DPA, the morphology of the active sensor layer is paramount. For non-fluorescence-based sensors, such as chemiresistors and organic thin-film transistors (OTFTs), the performance is intrinsically linked to the efficient transport of charge carriers through the semiconductor material.[1] The presence of grain boundaries, which are the interfaces between crystalline domains in a polycrystalline film, can significantly influence this charge transport and, consequently, the sensitivity, stability, and reproducibility of your 2,6-DPA measurements.[2]
Grain boundaries can act as both charge trapping sites and electrostatic barriers, disrupting the molecular packing and introducing energetic disorder.[2] This can limit carrier mobility, increase the threshold voltage, and degrade the overall stability of the device.[2] However, a controlled density of grain boundaries can also enhance the adsorption of analyte molecules, potentially increasing sensor sensitivity.[3] This guide will help you navigate the complexities of grain boundary effects in your 2,6-DPA devices.
Frequently Asked Questions (FAQs)
Here, we address some of the common questions researchers have regarding the influence of grain boundaries on their 2,6-DPA sensor experiments.
Q1: What are grain boundaries and why are they important in my 2,6-DPA sensor?
A1: Grain boundaries are the interfaces between individual crystalline regions (grains) in a polycrystalline thin film. In the context of organic semiconductor-based 2,6-DPA sensors, they are critical because they disrupt the otherwise ordered arrangement of molecules. This disruption can have a dual effect. On one hand, it can create defects that trap charge carriers, hindering the electrical signal and potentially reducing sensor performance.[2] On the other hand, these boundary regions can act as preferential sites for the adsorption of 2,6-DPA molecules, which can enhance the sensor's response.[3] Understanding and controlling the nature and density of grain boundaries is therefore crucial for optimizing your sensor's performance.
Q2: How do I know if grain boundaries are negatively impacting my 2,6-DPA sensor's performance?
A2: Several indicators might suggest that grain boundaries are adversely affecting your device. These include:
-
Low charge carrier mobility: If you are fabricating OTFT-based sensors, a lower-than-expected mobility can be a direct consequence of charge carriers being impeded by grain boundaries.
-
High signal-to-noise ratio: A noisy baseline or inconsistent signal can result from charge trapping and de-trapping events at grain boundaries.
-
Poor device-to-device reproducibility: Variations in the grain structure across different devices will lead to inconsistent performance metrics.
-
Signal drift over time: The stability of your sensor can be compromised by the presence of unstable grain boundary structures.
Q3: Can grain boundaries ever be beneficial for 2,6-DPA sensing?
A3: Yes, in some cases, a higher density of grain boundaries can be advantageous. The disordered regions at grain boundaries can provide more surface area and active sites for the adsorption of 2,6-DPA molecules.[3] This can lead to a more significant change in the electrical properties of the sensing layer upon exposure to the analyte, thereby increasing the sensor's sensitivity. The key is to engineer the grain boundaries to maximize analyte interaction while minimizing their detrimental effects on charge transport.
Q4: What is the ideal grain structure for a 2,6-DPA sensor?
A4: The "ideal" grain structure is application-dependent. For applications requiring high sensitivity, a film with a higher density of small, well-defined grains might be desirable to maximize the interaction with 2,6-DPA.[3] Conversely, for applications where high-speed response and stability are critical, a film with larger, more ordered grains and fewer boundaries would be preferable to ensure efficient charge transport. The goal of your fabrication process should be to achieve a balance that is optimized for your specific performance requirements.
Q5: What are the primary methods to control grain boundary formation in my 2,6-DPA sensor's active layer?
A5: The formation of grain boundaries is highly dependent on the deposition technique and subsequent processing steps. Some common methods to control grain structure include:
-
Solvent Selection and Additives: In solution-processed films, the choice of solvent and the use of polymer additives can significantly influence the crystallization dynamics and resulting grain morphology.
-
Solvent Vapor Annealing (SVA): This post-deposition treatment can be used to control the microstructure of the organic semiconductor film.[3] Exposing the film to a solvent vapor can promote recrystallization and alter the size and density of grains.[3]
-
Substrate Temperature Control: During vacuum deposition, the temperature of the substrate plays a crucial role in the nucleation and growth of crystalline domains.
-
Deposition Rate: The rate at which the organic semiconductor is deposited can also affect the final film morphology.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during 2,6-DPA sensor experiments where grain boundaries are a likely culprit.
| Observed Problem | Potential Cause Related to Grain Boundaries | Suggested Troubleshooting Steps & Scientific Rationale |
| Low or No Sensor Response to 2,6-DPA | 1. Inefficient Charge Transport: A high density of grain boundaries may be severely trapping charge carriers, preventing a measurable change in conductivity upon 2,6-DPA binding. 2. Poor Analyte Interaction: The morphology of the grain boundaries may not be conducive to 2,6-DPA adsorption. | 1. Optimize Film Deposition: - For solution-processed films: Experiment with different solvents or solvent mixtures to alter the crystallization process. Consider adding a polymer binder to influence film morphology. - For vacuum-deposited films: Vary the substrate temperature and deposition rate. A slower deposition rate and higher substrate temperature often lead to larger grains and fewer boundaries. 2. Post-Deposition Annealing: - Implement a solvent vapor annealing (SVA) step.[3] The choice of solvent vapor and annealing time can be systematically varied to find the optimal conditions for your specific organic semiconductor. This can help in reorganizing the film to create more favorable grain structures.[3] 3. Surface Treatment: - Modify the substrate surface with a self-assembled monolayer (SAM) to promote a more ordered growth of the semiconductor film. |
| High Signal Noise or Unstable Baseline | Charge Trapping/De-trapping: The presence of deep trap states at the grain boundaries can lead to random fluctuations in the current as charge carriers are trapped and released.[4] | 1. Grain Boundary Passivation: - Introduce a material that selectively reacts with and passivates the defect states at the grain boundaries. This can be achieved through chemical treatments that target the reactive sites at the grain boundaries.[4] 2. Optimize Annealing Conditions: - Thermal annealing (in an inert atmosphere) can help to reduce the number of defects at grain boundaries by providing the energy for molecular rearrangement into a more ordered state. |
| Poor Reproducibility Between Devices | Inconsistent Film Morphology: Variations in the fabrication process are leading to different grain sizes and boundary densities across your devices. | 1. Standardize Fabrication Protocol: - Ensure all deposition parameters (e-g., solution concentration, spin-coating speed, substrate temperature, deposition rate) are precisely controlled and documented for each device. 2. Characterize Film Morphology: - Routinely characterize the morphology of your films using techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) to ensure consistency. Correlate the observed morphology with device performance to establish a baseline for reproducible fabrication. |
| Slow Sensor Response and Recovery Time | Slow Analyte Diffusion and Inefficient Charge Transport: A dense network of grain boundaries can hinder the diffusion of 2,6-DPA molecules to the active sensing sites and slow down the transport of charge carriers that constitute the signal. | 1. Engineer Porous Morphologies: - Explore fabrication techniques that create a more porous film structure. This can facilitate faster diffusion of the analyte into the sensing layer. 2. Reduce Grain Boundary Density: - Employ the strategies mentioned for "Low or No Sensor Response" to create films with larger grains and fewer boundaries, which will improve charge carrier mobility and lead to faster response times. |
Experimental Protocols & Visualization
To aid in your troubleshooting and optimization efforts, we provide a generalized workflow for characterizing the impact of grain boundaries on your 2,6-DPA sensor.
Workflow for Grain Boundary Analysis and Sensor Optimization
Caption: Workflow for optimizing 2,6-DPA sensor performance by correlating film morphology with device characteristics.
Key Characterization Techniques
-
Atomic Force Microscopy (AFM): Provides high-resolution topographical images of your film surface, allowing for direct visualization and quantification of grain size, shape, and surface roughness.
-
Scanning Electron Microscopy (SEM): Useful for examining the overall film quality, identifying larger-scale defects like cracks or pinholes, and assessing the uniformity of the film over a larger area.
-
X-Ray Diffraction (XRD): Provides information about the crystallinity of your film. The width and intensity of the diffraction peaks can give insights into the degree of crystalline order and the size of the crystalline domains.
-
Kelvin Probe Force Microscopy (KPFM): This advanced AFM technique can map the surface potential of your film, which can be used to visualize the electronic landscape and identify potential barriers at grain boundaries.[5]
-
Conductive AFM (c-AFM): Measures the local conductivity of the film, allowing you to directly probe the charge transport properties across individual grains and grain boundaries.[5]
By systematically varying your fabrication parameters and correlating the resulting film morphology with the performance of your 2,6-DPA sensors, you can gain a deeper understanding of the role of grain boundaries and rationally design devices with improved characteristics.
References
Technical Support Center: Annealing Effects on 2,6-Diphenylanthracene (DPA) Thin Film Properties
Welcome to the technical support center for 2,6-Diphenylanthracene (DPA) thin film processing. This guide is designed for researchers, scientists, and professionals in drug development who are working with DPA thin films and wish to understand and troubleshoot the effects of post-deposition annealing. As a high-performance organic semiconductor, the morphology and crystalline structure of DPA thin films are critical to device performance.[1][2] This document provides in-depth answers to frequently asked questions and solutions to common problems encountered during thermal and solvent vapor annealing of DPA films.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the necessity and general effects of annealing on DPA thin films.
Question 1: Is post-deposition annealing always necessary for high-performance 2,6-DPA thin film transistors?
Not necessarily. 2,6-DPA has demonstrated excellent self-organization properties, often yielding high-performance organic thin-film transistors (OTFTs) with mobilities exceeding 10 cm²/Vs in the as-deposited state, particularly when deposited on a heated substrate (e.g., 50 °C).[3] However, annealing can be a valuable tool for process optimization and troubleshooting.
Consider annealing under the following circumstances:
-
Sub-optimal as-deposited film morphology: If initial characterization by Atomic Force Microscopy (AFM) reveals small grains, a high density of grain boundaries, or amorphous regions, annealing can promote molecular rearrangement and improve crystallinity.
-
Inconsistent device performance: When fabricating multiple devices, if you observe significant variation in performance metrics like mobility and threshold voltage, a post-deposition annealing step can improve uniformity.
-
Exploring the fundamental properties of DPA: Annealing studies can provide valuable insights into the thermal stability, phase behavior, and structure-property relationships of DPA thin films.
Question 2: What are the primary differences between thermal annealing and solvent vapor annealing (SVA) for DPA thin films?
Both techniques aim to provide the DPA molecules with sufficient energy to overcome kinetic barriers and self-organize into a more thermodynamically stable, ordered state. However, they achieve this through different mechanisms.
| Feature | Thermal Annealing | Solvent Vapor Annealing (SVA) |
| Energy Input | Heat | Solvent vapor absorption |
| Mechanism | Increased molecular kinetic energy allows for diffusion and rearrangement in the solid state. | Solvent molecules plasticize the film, increasing molecular mobility at room temperature. |
| Process Temperature | Elevated temperatures (e.g., 60-200 °C) | Typically room temperature |
| Key Parameters | Temperature, time, atmosphere (e.g., inert) | Solvent choice, vapor pressure, time |
| Potential Issues | Film dewetting, degradation at very high temperatures.[4][5] | Film dissolution, residual solvent, solvent-induced polymorphism.[6][7] |
Question 3: What is a safe temperature range for the thermal annealing of DPA thin films?
Thermogravimetric analysis (TGA) has shown that DPA is thermally stable up to approximately 300 °C. Therefore, annealing temperatures should be kept well below this limit to avoid material decomposition. For many small-molecule organic semiconductors, including other anthracene derivatives, optimal annealing temperatures are often found in the range of 60-150 °C.[8] Exceeding the optimal temperature may not necessarily lead to better film quality and could even be detrimental.
Question 4: How does annealing affect the optical properties of DPA thin films?
Upon annealing, improvements in molecular packing and crystallinity can lead to changes in the UV-Visible absorption and photoluminescence (PL) spectra. In as-deposited DPA thin films, a redshift of about 30 nm in the absorption spectrum compared to the solution phase is observed, suggesting the formation of J-aggregates. Further annealing could potentially enhance this effect, leading to:
-
A more pronounced redshift in the absorption and PL spectra.
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Sharper vibronic features in the spectra, indicative of a more ordered crystalline environment.
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Changes in the PL quantum yield.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Troubleshooting Thermal Annealing
Problem 1: My DPA thin film has dewetted and formed islands after thermal annealing.
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Causality: Dewetting occurs when the surface energy of the substrate is lower than the combined surface energy of the film and the film-substrate interface energy. At elevated temperatures, increased molecular mobility allows the film to minimize its total energy by breaking up into droplets or islands.[4][5][9] This is a common issue for very thin films.
-
Solutions:
-
Reduce Annealing Temperature and Time: Start with a lower annealing temperature (e.g., 60-80 °C) and shorter annealing times (e.g., 10-20 minutes).
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Optimize Film Thickness: Thicker films are generally more resistant to dewetting. If your application allows, try increasing the film thickness.
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Substrate Surface Modification: The choice of the dielectric surface is crucial. A surface treatment that increases the surface energy of the dielectric, such as a UV-ozone treatment or the use of a different self-assembled monolayer (SAM), can improve the adhesion of the DPA film and suppress dewetting.
-
Slow Cooling: After annealing, allow the film to cool down slowly to room temperature. Rapid cooling can induce stress and contribute to film instability.
-
Problem 2: The charge carrier mobility of my DPA OTFTs decreased after thermal annealing.
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Causality: While annealing is often beneficial, there is typically an optimal temperature and time. Over-annealing can lead to several issues:
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Increased Roughness: Excessive grain growth can lead to a rougher film surface and interface, which can be detrimental to charge transport in a top-contact device architecture.
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Introduction of Defects: High temperatures can sometimes introduce defects at the semiconductor-dielectric interface.
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Phase Transitions: Although not specifically documented for DPA, some organic semiconductors can transition to a less favorable polymorph at higher temperatures.
-
-
Solutions:
-
Systematic Annealing Study: Perform a systematic study by varying the annealing temperature (e.g., in 20 °C increments from 60 °C to 140 °C) and time (e.g., 10, 30, and 60 minutes) to find the optimal conditions for your specific device architecture and substrate.
-
Characterize Film Morphology: Use AFM to correlate the changes in electrical performance with changes in film morphology (grain size, roughness, and connectivity).
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Inert Atmosphere: Ensure that annealing is performed in an inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to prevent any potential oxidative degradation of the DPA film, even though DPA is known for its good air stability.[3]
-
Troubleshooting Solvent Vapor Annealing (SVA)
Problem 3: My DPA film dissolved or became hazy after SVA.
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Causality: This indicates that the solvent chosen is too "good" for DPA or that the solvent vapor pressure was too high, leading to excessive swelling and dissolution of the film rather than controlled molecular rearrangement.[6]
-
Solutions:
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Select a Less Aggressive Solvent: Choose a solvent in which DPA has lower solubility. For example, if you are using a good solvent like chloroform, try a more moderate solvent like tetrahydrofuran (THF) or even a poor solvent. The goal is to plasticize the film, not dissolve it.
-
Control the Vapor Pressure: Instead of placing the sample in a saturated solvent vapor environment, control the vapor pressure by mixing the solvent-saturated carrier gas (e.g., nitrogen) with a pure carrier gas stream. This allows for fine-tuning of the solvent concentration in the annealing chamber.
-
Monitor the Process in-situ: If possible, use techniques like ellipsometry to monitor the film thickness in real-time during SVA. This will allow you to stop the process once the desired degree of swelling and rearrangement has occurred, before the film is damaged.
-
Problem 4: I see no significant improvement in film morphology or device performance after SVA.
-
Causality: This could be due to several factors:
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The chosen solvent may not be effective at plasticizing the DPA film.
-
The annealing time may be too short.
-
The as-deposited film may already be highly ordered, leaving little room for improvement.
-
-
Solutions:
-
Try Different Solvents: Experiment with a range of solvents with different polarities and boiling points.
-
Increase Annealing Time: Extend the SVA duration. For some systems, optimal results are achieved after several hours.
-
Characterize Before and After: Use AFM and X-ray diffraction (XRD) to confirm whether any morphological changes are occurring, even if the electrical performance is not significantly enhanced. This will help you understand the effect of the SVA process on your DPA films.
-
Part 3: Experimental Protocols and Data
Protocol 1: Systematic Thermal Annealing of DPA Thin Films
-
Preparation: Fabricate DPA thin films on your desired substrates (e.g., OTS-treated Si/SiO₂) under your standard deposition conditions.
-
Initial Characterization: Before annealing, characterize a control sample from the same batch using AFM to record the as-deposited morphology and test the electrical performance of a few OTFTs.
-
Annealing:
-
Place the samples on a hotplate inside a nitrogen-filled glovebox.
-
Set the hotplate to the desired annealing temperature (e.g., start with a range of 60 °C, 80 °C, 100 °C, and 120 °C).
-
Anneal each sample for a fixed time (e.g., 30 minutes).
-
-
Cooling: Turn off the hotplate and allow the samples to cool slowly to room temperature inside the glovebox.
-
Final Characterization: After cooling, repeat the AFM and electrical characterization for each annealed sample.
-
Analysis: Compare the morphology (grain size, connectivity) and electrical parameters (mobility, on/off ratio, threshold voltage) of the annealed samples to the as-deposited control sample to determine the optimal annealing temperature.
Protocol 2: General Procedure for Solvent Vapor Annealing of DPA Thin Films
-
Preparation: Place your as-deposited DPA thin film sample in a sealed annealing chamber.
-
Solvent Introduction: Place a small vial containing the chosen solvent (e.g., THF, chloroform, or dichlorobenzene) inside the chamber, ensuring the liquid does not touch the sample.
-
Annealing: Seal the chamber and leave the sample exposed to the solvent vapor at room temperature for a specific duration (e.g., start with 1 hour and progressively increase the time for different samples).
-
Drying: After annealing, remove the solvent vial and gently purge the chamber with an inert gas (e.g., nitrogen) to remove the residual solvent from the film.
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Characterization: Characterize the film morphology and device performance and compare it to a non-annealed control sample.
Data Summary Table (Hypothetical Trends Based on Similar Materials)
The following table illustrates the kind of data you should aim to collect. The values are hypothetical and represent typical trends observed for small-molecule organic semiconductors.
| Annealing Condition | Average Grain Size (µm) | RMS Roughness (nm) | Hole Mobility (cm²/Vs) | Threshold Voltage (V) |
| As-deposited (50°C sub. temp.) | 0.5 - 1.0 | 1.5 | ~10.5 | -25 |
| Thermal Anneal (80°C, 30 min) | 1.5 - 2.0 | 1.2 | ~12.0 | -22 |
| Thermal Anneal (120°C, 30 min) | > 2.0 | 1.8 | ~11.2 | -28 |
| SVA (THF vapor, 2 hrs) | 1.2 - 1.8 | 1.4 | ~11.5 | -24 |
| SVA (Chloroform vapor, 30 min) | Possible film damage | - | - | - |
Part 4: Visualizations
Experimental Workflow for Thermal Annealing
Caption: Workflow for thermal annealing of DPA thin films.
Relationship Between Annealing Temperature and Film Properties
Caption: Effect of annealing temperature on film properties.
References
- 1. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. High Mobility Organic Semiconductor: this compound | TCI Deutschland GmbH [tcichemicals.com]
- 3. High Mobility Organic Semiconductor: this compound | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
- 6. Film morphology evolution during solvent vapor annealing of highly efficient small molecule donor/acceptor blends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Polymorphism in 2,6-Diphenylanthracene (DPA) Crystals
Welcome to the technical support center for 2,6-Diphenylanthracene (DPA) crystallization. This guide is designed for researchers, materials scientists, and professionals in drug development who are working with this high-performance organic semiconductor. The control of crystal polymorphism is critical for harnessing the optimal electronic and photophysical properties of DPA in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of DPA crystallization and gain precise control over the resulting polymorphic forms.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the polymorphism of this compound.
Q1: What is crystal polymorphism and why is it important for 2,6-DPA?
A1: Crystal polymorphism is the ability of a solid material to exist in more than one crystal structure.[1] These different forms, or polymorphs, can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and, most importantly for 2,6-DPA, charge carrier mobility and photoluminescence.[2] For organic electronic applications, controlling the crystal packing is paramount, as even subtle changes in intermolecular interactions can drastically alter the performance of the material.[3] The tightly packed herringbone motif of 2,6-DPA, for instance, is associated with strong π-π interactions that contribute to its high charge mobility.[4]
Q2: What is the most commonly reported crystal structure of 2,6-DPA?
A2: The most widely characterized crystal structure of this compound crystallizes in the monoclinic P2(1)/c space group.[3][5] This form is generally considered the thermodynamically most stable polymorph under standard conditions. Key crystallographic parameters for this form are summarized in the table below.
Q3: Is 2,6-DPA known to have other polymorphs?
A3: While the monoclinic P2(1)/c form is the most documented, the existence of other polymorphs of 2,6-DPA is highly probable, particularly under conditions of rapid crystallization which may yield metastable forms. The related isomer, 9,10-diphenylanthracene, is well-known to exhibit at least three polymorphs (α, β, and γ) depending on the crystallization method (solution, melt, or sublimation).[6][7] Given that pyridyl-substituted derivatives of 2,6-DPA also show polymorphism, it is reasonable to expect that 2,6-DPA itself can adopt alternative packing arrangements.[8]
Q4: What are the primary factors that influence which polymorph of 2,6-DPA will form?
A4: The formation of a specific polymorph is a delicate interplay between thermodynamics and kinetics. The key experimental parameters that you can control include:
-
Solvent: The polarity, hydrogen bonding capability, and shape of the solvent molecule can influence the conformation of the DPA molecule in solution and its subsequent packing into a crystal lattice.
-
Supersaturation and Cooling Rate: High supersaturation and rapid cooling tend to favor the nucleation of kinetically stable (often metastable) polymorphs. Slower processes are more likely to yield the thermodynamically stable form.
-
Temperature: Temperature affects solubility, nucleation, and growth rates differently for different polymorphs.
-
Additives and Impurities: Even small amounts of impurities or specifically chosen additives can inhibit the growth of one polymorph while promoting another.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the crystallization of 2,6-DPA.
Problem 1: I am consistently obtaining what appears to be a metastable polymorph instead of the desired thermodynamically stable form.
Answer: This is a classic case of kinetic vs. thermodynamic control. Your current crystallization conditions likely favor the faster-forming, but less stable, polymorph. To promote the growth of the thermodynamically stable form, you should adjust your protocol to slow down the crystallization process.
-
Underlying Principle: According to Ostwald's Rule of Stages, a system often transitions from a less stable to a more stable state through a series of intermediate, metastable phases. By providing sufficient time and energy (e.g., through slower cooling or annealing), the system can overcome the kinetic barriers to reach the most stable thermodynamic state.
-
Recommended Protocol: Slow Cooling Crystallization
-
Solvent Selection: Choose a solvent in which 2,6-DPA has moderate solubility at elevated temperatures and lower solubility at room temperature (e.g., toluene, xylene, or anisole).
-
Dissolution: Prepare a saturated or slightly undersaturated solution of 2,6-DPA at a high temperature (e.g., 80-100 °C). Ensure all solid material is completely dissolved.
-
Filtration: Hot-filter the solution through a pre-warmed filter to remove any particulate impurities that could act as nucleation sites for undesired polymorphs.
-
Controlled Cooling: Place the solution in a dewar or an insulated container to slow the cooling rate as much as possible. A programmable cooling bath is ideal for precise control. Aim for a cooling rate of less than 5 °C per hour.
-
Isolation and Drying: Once the solution has reached room temperature, isolate the crystals by filtration and dry them under vacuum.
-
Problem 2: My DPA crystals are too small for single-crystal X-ray diffraction, or I am getting polycrystalline powder.
Answer: Small crystal size or polycrystalline material is often a result of rapid nucleation at many sites. To obtain larger single crystals, you need to control the nucleation process to allow for fewer, more ordered growth sites.
-
Underlying Principle: Crystal growth is a two-step process: nucleation and growth. To obtain large crystals, the rate of growth should dominate over the rate of nucleation. This is typically achieved at low levels of supersaturation.
-
Recommended Protocol: Vapor Diffusion for Single Crystal Growth
-
Solvent System: Prepare a solution of 2,6-DPA in a good solvent (e.g., dichloromethane or chloroform).
-
Setup: Place this solution in a small, open vial. Place the vial inside a larger, sealed jar that contains a poor solvent (an "anti-solvent") in which DPA is insoluble (e.g., hexane or methanol).
-
Diffusion: Over several days to weeks, the anti-solvent vapor will slowly diffuse into the DPA solution. This gradually decreases the solubility of the DPA, leading to a slow increase in supersaturation and the formation of a small number of large, high-quality single crystals.
-
Problem 3: My characterization data (XRD, DSC) suggests I have a mixture of polymorphs. How can I improve the purity of my desired form?
Answer: A mixed phase indicates that the conditions of your crystallization are allowing for the concurrent nucleation and growth of multiple polymorphs. Improving purity requires either refining the crystallization conditions to favor a single form or using a post-crystallization technique to convert the mixture to the desired polymorph.
-
Underlying Principle: Different polymorphs have different thermodynamic stabilities. If you have a mixture containing the most stable polymorph, you can often convert the less stable forms to the stable one through a process called slurry ripening or temperature-mediated annealing.
-
Recommended Protocol: Slurry Ripening for Polymorphic Purification
-
Solvent Selection: Choose a solvent in which both polymorphs have slight but measurable solubility.
-
Slurry Preparation: Create a suspension (slurry) of your mixed-phase DPA crystals in the selected solvent at a constant temperature.
-
Agitation: Stir the slurry for an extended period (24-72 hours).
-
Transformation: During this time, the less stable polymorph will dissolve and recrystallize as the more stable form, driven by the lower free energy of the stable polymorph.
-
Analysis: Periodically take small samples of the solid, dry them, and analyze by powder X-ray diffraction (PXRD) to monitor the conversion. Continue until the PXRD pattern shows only the peaks corresponding to the desired polymorph.
-
Part 3: Data and Diagrams
Table 1: Crystallographic Data for the Known Monoclinic Polymorph of 2,6-DPA
| Parameter | Value | Reference |
| Formula | C₂₆H₁₈ | [5] |
| Space Group | P 1 21/c 1 | [5] |
| a (Å) | 17.973 | [5] |
| b (Å) | 7.352 | [5] |
| c (Å) | 6.245 | [5] |
| β (°) | 90.646 | [5] |
| Volume (ų) | 825.146 | [3] |
Diagrams
Caption: Workflow for controlling DPA polymorphism.
Caption: Troubleshooting decision tree for DPA crystallization.
References
- 1. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pressure on crystal structure and charge transport properties of this compound | Journal of Materials Research | Cambridge Core [cambridge.org]
- 4. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C26H18 | CID 14915456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyridyl substitution at the 2,6-positions of anthracene toward crystal polymorphs with distinct optical characteristics - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis and Purification of 2,6-Diphenylanthracene
Welcome to the technical support center for the synthesis and purification of 2,6-diphenylanthracene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable organic semiconductor. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful preparation of high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Issues Related to the Suzuki-Miyaura Cross-Coupling Route
The Suzuki-Miyaura cross-coupling is a prevalent method for synthesizing this compound, typically involving the reaction of a 2,6-dihalogenated anthracene derivative with phenylboronic acid.
Question 1: My Suzuki-Miyaura reaction has a low yield of the desired this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings are a common issue and can often be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Stability:
-
Palladium Catalyst: Ensure your palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is fresh and has been stored under an inert atmosphere. Palladium catalysts, especially Pd(II) precatalysts, can degrade over time, and phosphine ligands are susceptible to oxidation.
-
Phenylboronic Acid: Phenylboronic acid can undergo decomposition, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a major side reaction that consumes your starting material. Using fresh, high-purity phenylboronic acid is crucial. Consider converting it to a more stable boronate ester (e.g., a pinacol ester) if decomposition is suspected.
-
Aryl Halide/Triflate: The reactivity of your starting anthracene derivative is key. The general reactivity trend is I > Br > OTf >> Cl. If you are using a less reactive halide like chloride, a more active catalyst system may be required.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst.
-
Solvent and Base: Use anhydrous and degassed solvents. The choice of base is also important. While a base is necessary to activate the boronic acid, some bases can promote side reactions. Milder bases like K₃PO₄ or Cs₂CO₃ can sometimes be beneficial over stronger bases like NaOH or KOH.
-
Temperature: While heating is often necessary, excessively high temperatures can lead to catalyst decomposition and increased side reactions. Optimize the temperature for your specific substrate and catalyst system.
-
Question 2: I've isolated my product, but I see a significant amount of a non-polar impurity that I suspect is biphenyl. How is this formed and how can I remove it?
Answer:
The formation of biphenyl is a classic side reaction in Suzuki-Miyaura couplings known as homocoupling .
-
Mechanism of Formation: Homocoupling occurs when two molecules of the boronic acid derivative react with each other, catalyzed by the palladium species. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that needs to be reduced to the active Pd(0) state in situ. During this reduction, some of the boronic acid can be consumed to form the homocoupled product.
Figure 1. Simplified reaction pathways for Suzuki-Miyaura coupling and homocoupling. -
Removal of Biphenyl:
-
Column Chromatography: Biphenyl is significantly less polar than this compound. Therefore, it can be effectively removed by column chromatography on silica gel. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is recommended.
-
Recrystallization: If the concentration of biphenyl is not too high, recrystallization can be effective. Toluene is a good solvent for recrystallizing this compound. Biphenyl is more soluble in cold toluene than this compound, allowing for its removal in the mother liquor.
-
II. Issues Related to the Multi-Step Synthesis Route
A common multi-step synthesis of this compound involves the reduction of 2,6-dihydroxyanthraquinone, followed by triflation and then a Suzuki-Miyaura coupling.
Question 3: The reduction of 2,6-dihydroxyanthraquinone with sodium borohydride is not giving a clean product. What are the possible side products?
Answer:
The reduction of dihydroxyanthraquinones with sodium borohydride (NaBH₄) can sometimes lead to a mixture of products if not carefully controlled.
-
Incomplete Reduction: The most common issue is incomplete reduction, leading to the formation of anthrones or hydroquinones that can be unstable and readily re-oxidize back to the starting quinone.
-
Over-reduction: While less common with NaBH₄ compared to stronger reducing agents, over-reduction of the aromatic system is a possibility, leading to partially hydrogenated anthracene derivatives.
-
Byproducts from the Reagent: The reaction of NaBH₄ with protic solvents (like alcohols, often used in these reductions) can produce borate esters as byproducts. These are typically removed during the aqueous workup.
To minimize these issues, ensure the reaction is run under an inert atmosphere to prevent re-oxidation and use a sufficient excess of NaBH₄ to drive the reaction to completion. Careful monitoring by Thin Layer Chromatography (TLC) is essential.
Question 4: My triflation step is resulting in a complex mixture of products. What could be going wrong?
Answer:
The triflation of the dihydroxyanthracene intermediate to form the corresponding bistriflate is a critical step. Issues here can significantly impact the final yield and purity.
-
Incomplete Triflation: The most common problem is incomplete reaction, resulting in a mixture of the desired bistriflate, the starting diol, and the mono-triflated intermediate. This is often due to:
-
Insufficient Triflic Anhydride: Ensure at least two equivalents of triflic anhydride are used.
-
Base Choice: A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the triflic acid byproduct. Ensure the base is dry and added in sufficient quantity.
-
Moisture: Triflic anhydride is extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
-
Side Reactions of the Product: The resulting aryl triflates can be susceptible to hydrolysis back to the phenol if exposed to water during workup, especially under non-neutral pH conditions.
III. Issues Related to Purification
Question 5: I am struggling to separate this compound from its regioisomers (e.g., 1,5- or 1,8-diphenylanthracene) that may have formed during a Friedel-Crafts synthesis. How can I achieve this separation?
Answer:
The separation of regioisomers of polycyclic aromatic hydrocarbons can be challenging due to their similar polarities.
-
Column Chromatography: While difficult, separation is often achievable with careful column chromatography.
-
Adsorbent: Use a high-quality silica gel with a small particle size for better resolution.
-
Solvent System: A shallow gradient of a non-polar eluent system is key. Start with a very non-polar solvent like hexane or petroleum ether and slowly increase the polarity by adding small increments of a slightly more polar solvent like toluene or dichloromethane. The separation of PAHs is highly dependent on their shape, and even small differences can be exploited with the right solvent system.[1]
-
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a normal-phase or a specialized PAH column can provide excellent resolution.[2]
-
Fractional Recrystallization: This technique can sometimes be effective. It involves a series of recrystallization steps from different solvents to enrich one isomer in the crystalline phase and the other in the mother liquor. This is often a trial-and-error process.
IV. Issues Related to Product Identification
Question 6: How can I use NMR and Mass Spectrometry to confirm the identity of this compound and distinguish it from potential impurities like biphenyl and regioisomers?
Answer:
NMR and Mass Spectrometry are powerful tools for the structural elucidation of your final product.
-
¹H NMR Spectroscopy:
-
This compound: The ¹H NMR spectrum of the highly symmetric this compound is quite distinct. You should expect to see signals for the phenyl protons and the anthracene core protons in the aromatic region (typically δ 7.0-8.5 ppm). Due to the symmetry, you will observe fewer signals than in an unsymmetrical isomer.
-
Regioisomers: Isomers like 1,5-diphenylanthracene will have a different symmetry and thus a different number of signals and coupling patterns in their ¹H NMR spectra. 2D NMR techniques like COSY can be invaluable in assigning the proton signals and determining the substitution pattern.[3]
-
Biphenyl: The ¹H NMR spectrum of biphenyl is simple, showing a multiplet in the aromatic region. It can be distinguished from your product by the absence of the characteristic anthracene proton signals.
-
-
Mass Spectrometry:
-
Molecular Ion Peak: Mass spectrometry will readily distinguish between this compound (m/z = 330.14) and biphenyl (m/z = 154.08).
-
Fragmentation Patterns: While the molecular ion will be the same for regioisomers, their fragmentation patterns upon electron ionization may differ slightly due to the different substitution patterns, although this can be subtle. The fragmentation of large aromatic systems is often dominated by the molecular ion.
-
| Compound | Key ¹H NMR Features | Molecular Ion (m/z) |
| This compound | Symmetrical pattern in the aromatic region. | 330.14 |
| Biphenyl | Simpler multiplet in the aromatic region. | 154.08 |
| Regioisomers (e.g., 1,5-DPA) | More complex, less symmetrical pattern in the aromatic region. | 330.14 |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is designed to remove common impurities such as biphenyl and unreacted starting materials.
-
Prepare the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[4][5]
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system, such as 100% hexane or petroleum ether. This will elute highly non-polar impurities like biphenyl first.
-
Gradually increase the polarity of the eluent by adding a more polar solvent, such as toluene or dichloromethane, in small increments (e.g., 1-2% at a time). A suggested gradient is from 100% hexane to 95:5 hexane:dichloromethane.[1]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization of this compound
This protocol is suitable for removing smaller amounts of impurities.
-
Solvent Selection: Toluene is a good solvent for the recrystallization of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot toluene to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold toluene, and dry them under vacuum.
References
Technical Support Center: 2,6-Diphenylanthracene (DPA) OFETs
Welcome to the technical support center for 2,6-Diphenylanthracene (DPA) Organic Field-Effect Transistors (OFETs). This guide is designed for researchers and scientists encountering challenges in achieving high charge carrier mobility with DPA-based devices. 2,6-DPA is a promising p-type organic semiconductor known for its high-performance potential, with reported hole mobilities exceeding 10 cm²/Vs in thin-film transistors and reaching up to 34 cm²/Vs in single crystals.[1][2][3] However, achieving these optimal results requires careful control over various experimental parameters.
This document provides a structured approach to troubleshooting common issues that lead to low mobility, drawing from established research and practical experience. We will explore the critical interplay between material properties, processing conditions, and device architecture.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions researchers face when working with DPA OFETs.
Q1: What is a typical mobility range for 2,6-DPA OFETs?
A1: For thin-film transistors, a mobility of over 10 cm²/Vs has been reported on OTS-treated Si/SiO₂ substrates in a top-contact configuration.[1][3] Single-crystal devices have demonstrated even higher mobilities, up to 34 cm²/Vs.[2] If your mobilities are significantly lower, it indicates a need for process optimization.
Q2: My DPA films have a hazy appearance. Is this normal?
A2: A hazy or cloudy appearance can indicate poor film formation, such as excessive roughness or the presence of large, disordered crystalline grains. This can be detrimental to device performance as it increases charge carrier scattering at grain boundaries. Characterization with Atomic Force Microscopy (AFM) is recommended to assess the film's surface morphology.
Q3: Does the substrate temperature during deposition matter?
A3: Yes, the substrate temperature during vacuum deposition is a critical parameter. It influences the nucleation and growth of the DPA film, which in turn affects the crystal grain size and molecular ordering.[4] An abrupt transition from a smooth film to island growth can occur with increasing substrate temperature.[4]
Q4: I'm seeing a high "off" current in my devices. What could be the cause?
A4: A high off-current can be due to several factors, including impurities in the DPA material, a non-ideal dielectric interface with charge traps, or issues with the gate dielectric itself leading to leakage currents. Proper purification of the DPA and careful preparation of the dielectric layer are crucial.
Q5: Is post-deposition annealing necessary for DPA films?
A5: Thermal annealing after deposition can be a valuable step to improve the crystallinity and grain size of the DPA film, which can lead to enhanced mobility.[5] However, the optimal annealing temperature and duration must be determined experimentally, as excessive heat can sometimes degrade performance.[6][7]
In-Depth Troubleshooting Guide
This section provides a more detailed, systematic approach to diagnosing and resolving low mobility in your DPA OFETs. The guide is structured around the key components and processing steps of OFET fabrication.
Issues Related to the Dielectric Interface
The interface between the gate dielectric and the organic semiconductor is where the charge transport occurs. Therefore, its quality is paramount for high-performance OFETs.[8][9][10]
Problem: Low mobility and high threshold voltage.
Possible Cause: A high density of charge traps at the dielectric-semiconductor interface. These traps can be caused by surface roughness, hydroxyl groups on the oxide surface, or other chemical contaminants.[10]
Troubleshooting Workflow:
References
- 1. High Mobility Organic Semiconductor: this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of In Situ Annealing Treatment on the Mobility and Morphology of TIPS-Pentacene-Based Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Engineering of the dielectric–semiconductor interface in organic field-effect transistors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Passivation of 2,6-Diphenylanthracene (DPA) Device Interfaces
A Senior Application Scientist's Guide to Enhancing Device Performance and Longevity
Welcome to the technical support center for the passivation of 2,6-diphenylanthracene (DPA) device interfaces. This guide is designed for researchers, scientists, and engineers working with DPA-based organic electronic devices. As a high-mobility organic semiconductor, DPA holds significant promise; however, its performance is intrinsically linked to the quality of its interfaces.[1][2][3][4][5] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your device fabrication process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the passivation of DPA device interfaces.
Q1: Why is passivation necessary for this compound (DPA) devices?
A1: While DPA itself exhibits good air stability, the interfaces within a device (e.g., DPA/electrode, DPA/dielectric) are highly susceptible to degradation.[4] Passivation is crucial to protect these vulnerable interfaces from environmental factors like oxygen and moisture, which can create trap states, increase contact resistance, and lead to device failure.[6] A well-passivated device will exhibit improved charge injection/extraction, higher mobility, and a longer operational lifetime.
Q2: What are the common signs of a poorly passivated or unpassivated DPA device?
A2: Symptoms of inadequate passivation include:
-
Rapid degradation in air: A noticeable decrease in performance (e.g., mobility, on/off ratio) when the device is exposed to ambient conditions.
-
High operating voltage: Poor interfaces can create energy barriers that impede charge injection, requiring higher voltages for operation.[7]
-
Inconsistent device performance: Significant variation in key parameters across different devices on the same substrate.
-
Hysteresis in transfer characteristics: The presence of mobile ions or charge traps at the interface can cause a shift in the threshold voltage depending on the sweep direction.
Q3: What are the most common types of passivation layers for organic semiconductors like DPA?
A3: Passivation layers for organic semiconductors can be broadly categorized into organic and inorganic materials.
-
Organic passivation layers: These include polymers like parylene, polystyrene (PS), and polymethyl methacrylate (PMMA). They offer the advantage of being solution-processable and having compatible mechanical properties.
-
Inorganic passivation layers: Materials such as silicon nitride (SiNx), silicon dioxide (SiO2), and aluminum oxide (AlOx) are commonly used.[8][9] They are typically deposited via vacuum techniques like plasma-enhanced chemical vapor deposition (PECVD) and provide excellent barrier properties against moisture and oxygen.[9]
Q4: How does a buffer layer differ from a passivation layer?
A4: While both are thin films at an interface, their primary functions differ. A buffer layer is typically inserted between the active organic layer and an electrode to improve charge injection or extraction by reducing the energy barrier.[7][10][11][12] A passivation layer , on the other hand, is primarily a protective coating applied over the entire device or at a critical interface to prevent degradation from environmental factors. In some cases, a single layer can serve both functions.
Q5: What characterization techniques are essential for evaluating the effectiveness of a passivation layer?
A5: Key characterization methods include:
-
Electrical Characterization: Measuring device parameters (mobility, threshold voltage, on/off ratio) before and after passivation, and tracking their stability over time under stress conditions (e.g., prolonged air exposure, bias stress).
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and thickness of the passivation layer.[13]
-
Atomic Force Microscopy (AFM): To assess the morphology and surface roughness of the passivation layer and the underlying DPA film.
-
Capacitance-Voltage (C-V) Measurements: To quantify the interface trap density at the semiconductor-dielectric interface.[8]
-
Water Vapor Transmission Rate (WVTR) and Oxygen Transmission Rate (OTR) Tests: To directly measure the barrier properties of the passivation layer.
Part 2: Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving specific issues encountered during the fabrication and testing of passivated DPA devices.
Issue 1: High Contact Resistance at the DPA/Electrode Interface
-
Symptom: Non-linear output characteristics at low drain-source voltages, and lower than expected drive current.
-
Causality: A significant energy barrier between the work function of the electrode material and the HOMO level of DPA can impede charge injection.[14] Additionally, structural defects or contamination at the interface can exacerbate this issue.[14]
-
Troubleshooting Steps:
-
Surface Treatment of Electrodes: Before depositing the DPA layer, treat the electrode surface with a self-assembled monolayer (SAM) like pentafluorobenzenethiol (PFBT) for gold electrodes to modify the work function and improve molecular ordering.
-
Insertion of a Buffer Layer: Deposit a thin (2-10 nm) hole-injection layer like Molybdenum oxide (MoO3) or Rhenium oxide (ReO3) between the anode and the DPA layer.[10] These materials can help to reduce the injection barrier.
-
Optimize DPA Deposition: Ensure a slow deposition rate (e.g., 0.1-0.5 Å/s) for the initial DPA monolayers to promote better film formation at the interface.
-
Annealing: A post-deposition anneal of the DPA film at a temperature below its glass transition can improve crystallinity and reduce defects.
-
Issue 2: Device Instability and Rapid Degradation in Air
-
Symptom: Device performance metrics (e.g., mobility, on/off ratio) degrade significantly within hours or days of exposure to ambient air.
-
Causality: Ingress of oxygen and moisture to the DPA/dielectric or DPA/electrode interfaces is a primary cause of degradation. These species can act as charge traps and facilitate chemical reactions that degrade the DPA molecules.
-
Troubleshooting Steps:
-
Encapsulation with a High-Barrier Passivation Layer: Deposit a dense, pinhole-free inorganic passivation layer like SiNx or AlOx using PECVD or atomic layer deposition (ALD).[9]
-
Multi-layer Passivation: For enhanced protection, a combination of an inorganic layer for barrier properties and an organic layer for mechanical stress relief can be effective.
-
Glovebox Fabrication and Measurement: Whenever possible, fabricate and test devices in an inert nitrogen or argon atmosphere to minimize exposure to air and moisture. This also serves as a baseline to evaluate the intrinsic stability of the device.
-
Issue 3: Hysteresis in the Transfer Characteristics
-
Symptom: The forward and reverse sweeps of the gate voltage in the transfer curve do not overlap, indicating a shift in the threshold voltage.
-
Causality: This is often caused by charge trapping at the DPA/dielectric interface. The source of these traps can be hydroxyl groups on the surface of an oxide dielectric or mobile ions within the dielectric itself.
-
Troubleshooting Steps:
-
Dielectric Surface Treatment: Before DPA deposition, treat the dielectric surface with a hydrophobic self-assembled monolayer like octadecyltrichlorosilane (OTS). This passivates surface hydroxyl groups and promotes better ordering of the DPA molecules.
-
Use of Polymer Dielectrics: Consider using a low-k polymer dielectric such as polystyrene (PS) or Cytop™, which have fewer surface trap states compared to many metal oxides.
-
Vacuum Annealing: Annealing the device in a vacuum can help to remove adsorbed water molecules from the interfaces.
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: Dielectric Surface Passivation with Octadecyltrichlorosilane (OTS)
This protocol describes the vapor-phase treatment of a Si/SiO2 substrate to create a high-quality, hydrophobic dielectric surface for DPA deposition.
-
Substrate Cleaning:
-
Sequentially sonicate the Si/SiO2 substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Perform an oxygen plasma or UV-ozone treatment for 10-15 minutes to remove any remaining organic residues and to create a hydroxyl-terminated surface.
-
-
OTS Vapor Deposition:
-
Place the cleaned substrates in a vacuum desiccator.
-
In a small vial, add a few drops of octadecyltrichlorosilane (OTS).
-
Place the open vial inside the desiccator with the substrates.
-
Evacuate the desiccator to a pressure of <1 mbar and then seal it.
-
Leave the substrates in the OTS vapor for 12-24 hours at room temperature.
-
-
Post-Treatment Cleaning:
-
Remove the substrates from the desiccator.
-
Sonicate the substrates in chloroform or hexane for 10 minutes to remove any physisorbed OTS multilayers.
-
Dry the substrates with a stream of dry nitrogen.
-
The surface is now ready for DPA deposition.
-
Caption: Workflow for OTS vapor-phase passivation of SiO2 surfaces.
Protocol 2: Characterization of Interface Traps using Capacitance-Voltage (C-V) Measurements
This protocol outlines the procedure for determining the interface trap density (Dit) at the DPA/dielectric interface.
-
Device Fabrication:
-
Fabricate a Metal-Insulator-Semiconductor (MIS) capacitor structure: Substrate/Gate Electrode/Dielectric/DPA/Top Contact.
-
-
Measurement Setup:
-
Use an LCR meter or a semiconductor parameter analyzer with C-V measurement capabilities.
-
Place the device on a probe station in a light-tight, electrically shielded box.
-
-
C-V Measurement:
-
Apply a DC bias voltage sweep across the gate and top contact, from accumulation to depletion.
-
Superimpose a small AC signal (e.g., 30 mV) at a specific frequency (e.g., 1 kHz, 10 kHz, 100 kHz).
-
Record the capacitance as a function of the DC bias voltage.
-
-
Data Analysis (High-Frequency Terman Method):
-
Calculate the ideal high-frequency C-V curve based on the known properties of the dielectric and semiconductor.
-
Compare the experimental C-V curve to the ideal curve. The "stretch-out" of the experimental curve along the voltage axis is indicative of interface traps.
-
The interface trap density (Dit) can be calculated using the following equation: Dit = (Cox / q) * |d(psi_s) / dV_g - (C / Cox)| where Cox is the oxide capacitance, q is the elementary charge, psi_s is the surface potential, V_g is the gate voltage, and C is the measured capacitance.
-
References
- 1. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. High Mobility Organic Semiconductor: this compound | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. High Mobility Organic Semiconductor: this compound | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US6504235B2 - Passivation layer and process for semiconductor devices - Google Patents [patents.google.com]
- 10. nebula.wsimg.com [nebula.wsimg.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of passivation layers - Materia Nova – innovation center [materianova.be]
- 14. rsc.org [rsc.org]
Validation & Comparative
2,6-Diphenylanthracene Versus Rubrene in Organic Transistors: A Comparative Analysis for Researchers
An In-Depth Technical Guide
As the field of organic electronics continues to mature, the demand for high-performance, stable, and processable organic semiconductors is at an all-time high. Among the plethora of materials developed, 2,6-diphenylanthracene (DPA) and rubrene have emerged as two of the most promising candidates for application in organic field-effect transistors (OFETs). Both molecules have demonstrated exceptional charge transport properties, yet they possess distinct characteristics that make them suitable for different applications and fabrication processes.
This guide provides a comprehensive comparison of DPA and rubrene, delving into their molecular structure, electronic properties, performance in OFETs, and processing considerations. We will explore the nuances of their charge transport mechanisms and discuss the practical implications of their respective stabilities and synthetic accessibility. This analysis is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions when selecting an organic semiconductor for their specific needs.
Molecular Structure and Electronic Properties: A Tale of Two Acenes
At the heart of their performance lie the molecular structures of DPA and rubrene. Both are based on a polycyclic aromatic hydrocarbon core, which provides the necessary π-conjugation for charge transport. However, their distinct substitutions lead to significant differences in their molecular packing and electronic properties.
Rubrene (5,6,11,12-tetraphenyltetracene) is a tetracene derivative with four phenyl groups attached to its core. These bulky side groups force the tetracene backbone into a twisted conformation. In the crystalline state, rubrene molecules adopt a herringbone packing motif, which is highly favorable for intermolecular π-π stacking and efficient charge transport.[1] This unique packing arrangement is a key contributor to the exceptionally high charge carrier mobilities observed in rubrene single crystals.
This compound (DPA) , on the other hand, features a planar anthracene core with two phenyl groups at the 2 and 6 positions. This substitution pattern extends the π-conjugation of the anthracene core while maintaining a relatively planar molecular structure.[2] The planarity of DPA facilitates strong intermolecular interactions and ordered molecular packing in the solid state, which is conducive to efficient charge transport in thin films.[3]
The differences in their molecular structures are also reflected in their frontier molecular orbital energy levels. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels are critical parameters that govern the injection of charge carriers from the electrodes and the material's stability.
| Molecule | HOMO (eV) | LUMO (eV) |
| Rubrene | ~ -5.4 | ~ -3.2 |
| This compound | ~ -5.6 | ~ -2.5 |
Note: These values are approximate and can vary depending on the measurement technique and film morphology.
The deeper HOMO level of DPA suggests a potentially higher ionization potential and, consequently, greater stability against oxidation compared to rubrene.[3]
Performance in Organic Transistors: A Head-to-Head Comparison
The performance of an organic semiconductor is ultimately judged by its performance in a device. In this section, we compare the key metrics of DPA and rubrene in OFETs.
Charge Carrier Mobility
Charge carrier mobility (µ) is a measure of how quickly charge carriers move through a material under the influence of an electric field. It is a critical parameter for determining the switching speed and current-carrying capacity of a transistor.
Both DPA and rubrene have demonstrated remarkable p-type (hole-transporting) mobilities. However, the highest reported values for each are typically achieved in different device configurations.
Rubrene is renowned for its exceptionally high mobility in single-crystal OFETs, with values exceeding 20 cm²/Vs being routinely reported.[4] This is attributed to the highly ordered, three-dimensional charge transport in its crystalline form. While solution-processed rubrene thin-film transistors have also been fabricated, their mobilities are generally lower than those of single-crystal devices.[1]
This compound , in contrast, has shown outstanding performance in thin-film transistors, with reported mobilities of over 10 cm²/Vs.[5][6] This is particularly impressive for a thin-film device, as the performance of such devices is often limited by grain boundaries and other defects. The ability to achieve high mobility in a thin-film configuration makes DPA an attractive candidate for large-area and flexible electronics.
| Material | Device Type | Mobility (cm²/Vs) | On/Off Ratio |
| Rubrene | Single-Crystal | > 20[4] | > 10⁶ |
| Solution-Processed Thin-Film | 0.1 - 1.0[1] | > 10⁵ | |
| This compound | Vacuum-Deposited Thin-Film | > 10[5][6] | > 10⁶ |
| Solution-Processed Thin-Film | ~1.0 - 5.0 | > 10⁵ |
On/Off Ratio and Threshold Voltage
The on/off ratio is the ratio of the current when the transistor is in its "on" state to the current when it is in its "off" state. A high on/off ratio is essential for digital logic applications to minimize power consumption and ensure clear switching between states. Both DPA and rubrene OFETs typically exhibit high on/off ratios, often exceeding 10⁶, indicating excellent switching characteristics.
The threshold voltage (Vth) is the gate voltage required to turn the transistor "on." A low threshold voltage is desirable for low-power operation. The threshold voltage of both DPA and rubrene OFETs can be influenced by factors such as the gate dielectric material, the semiconductor-dielectric interface, and the presence of trap states.
Stability: A Critical Factor for Real-World Applications
The environmental and operational stability of organic semiconductors is a major hurdle for their commercialization. Both DPA and rubrene have been investigated for their stability, with some key differences emerging.
Rubrene is known to be susceptible to oxidation, particularly in the presence of light and oxygen. This can lead to the formation of rubrene peroxide, which can act as a charge trap and degrade device performance.[7] However, strategies such as encapsulation and the use of fluorinated derivatives have been explored to improve its stability.[7]
This compound has been reported to exhibit good air stability, with devices showing stable performance over extended periods of operation in ambient conditions. This enhanced stability is likely due to its deeper HOMO level, which makes it less prone to oxidation.[3]
Fabrication and Processing: From Single Crystals to Solution-Coated Films
The choice between DPA and rubrene can also be influenced by the desired fabrication method.
Vacuum Deposition
Vacuum thermal evaporation is a common technique for depositing high-quality thin films of small-molecule organic semiconductors. Both DPA and rubrene can be deposited using this method to fabricate high-performance OFETs.
-
Substrate Preparation: Start with a heavily n-doped silicon wafer with a 200-300 nm thick thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas.
-
Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) to improve the ordering of the organic semiconductor film.
-
Semiconductor Deposition: Place the substrate and the organic semiconductor (DPA or rubrene) in a high-vacuum chamber (pressure < 10⁻⁶ Torr). Heat the semiconductor source until it sublimes and deposits onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s). The substrate temperature can be optimized to control the film morphology (e.g., 50-70 °C for DPA). Deposit a film of the desired thickness (e.g., 40-60 nm).
-
Electrode Deposition: Without breaking the vacuum, deposit the source and drain electrodes (e.g., 50 nm of gold) through a shadow mask to define the channel length and width.
-
Annealing (Optional): Post-deposition annealing in an inert atmosphere (e.g., nitrogen) can sometimes improve device performance by enhancing the crystallinity of the organic film.
Figure 1. A generalized workflow for the fabrication of vacuum-deposited OFETs.
Solution Processing
Solution processing techniques, such as spin coating and drop casting, offer the potential for low-cost, large-area fabrication of organic electronic devices.
Rubrene is sparingly soluble in common organic solvents, which can make solution processing challenging. However, various techniques, such as the use of specific solvents and solvent-vapor annealing, have been developed to fabricate solution-processed rubrene OFETs with respectable performance.[1]
This compound exhibits better solubility in common organic solvents compared to rubrene, making it more amenable to solution processing. This is a significant advantage for applications where low-cost, high-throughput manufacturing is required.
-
Substrate Preparation and Surface Treatment: Follow the same procedure as for vacuum deposition.
-
Solution Preparation: Dissolve the organic semiconductor (DPA or a soluble rubrene derivative) in a suitable organic solvent (e.g., toluene, chloroform, or dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL). Gentle heating and stirring may be required to fully dissolve the material.
-
Film Deposition:
-
Spin Coating: Dispense the semiconductor solution onto the substrate and spin at a controlled speed (e.g., 1000-3000 rpm) to create a uniform thin film.
-
Drop Casting: Carefully drop a small volume of the solution onto the substrate and allow the solvent to evaporate slowly in a controlled environment.
-
-
Solvent Annealing (Optional): Exposing the film to a solvent vapor atmosphere can promote the self-assembly of the organic molecules and improve the crystallinity of the film.
-
Electrode Deposition: Deposit the source and drain electrodes as described in the vacuum deposition protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in small-molecule organic fluorescent semiconductors - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01801J [pubs.rsc.org]
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- 4. ossila.com [ossila.com]
- 5. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. High Mobility Organic Semiconductor: this compound | TCI Deutschland GmbH [tcichemicals.com]
- 7. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]
A Comparative Guide to High-Mobility Organic Semiconductors: Benchmarking 2,6-Diphenylanthracene
In the rapidly advancing field of organic electronics, the pursuit of materials with high charge carrier mobility is paramount for the development of next-generation flexible displays, wearable sensors, and integrated circuits.[1] Among the promising candidates, 2,6-diphenylanthracene (2,6-DPA) has emerged as a high-performing p-type organic semiconductor, demonstrating both impressive charge transport characteristics and strong luminescence.[2][3] This guide provides a comprehensive benchmark of 2,6-DPA against other leading high-mobility organic semiconductors, offering researchers, scientists, and drug development professionals a critical evaluation of its performance based on experimental data.
Introduction to High-Mobility Organic Semiconductors
The performance of organic field-effect transistors (OFETs), the fundamental building blocks of organic circuits, is largely dictated by the charge carrier mobility (µ) of the organic semiconductor used as the active layer.[4] High mobility translates to faster switching speeds and lower power consumption. While amorphous silicon has long been the standard for thin-film transistors, with mobilities around 0.5-1.0 cm²/Vs, the field of organic electronics has seen the development of materials that now significantly surpass this benchmark.[1][5] This progress has been driven by rational molecular design and advanced processing techniques that control the molecular packing and crystalline order of the semiconductor thin films.[6][7]
The Contenders: A Molecular Overview
This guide focuses on a selection of benchmark p-type organic semiconductors known for their high hole mobility, comparing them with 2,6-DPA.
-
This compound (2,6-DPA): An anthracene derivative, 2,6-DPA is a noteworthy material due to its unique combination of high charge carrier mobility and strong solid-state fluorescence.[3] The phenyl groups at the 2 and 6 positions of the anthracene core lead to a rigid molecular structure that facilitates strong intermolecular π-π interactions, which are crucial for efficient charge transport.[8]
-
Rubrene (5,6,11,12-tetraphenyltetracene): Often considered the gold standard for organic semiconductors, rubrene holds the record for the highest reported hole mobility, reaching up to 40 cm²/(V·s) in single-crystal devices.[9][10] Its tetracene backbone with four phenyl substituents allows for a herringbone packing motif that is highly favorable for two-dimensional charge transport.[11][12]
-
Pentacene: As one of the most extensively studied organic semiconductors, pentacene has been a workhorse in the field.[5][13] This linear acene consisting of five fused benzene rings exhibits good charge transport properties, with mobilities in thin-film transistors exceeding that of amorphous silicon.[14] However, it is known for its sensitivity to air and light, which can degrade its performance.[14]
-
Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) and its Derivatives (e.g., C10-DNTT): DNTT and its derivatives are known for their excellent thermal and ambient stability, coupled with high performance. The introduction of alkyl chains, such as in C10-DNTT, can improve solution processability and influence molecular packing, leading to high mobilities.[15]
Performance Benchmarking: A Quantitative Comparison
The performance of an organic semiconductor is not solely defined by its mobility but also by other key OFET parameters such as the on/off current ratio and the threshold voltage. The following table summarizes the reported performance metrics for 2,6-DPA and its competitors.
| Organic Semiconductor | Highest Reported Mobility (cm²/Vs) | On/Off Current Ratio | Deposition Method | Reference(s) |
| This compound (2,6-DPA) | 34 (single crystal), >10 (thin film) | > 106 | Physical Vapor Transport, Thermal Evaporation | [2][3][8][16] |
| Rubrene | 40 (single crystal) | > 106 | Physical Vapor Transport | [9][10][12] |
| Pentacene | up to 5.5 (OFET) | > 106 | Thermal Evaporation | [5][14] |
| TIPS-Pentacene | > 1 (solution processed) | ~ 108 | Drop Casting, Solution Shearing | [17] |
| DNTT | up to 8.3 (single crystal) | > 106 | Physical Vapor Transport | |
| C10-DNTT | up to 12 (solution processed) | 108 | Solution Shearing, Inkjet Printing | [15][18] |
Experimental Protocols for Benchmarking
To ensure a fair and accurate comparison of organic semiconductors, standardized fabrication and characterization protocols are essential. The following sections detail the methodologies for creating and testing OFETs.
Organic Field-Effect Transistor (OFET) Fabrication
A common device architecture for testing organic semiconductors is the bottom-gate, top-contact configuration. The fabrication process is as follows:
-
Substrate Preparation: A heavily doped silicon wafer serves as the gate electrode, with a thermally grown silicon dioxide (SiO₂) layer acting as the gate dielectric. The substrate is cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol, and then dried with nitrogen. To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).
-
Organic Semiconductor Deposition: The active layer can be deposited via two primary methods:
-
Thermal Evaporation: This technique is suitable for small molecules like 2,6-DPA, pentacene, and DNTT.[19][20] The material is heated in a high-vacuum chamber (pressure < 5x10⁻⁶ mbar) until it sublimes, and the vapor condenses as a thin film on the substrate.[19][21] The substrate temperature and deposition rate are critical parameters that influence the film morphology and, consequently, the device performance.[5]
-
Solution Shearing: This method is ideal for soluble materials like C10-DNTT and TIPS-pentacene.[6][22] A solution of the organic semiconductor is spread between a heated substrate and a shearing blade. As the solvent evaporates, a crystalline thin film is formed. The shearing speed and substrate temperature are key parameters for controlling the crystal alignment and morphology.[6][7]
-
-
Source and Drain Electrode Deposition: Gold (Au) is commonly used for the source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors. The electrodes are deposited through a shadow mask via thermal evaporation to define the channel length and width.
Caption: A schematic of a bottom-gate, top-contact OFET structure.
OFET Characterization Workflow
The electrical characterization of the fabricated OFETs is performed in a controlled environment (e.g., a nitrogen-filled glovebox or a vacuum probe station) to minimize degradation from air and moisture.
-
Connect to a Semiconductor Parameter Analyzer: The source, drain, and gate electrodes are contacted with microprobes connected to a semiconductor parameter analyzer.
-
Measure Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS). This provides information about the transistor's operating regimes (linear and saturation).
-
Measure Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (to ensure operation in the saturation regime).
-
Extract Key Performance Metrics:
-
Field-Effect Mobility (µ): Calculated from the slope of the |ID|1/2 vs. VGS plot in the saturation regime.
-
On/Off Current Ratio: The ratio of the maximum drain current (on-state) to the minimum drain current (off-state).
-
Threshold Voltage (VT): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the |ID|1/2 vs. VGS plot.
-
Caption: The experimental workflow for OFET characterization.
Discussion and Comparative Analysis
2,6-DPA: A Strong Contender. The data clearly positions 2,6-DPA as a top-tier organic semiconductor. Its single-crystal mobility of 34 cm²/Vs is among the highest reported for any organic material, approaching that of rubrene.[8][23][24] More importantly for practical applications, its thin-film mobility exceeding 10 cm²/Vs is exceptional and surpasses that of vacuum-deposited pentacene.[8][16] This high performance is attributed to the rigid, planar anthracene core and the phenyl substituents that promote favorable intermolecular packing.[8] A unique advantage of 2,6-DPA is its strong solid-state emission, a property not typically found in high-mobility materials.[2][3] This opens up possibilities for its use in organic light-emitting transistors (OLETs) and other optoelectronic applications where both high charge transport and light emission are required.[3][25][26]
Comparison with Benchmarks:
-
vs. Rubrene: While rubrene still holds the record for single-crystal mobility, 2,6-DPA is a very strong competitor.[8][9][10] The synthesis and purification of high-quality rubrene crystals can be challenging. 2,6-DPA, with its simpler synthesis, may offer a more accessible route to high-performance devices.[16]
-
vs. Pentacene: 2,6-DPA demonstrates significantly higher mobility than pentacene in thin-film devices.[5][8][16] Furthermore, the ambient stability of anthracene derivatives is generally better than that of pentacene, which is prone to oxidation.[2][14]
-
vs. Solution-Processable Materials (TIPS-Pentacene, C10-DNTT): The primary advantage of materials like TIPS-pentacene and C10-DNTT is their compatibility with low-cost, large-area solution-based deposition techniques.[15][17][27] While the mobility of solution-processed C10-DNTT is comparable to that of thermally evaporated 2,6-DPA thin films, the latter's single-crystal performance is substantially higher.[8] The choice between these materials will likely depend on the specific application and the desired fabrication method.
Conclusion
This compound stands out as a highly promising organic semiconductor that successfully bridges the gap between high charge carrier mobility and strong solid-state luminescence. Its performance in both single-crystal and thin-film OFETs is competitive with, and in some cases superior to, established benchmark materials like pentacene and even approaches the performance of rubrene. For researchers and developers in the field of organic electronics, 2,6-DPA offers a compelling combination of high performance, good stability, and unique optoelectronic properties, making it a material of significant interest for a wide range of applications, from high-speed flexible circuits to integrated light-emitting devices.
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A Comparative Analysis of Theoretical vs. Experimental Charge Carrier Mobility in 2,6-Diphenylanthracene (2,6-DPA)
An In-Depth Technical Guide
Introduction: The Promise of 2,6-Diphenylanthracene
In the landscape of organic electronics, the pursuit of materials that combine high charge carrier mobility with robust environmental stability is paramount. This compound (2,6-DPA) has emerged as a standout p-type organic semiconductor, demonstrating exceptional performance in organic field-effect transistors (OFETs).[1] Unlike many high-mobility polyacenes such as pentacene, 2,6-DPA boasts enhanced stability in ambient air, a critical feature for practical applications. Its rigid, planar structure, a result of phenyl substitution at the 2 and 6 positions, facilitates strong intermolecular π-π interactions, which are essential for efficient charge transport.[2]
This guide provides a comprehensive comparison between the theoretically predicted and experimentally measured charge carrier mobility of 2,6-DPA. We will delve into the quantum-chemical methodologies used to forecast mobility, detail the key experimental techniques for its measurement, and critically analyze the factors contributing to the frequent discrepancies between these two domains. This analysis is designed to offer researchers, scientists, and drug development professionals a deeper understanding of the structure-property relationships that govern charge transport in this promising material.
Part 1: The Theoretical Framework for Mobility in 2,6-DPA
The intrinsic charge mobility of an organic semiconductor can be predicted using computational methods rooted in quantum chemistry and molecular dynamics.[3][4] These ab initio approaches aim to model charge transport at the molecular level, providing a baseline for what is theoretically possible in a perfect, defect-free crystal.
Core Concepts: Hopping Transport and Key Parameters
In many organic molecular crystals, charge transport is not described by a classical band model as in inorganic semiconductors. Instead, it's often governed by a "hopping" mechanism, where a charge carrier (a hole, in the case of p-type 2,6-DPA) localizes on a single molecule and then "hops" to an adjacent molecule.[5][6] The efficiency of this process, and thus the overall mobility, is determined by two primary parameters:
-
Reorganization Energy (λ): This is the energy required to deform the geometry of a molecule when it transitions from a neutral to a charged state and the corresponding relaxation of the newly neutralized molecule.[5][6] Materials with rigid molecular structures, like 2,6-DPA, are desirable as they tend to have low reorganization energies, which facilitates faster charge hopping.
-
Transfer Integral (Hab): Also known as electronic coupling, this parameter quantifies the strength of the electronic interaction between two adjacent molecules.[5][6] A larger transfer integral indicates a higher probability of a charge carrier hopping between the molecules.
These parameters are typically calculated using Density Functional Theory (DFT) and then used in models like Marcus theory to determine the hopping rate. A Kinetic Monte Carlo simulation can then be employed to simulate the random walk of a charge carrier through the crystal lattice, ultimately yielding a predicted mobility value.[5][7]
Workflow for Theoretical Mobility Calculation
The process of calculating theoretical mobility is a multi-step computational workflow.
Caption: Workflow for theoretical mobility calculation.
Summary of Theoretical Mobility Data
Theoretical studies have produced a range of mobility values for 2,6-DPA, which often depend on the specific computational methods and assumptions used.
| Theoretical Hole Mobility (μ) | Computational Method/Model | Key Assumption | Reference |
| 16.491 cm²/V·s | Density Functional Theory (DFT) & Tight Binding | Ideal, defect-free single crystal at 0 GPa | |
| 3.54 cm²/V·s | Quantum-Chemical Methodology & Molecular Dynamics | Intrinsic mobility calculation | [3][4] |
Part 2: Experimental Measurement of Mobility in 2,6-DPA
Experimental techniques provide the real-world performance metrics of a material. For organic semiconductors, several methods are commonly employed, each probing charge transport under different conditions.[8] The measured mobility can vary significantly depending on the material's form (e.g., single crystal vs. thin film) and the chosen technique.[9]
Common Experimental Techniques
-
Field-Effect Transistor (FET): This is the most common method for characterizing semiconductors for transistor applications. It measures the charge mobility in a thin accumulation layer (a few nanometers) at the interface between the semiconductor and a dielectric gate insulator.[10] The mobility is extracted from the transfer characteristics (IDS vs. VG) of the device.
-
Time-of-Flight (TOF): This technique measures the bulk mobility of a material.[11] A thin film or single crystal is placed between two electrodes, and a laser pulse creates a sheet of charge carriers near one electrode. Under an applied electric field, these carriers drift across the material to the opposite electrode. The time it takes for them to traverse the material (the "transit time") is measured, from which the mobility is calculated.[12][13]
-
Space-Charge-Limited Current (SCLC): This is another bulk measurement technique. It involves fabricating a single-carrier device (e.g., hole-only) with ohmic contacts.[14] By analyzing the current-voltage (J-V) characteristics in the dark, the mobility can be determined from the region where the current is limited by the build-up of space charge within the material, which follows the Mott-Gurney law.[12][14]
Workflow for Experimental Mobility Measurement
Caption: General workflow for experimental mobility measurement.
Summary of Experimental Mobility Data
Experimental investigations have confirmed the high-performance nature of 2,6-DPA, particularly in its single-crystal form.
| Experimental Hole Mobility (μ) | Measurement Technique | Material Form | Reference |
| 34 cm²/V·s | FET | Single Crystal | [1][2][3][4] |
| > 10 cm²/V·s | FET | Thin Film | [1][15] |
| 14-16 cm²/V·s | FET | Thin Film | [16] |
Part 3: Bridging the Gap: Analyzing Discrepancies
A direct comparison of the data reveals a fascinating narrative. The highest experimental mobility (34 cm²/V·s in a single crystal) surpasses the theoretical predictions (3.54 - 16.491 cm²/V·s). Conversely, the mobility in thin films (>10 cm²/V·s) is generally lower than both the single-crystal measurements and some theoretical values. These discrepancies are not failures of either method but rather highlight the complex interplay of factors that govern charge transport in real-world systems.
Causality Behind the Differences
-
Ideal vs. Real Systems: Theoretical calculations often assume a perfect, infinite crystal lattice.[2] Experimental samples, especially thin films, are rarely perfect. They contain structural defects, impurities, and grain boundaries, all of which act as traps or scattering sites for charge carriers, thereby reducing mobility.[3][4] The exceptionally high mobility in single crystals is a testament to their high degree of molecular order, which approaches the theoretical ideal.
-
Interface vs. Bulk Effects: The FET technique is exquisitely sensitive to the interface between the semiconductor and the dielectric. Traps at this interface, contact resistance, and the morphology of the first few molecular layers can dominate the measured mobility.[10] In contrast, TOF and SCLC measure transport through the bulk of the material and are less sensitive to interface effects, which can lead to different mobility values compared to FETs.[9][12]
-
Anisotropy of Transport: Charge transport in molecular crystals is often highly anisotropic, meaning mobility can be significantly different along different crystallographic axes. Theoretical calculations can predict the maximum possible mobility along the optimal transport direction, while experimental measurements on polycrystalline thin films provide an average mobility over randomly oriented grains.
-
Limitations of Theoretical Models: Computational models, while powerful, rely on approximations.[17] The choice of functional in DFT, the neglect of certain electron-phonon coupling modes, and the assumptions within the hopping model can all influence the final predicted value.[18][19] The discrepancy between different theoretical results (16.491 vs. 3.54 cm²/V·s) underscores the sensitivity of the calculations to the chosen methodology.
-
External Parameters: As demonstrated by computational studies, external factors like pressure can alter the crystal packing of 2,6-DPA, which in turn affects the transfer integrals and the calculated mobility.[2] This highlights that experimental conditions can subtly influence the material's intrinsic properties.
Conclusion and Future Outlook
This compound stands as a benchmark high-mobility organic semiconductor. The comparison between theory and experiment reveals that while computational methods provide invaluable insight into the material's intrinsic potential, experimental realities such as crystal quality, device architecture, and interface effects ultimately dictate performance. The highest experimental mobilities in single crystals (34 cm²/V·s) showcase the remarkable potential of 2,6-DPA, even exceeding some theoretical predictions and setting a high bar for material design.
The persistent gap between thin-film performance and single-crystal or theoretical values highlights the critical importance of materials processing and device engineering. Future research should focus on advanced deposition techniques to create highly ordered thin films that minimize grain boundaries and defects. Concurrently, refining theoretical models to more accurately account for dynamic disorder, polycrystalline nature, and interface phenomena will be crucial for developing predictive tools that can accelerate the discovery of next-generation organic electronic materials.
References
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- 3. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Theoretically seeking charge transport materials with inherent mobility higher than 2,6-diphenyl anthracene: three isomers of 2,6-dipyridyl anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Purity Analysis of 2,6-Diphenylanthracene by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in High-Performance Organic Semiconductors
2,6-Diphenylanthracene (DPA), a polycyclic aromatic hydrocarbon (PAH), has garnered significant attention within the materials science and organic electronics communities. Its molecular structure lends itself to efficient charge transport, making it a high-performance organic semiconductor.[1] The performance of organic field-effect transistors (OFETs) derived from DPA is directly correlated with the purity of the material. Even trace impurities can introduce charge traps, disrupt molecular packing, and ultimately degrade device mobility and stability.
This guide provides a comprehensive, experimentally grounded protocol for the purity analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. As a Senior Application Scientist, my objective is not merely to present a method, but to elucidate the scientific rationale behind each procedural step. This document will serve as a practical tool for researchers, quality control analysts, and drug development professionals who require a robust, validated method for assessing the purity of this critical organic semiconductor. Furthermore, we will objectively compare the performance of the described HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS), providing the necessary data to empower you to make informed decisions for your specific analytical challenges.
Understanding the Analyte and Potential Impurities
A successful purity analysis begins with a thorough understanding of the target molecule and its likely contaminants.
This compound (DPA): Physicochemical Properties
-
Molecular Formula: C₂₆H₁₈[2]
-
Molecular Weight: 330.42 g/mol [2]
-
Appearance: Typically a yellow solid[3]
-
Key Characteristics: DPA is a non-polar, non-volatile molecule with a rigid, planar anthracene core flanked by two phenyl groups. This extended π-conjugated system is responsible for its strong UV absorbance and its semiconducting properties.
Probable Impurities from Synthesis
A common and efficient route to DPA is the Suzuki-Miyura cross-coupling reaction between 2,6-dibromoanthracene and phenylboronic acid.[4] Consequently, the most probable process-related impurities are the starting materials themselves:
-
2,6-Dibromoanthracene: A key precursor in the synthesis.
-
Phenylboronic acid: The coupling partner in the Suzuki reaction.
-
Homocoupling byproducts: Such as biphenyl, from the self-coupling of phenylboronic acid.
-
Incompletely reacted intermediates: Monosubstituted phenylanthracene.
Our primary analytical goal is to develop an HPLC method that can effectively separate the DPA main peak from these potential impurities.
Primary Analytical Method: Reversed-Phase HPLC with UV Detection
For a non-volatile, UV-active compound like DPA, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[5] The separation is based on the differential partitioning of the analyte and impurities between a non-polar stationary phase and a polar mobile phase.
Diagram of the HPLC Purity Analysis Workflow
Caption: Workflow for DPA Purity Analysis by HPLC.
Detailed HPLC Protocol
This protocol is designed to provide excellent resolution between DPA and its key potential impurities.
| Parameter | Condition | Justification |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) | The non-polar C18 stationary phase provides strong hydrophobic interactions with the aromatic rings of DPA and related impurities, enabling effective separation based on polarity differences.[6] |
| Mobile Phase A | HPLC Grade Water | The polar component of the mobile phase system. |
| Mobile Phase B | HPLC Grade Acetonitrile | A common, effective organic modifier for the elution of PAHs from a C18 column.[7] |
| Gradient Elution | 0-2 min: 80% B; 2-15 min: 80% to 100% B; 15-20 min: 100% B; 20-25 min: 80% B | A gradient is essential for this analysis. It allows for the elution of more polar impurities (like phenylboronic acid) early in the run, while providing sufficient organic strength to elute the highly non-polar DPA and dibromoanthracene within a reasonable time, maintaining good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry. |
| Detection | UV/Diode Array Detector (DAD) at 375 nm | The extended conjugation of the anthracene core results in strong UV absorbance. Analysis of the parent anthracene molecule and the closely related 9,10-diphenylanthracene shows strong absorption maxima in the 350-400 nm range. A wavelength of 375 nm provides high sensitivity for DPA while minimizing interference from less conjugated impurities. A DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment. |
| Injection Volume | 20 µL | A standard injection volume that provides a good signal-to-noise ratio without overloading the column. |
| Diluent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | DPA is soluble in these organic solvents. It is crucial to use a diluent that completely dissolves the sample and is compatible with the mobile phase. |
Experimental Procedure: A Self-Validating System
-
Standard Preparation:
-
DPA Reference Standard: Accurately weigh and dissolve a DPA reference standard in the chosen diluent to a final concentration of 0.1 mg/mL.
-
Impurity Standards: Prepare individual stock solutions of 2,6-dibromoanthracene and phenylboronic acid in the diluent at a concentration of 0.1 mg/mL.
-
Spiked Sample (for Method Development/Validation): Prepare a solution of the DPA sample at 1.0 mg/mL and spike it with small, known amounts of the impurity stock solutions. This is critical to confirm the retention times of the impurities and ensure they are resolved from the main DPA peak.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the DPA sample to be tested in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter all solutions through a 0.45 µm PTFE syringe filter before injection to prevent particulates from damaging the HPLC system.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (80% Acetonitrile) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the individual impurity standards to determine their respective retention times.
-
Inject the DPA reference standard.
-
Inject the DPA sample solution. The high concentration relative to the standard is intended to facilitate the detection of trace impurities.
-
-
Data Analysis and Purity Calculation:
-
Integrate all peaks in the chromatogram of the DPA sample, excluding the solvent front.
-
Calculate the area percent purity using the following formula: % Purity = (Area of DPA Peak / Total Area of all Peaks) x 100
-
Comparison with an Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is the preferred method for DPA, it is instructive to compare it with GC-MS, another powerful technique for the analysis of organic compounds.[8]
Logical Framework for Method Selection
Caption: Decision logic for selecting an analytical method for DPA.
Comparative Data Summary
| Feature | HPLC-UV | GC-MS |
| Principle | Partition chromatography in the liquid phase. | Partition chromatography in the gas phase. |
| Sample Volatility | Not required. Ideal for non-volatile solids like DPA. | High volatility required. DPA requires high inlet and oven temperatures, risking thermal degradation.[4] |
| Sample Preparation | Simple dissolution in a suitable solvent. | May require derivatization for less volatile or polar impurities, though not typical for PAHs. |
| Resolution | Very good. Can resolve key process impurities. | Excellent. Superior resolving power, especially with capillary columns.[8] |
| Detection | UV absorbance. Provides quantitative data based on chromophores. DAD offers spectral confirmation. | Mass spectrometry. Provides structural information and definitive identification of impurities.[9] |
| Sensitivity | High (ng level). | Very High (pg level).[9] |
| Quantification | Straightforward using external or internal standards. Area percent is a reliable measure of purity. | More complex due to potential variations in ionization efficiency. Requires appropriate internal standards for accuracy. |
| Ideal Use Case for DPA | Routine quality control, purity assays, and stability testing. | Impurity identification, analysis of complex matrices, and detection of trace volatile contaminants. |
Expert Insight: For routine purity assessment of DPA batches where the potential impurities are known, HPLC-UV is the more practical, robust, and cost-effective choice. It avoids the potential for thermal degradation of the analyte that can occur at the high temperatures required for GC analysis of large PAHs. GC-MS becomes invaluable when an unknown impurity is detected, as the mass spectrometric data is essential for its structural elucidation. A study on fluorinated DPA derivatives demonstrated successful analysis by GC-MS, but required a high initial oven temperature of 275 °C, underscoring the thermal demands of this technique for such molecules.[4]
Conclusion
The Reversed-Phase High-Performance Liquid Chromatography method detailed in this guide provides a reliable, robust, and scientifically sound approach for the purity analysis of this compound. The use of a C18 column with a water/acetonitrile gradient and UV detection at 375 nm allows for excellent separation of the active compound from its likely process-related impurities. This HPLC method is ideally suited for quality control environments due to its reproducibility and straightforward implementation.
While GC-MS offers superior resolving power and definitive identification capabilities, its requirement for high temperatures poses a risk of thermal degradation for a large molecule like DPA, making it better suited for specialized applications such as unknown impurity identification rather than routine purity testing. By understanding the principles and comparative strengths of these techniques, researchers and scientists can confidently select the most appropriate method to ensure the quality and performance of their this compound materials.
References
- 1. High Mobility Organic Semiconductor: this compound | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | C26H18 | CID 14915456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 7. Separation of Anthracene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. agilent.com [agilent.com]
- 9. hpst.cz [hpst.cz]
A Senior Application Scientist's Guide to Validating the Performance of 2,6-Diphenylanthracene (2,6-DPA) Organic Field-Effect Transistors
For: Researchers, scientists, and drug development professionals venturing into organic electronics.
This guide provides an in-depth, objective comparison of 2,6-diphenylanthracene (2,6-DPA) as a high-performance organic semiconductor in Organic Field-Effect Transistors (OFETs). We will delve into the experimental validation of its performance, comparing it with established benchmarks in the field, namely pentacene and rubrene. Our focus will be on not just the "what" but the "why," grounding our protocols in the fundamental principles of materials science and device physics to ensure robust and reproducible results.
The Ascent of 2,6-DPA: A Molecular Engineering Perspective
The field of organic electronics is in a perpetual quest for materials that offer a trifecta of high charge carrier mobility, environmental stability, and processability. While pentacene and rubrene have long been the gold standards for p-type organic semiconductors, their susceptibility to oxidation can be a limiting factor. Anthracene, with its inherent air stability, presents a promising molecular core.[1][2] The strategic addition of phenyl groups at the 2 and 6 positions in 2,6-DPA is a prime example of molecular engineering to enhance performance. This substitution extends the π-conjugation of the anthracene core, which is crucial for efficient charge transport, and influences the solid-state packing of the molecules – a key determinant of bulk mobility.[1][3]
The planar structure of the anthracene core, combined with the phenyl substituents, facilitates strong intermolecular interactions, which are essential for charge hopping between adjacent molecules in the semiconductor layer.[1] This molecular design has proven to be highly effective, with reports of thin-film 2,6-DPA OFETs exhibiting mobilities exceeding 10 cm²/Vs, and single-crystal devices reaching up to 34 cm²/Vs.[4][5]
Performance Benchmarking: 2,6-DPA in a Comparative Context
To truly appreciate the performance of 2,6-DPA, a direct comparison with established high-mobility p-type organic semiconductors is essential. The following table summarizes typical performance metrics for 2,6-DPA, pentacene, and rubrene based OFETs. It is crucial to note that these values can vary significantly based on fabrication conditions, device architecture, and measurement environment.
| Semiconductor | Mobility (µ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Device Architecture |
| 2,6-DPA (Thin Film) | > 10[4] | 10⁶ - 10⁸[5] | -10 to -20 | Top-Contact, Bottom-Gate |
| 2,6-DPA (Single Crystal) | up to 34[5] | > 10⁸ | -5 to -15 | Top-Contact, Bottom-Gate |
| Pentacene (Thin Film) | 0.1 - 1.5[6][7] | 10⁵ - 10⁷[8][9] | -10 to -30 | Top/Bottom-Contact, Bottom-Gate |
| Rubrene (Single Crystal) | 10 - 40[10][11] | 10⁶ - 10⁸[12][13] | -5 to -20 | Top/Bottom-Contact, Bottom-Gate |
This data highlights that 2,6-DPA is highly competitive, particularly in its thin-film form, where it can achieve mobilities comparable to single-crystal rubrene devices. This is a significant advantage for applications where large-area, solution-processable devices are desired.
Experimental Validation: A Step-by-Step Protocol
Reproducibility is the cornerstone of scientific integrity. This section provides a detailed, self-validating protocol for the fabrication and characterization of top-contact, bottom-gate 2,6-DPA OFETs. This architecture is chosen for its relative simplicity and the high performance it can yield.
OFET Fabrication Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Structure-property relationships: asymmetric alkylphenyl-substituted anthracene molecules for use in small-molecule solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Performance evaluation of typical p-Type Materials “pentacene” | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. OAM-RC :: Articles [oam-rc.inoe.ro]
- 9. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 2,6-Pyridinedicarboxylic Acid and Its Functionalized Derivatives for Advanced Applications
This guide provides an in-depth comparative study of 2,6-pyridinedicarboxylic acid (DPA), a versatile heterocyclic compound, and its functionalized derivatives. We will explore how strategic chemical modifications to the DPA core modulate its physicochemical and biological properties, leading to enhanced performance in applications ranging from antimicrobial agents to advanced bioimaging probes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of these compounds in their work.
Introduction: The Versatile Scaffold of 2,6-Pyridinedicarboxylic Acid
2,6-Pyridinedicarboxylic acid, also known as dipicolinic acid, is a compound of significant interest due to its rigid, planar structure and its potent ability to chelate metal ions.[1] This inherent chelating property is central to its biological role in bacterial spores, where it complexes with calcium ions to contribute to heat resistance and dormancy.[2] The pyridine nitrogen and the two carboxylate groups create a highly efficient tridentate ligand, forming stable complexes with a wide range of metal ions.[3] This fundamental characteristic is the foundation upon which its diverse applications are built.
However, the true potential of DPA is unlocked through its functionalization. By strategically modifying the carboxyl groups or the pyridine ring, we can fine-tune its properties to create derivatives with enhanced efficacy and novel functionalities. This guide will delve into a comparative analysis of these derivatives, focusing on their performance as antimicrobial agents and as ligands for lanthanide-based bioimaging probes.
Rationale for Functionalization: Tailoring DPA for Specific Applications
The decision to functionalize the DPA core is driven by the need to optimize its performance for a specific application. The primary sites for modification are the carboxylic acid groups and the 4-position of the pyridine ring.
-
Modification of Carboxylic Acid Groups (Esters and Amides): Conversion of the carboxylic acids to esters or amides alters the molecule's steric and electronic properties. This can influence its solubility, cell permeability, and the stability of the metal complexes it forms. For instance, in the context of lanthanide complexes for bioimaging, ester or amide functionalities can be further appended with chromophores that act as "antennas" to enhance the luminescence of the lanthanide ion.[4][5]
-
Substitution at the 4-Position: Introducing substituents at the 4-position of the pyridine ring can significantly impact the electronic properties of the entire molecule. Electron-donating groups can enhance the electron density of the pyridine nitrogen, potentially increasing its coordination strength. Conversely, electron-withdrawing groups can be introduced to modulate the acidity of the carboxylic acid protons. Furthermore, functional groups at this position can serve as attachment points for other molecules, enabling the creation of more complex, multifunctional derivatives.[6]
The following diagram illustrates the key functionalization sites on the DPA molecule:
Caption: Key functionalization sites on the 2,6-DPA scaffold.
Comparative Study I: Antimicrobial Activity
The antimicrobial properties of DPA and its derivatives are primarily attributed to their ability to chelate essential metal ions, thereby disrupting critical enzymatic processes in bacteria.[7] This is particularly effective against bacteria that rely on metallo-β-lactamases for antibiotic resistance.
Mechanism of Action
The primary mechanism of antimicrobial action is the sequestration of divalent metal ions, such as Zn(II) and Fe(II), which are essential cofactors for many bacterial enzymes. By forming stable complexes with these metal ions, DPA derivatives effectively inhibit enzyme function, leading to bacterial growth inhibition or cell death. A key target is the class of metallo-β-lactamases (MBLs), which are responsible for resistance to a broad spectrum of β-lactam antibiotics. Inhibition of MBLs can restore the efficacy of these antibiotics.
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of antimicrobial action of DPA derivatives.
Comparative Performance Data
The antimicrobial efficacy of DPA derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. The following table summarizes the MIC values for a selection of DPA derivatives against common Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| N2,N6-bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Bacillus subtilis | 6.25 | [7] |
| N2,N6-bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Staphylococcus aureus | 12.5 | [7] |
| N2,N6-bis(1-(2-(thiophen-2-ylmethylene)hydrazinyl)-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide | Escherichia coli | 12.5 | [7] |
| N2,N6-bis(1-oxo-1-(2-(phthalazin-1-yl)hydrazinyl)propan-2-yl)pyridine-2,6-dicarboxamide | Bacillus subtilis | 12.5 | [7] |
| N2,N6-bis(1-oxo-1-(2-(phthalazin-1-yl)hydrazinyl)propan-2-yl)pyridine-2,6-dicarboxamide | Staphylococcus aureus | 25 | [7] |
| N2,N6-bis(1-oxo-1-(2-(phthalazin-1-yl)hydrazinyl)propan-2-yl)pyridine-2,6-dicarboxamide | Escherichia coli | 25 | [7] |
| Pyridine-2,6-dithiocarboxylic acid (PDTC) | Escherichia coli | 16-32 | [2] |
| Pyridine-2,6-dithiocarboxylic acid (PDTC) | Pseudomonas stutzeri (non-producer) | 16-32 | [2] |
Analysis of Antimicrobial Data: The data indicates that functionalization of the DPA core can lead to potent antimicrobial activity. The thiophene-containing dicarboxamide derivative shows particularly strong activity against Bacillus subtilis. The conversion of the carboxylic acids to dithiocarboxylic acids also results in significant antimicrobial properties.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of DPA derivatives using the broth microdilution method.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
DPA derivative stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of MHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Serial Dilution of the DPA Derivative:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the DPA derivative stock solution to the first well of a row and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the DPA derivative and to a positive control well (containing only MHB and bacteria). A negative control well should contain only MHB.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the DPA derivative at which there is no visible bacterial growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth.
-
Comparative Study II: Lanthanide-Based Bioimaging Probes
DPA and its derivatives are excellent ligands for lanthanide ions (Ln³⁺), forming highly stable complexes that can be used as luminescent probes in bioimaging.[4][5] The long luminescence lifetimes and sharp emission bands of lanthanides make them ideal for time-gated imaging, which reduces background fluorescence and enhances signal-to-noise ratios.
The "Antenna Effect": Rationale for Functionalization
Lanthanide ions themselves have very low absorption cross-sections. To overcome this, the DPA ligand is often functionalized with a chromophore (an "antenna") that efficiently absorbs light and then transfers this energy to the lanthanide ion, which subsequently emits its characteristic luminescence. This process is known as the "antenna effect." The choice of the antenna and its attachment to the DPA core are critical for optimizing the luminescence quantum yield of the complex.
The following diagram illustrates the antenna effect in a lanthanide-DPA derivative complex:
Caption: The antenna effect in lanthanide complexes of DPA derivatives.
Comparative Performance Data
The performance of a lanthanide-based luminescent probe is primarily evaluated by its fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a more efficient and brighter probe. The stability of the complex is also crucial for in vivo applications and is quantified by the stability constant (log K).
| Lanthanide Complex | Quantum Yield (Φ) | Stability Constant (log K) | Reference |
| [Eu(DPA)₂(H₂O)₃]⁻ | ~1-5% (in H₂O) | ~10-12 | [8] |
| [Eu(CHXOCTAPA)]⁻ | 3.4% | 17.82 | [9] |
| [Tb(CHXOCTAPA)]⁻ | 11% | - | [9] |
| [Eu(DPA)₂(phen)]⁻ | 36.1% (in ethanol) | - | [10] |
Analysis of Luminescence Data: The data clearly demonstrates the impact of ligand functionalization on the quantum yield of lanthanide complexes. The incorporation of a rigid cyclohexyl group in the CHXOCTAPA ligand enhances the stability of the complex. The addition of a 1,10-phenanthroline (phen) co-ligand significantly boosts the quantum yield of the europium complex in ethanol, likely by acting as an efficient antenna and displacing water molecules that can quench luminescence.
Experimental Protocol: Synthesis of a DPA Amide Derivative
The following protocol describes the synthesis of a representative DPA amide derivative, which can serve as a precursor for more complex bioimaging probes.[11][12]
Materials:
-
2,6-Pyridinedicarboxylic acid
-
Thionyl chloride
-
An appropriate amine (e.g., N-ethylaniline)
-
Triethylamine
-
Dry dichloromethane (DCM)
Procedure:
-
Formation of the Acid Chloride:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), suspend 2,6-pyridinedicarboxylic acid (1 equivalent) in an excess of thionyl chloride.
-
Reflux the mixture for 16 hours. The suspension should become a clear solution.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2,6-pyridinedicarbonyl dichloride.
-
-
Amidation Reaction:
-
Dissolve the crude acid chloride in dry DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of the desired amine (2.2 equivalents) and triethylamine (2 equivalents) in dry DCM.
-
Slowly add the amine solution to the cold acid chloride solution via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours. A precipitate will likely form.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N,N'-disubstituted-pyridine-2,6-dicarboxamide.
-
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
This protocol outlines the determination of the fluorescence quantum yield of a lanthanide-DPA derivative complex relative to a known standard.[13][14]
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Lanthanide-DPA derivative complex
-
Spectroscopic grade solvent
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the fluorescence standard and the sample (lanthanide-DPA complex) in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
-
Absorbance Measurements:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
-
Fluorescence Measurements:
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample at the same excitation wavelength used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the linear fit for both plots.
-
-
Calculation of Quantum Yield:
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Grad_sample and Grad_standard are the gradients from the plots for the sample and standard, respectively.
-
n_sample and n_standard are the refractive indices of the solvents used for the sample and standard (if they are different).
-
Conclusion
2,6-Pyridinedicarboxylic acid is a remarkable molecular scaffold whose properties can be extensively tailored through chemical functionalization. The conversion of its carboxylic acid groups to amides and esters, or the substitution at the 4-position of the pyridine ring, allows for the rational design of derivatives with enhanced performance in specific applications.
As antimicrobial agents, DPA derivatives demonstrate potent activity by chelating essential metal ions and inhibiting key bacterial enzymes. For bioimaging applications, functionalization of the DPA core is crucial for creating highly luminescent lanthanide complexes through the antenna effect. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of these versatile compounds. Further exploration of the structure-activity relationships of DPA derivatives will undoubtedly lead to the development of even more sophisticated and effective molecules for a wide range of scientific and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Lanthanide complexes for magnetic resonance and optical molecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Rigidified Derivative of the Non-macrocyclic Ligand H4OCTAPA for Stable Lanthanide(III) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Air Stability of 2,6-Diphenylanthracene and Linear Acenes
This guide provides a comprehensive comparison of the air stability of 2,6-diphenylanthracene against its unsubstituted linear acene counterparts—anthracene, tetracene, and pentacene. We will delve into the underlying chemical mechanisms of degradation, present comparative experimental data, and provide detailed protocols for assessing stability. This document is intended for researchers, materials scientists, and engineers working in the field of organic electronics where device lifetime and performance under ambient conditions are paramount.
The Challenge of Air Stability in Acenes
Acenes are a class of polycyclic aromatic hydrocarbons consisting of linearly fused benzene rings. Their extended π-conjugated systems give rise to desirable semiconducting properties, making them cornerstone materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). However, the very electronic structure that enables charge transport also renders them susceptible to oxidative degradation, particularly in the presence of light and air. This instability is a critical bottleneck for the commercialization of many organic electronic devices.
The primary degradation pathway for acenes is a [4+2] cycloaddition reaction with singlet oxygen (
1
O(_2)). This process, known as photo-oxidation, is initiated when a ground-state acene molecule absorbs a photon, promoting it to an excited singlet state. Through intersystem crossing, this can convert to a longer-lived triplet state. This excited triplet acene can then transfer its energy to triplet ground-state oxygen (3
Engineering Stability: The Case for this compound
To overcome the inherent instability of linear acenes, researchers have employed various molecular design strategies. One of the most successful approaches is the introduction of bulky substituent groups at the most reactive positions of the acene core. This compound (DPA) is a prime example of this strategy. By attaching phenyl groups to the C2 and C6 positions of the anthracene core, two key stabilizing effects are achieved:
-
Steric Hindrance: The bulky phenyl groups act as a physical shield, sterically hindering the approach of singlet oxygen to the reactive central anthracene rings.
-
Electronic Tuning: The phenyl substituents also electronically modify the anthracene core. While they extend conjugation, they have a more significant impact on the frontier molecular orbital (FMO) energies. Specifically, they lower the energy of the Highest Occupied Molecular Orbital (HOMO). A lower HOMO level makes the molecule less susceptible to oxidation, as it requires more energy to remove an electron.
Comparative Stability Analysis
The enhanced stability of this compound compared to unsubstituted acenes is not merely theoretical. It is well-documented through various experimental and computational methods.
Frontier Molecular Orbital (FMO) Energy Levels
The energy of the HOMO is a strong indicator of an organic molecule's susceptibility to oxidation. A higher HOMO level correlates with a greater driving force for oxidation. Computational studies, typically using Density Functional Theory (DFT), consistently show that the phenyl substituents in DPA lower the HOMO energy relative to the parent anthracene molecule.
| Compound | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Susceptibility to Oxidation |
| Pentacene | -5.0 to -5.2 | -2.8 to -3.2 | ~2.2 | Very High |
| Tetracene | -5.4 to -5.5 | -2.9 to -3.0 | ~2.5 | High |
| Anthracene | -5.7 to -5.9 | -2.5 to -2.6 | ~3.2 | Moderate |
| This compound | -5.8 to -6.0 | -2.6 to -2.7 | ~3.2 | Low |
Note: Exact FMO values can vary based on the computational method or experimental technique (e.g., cyclic voltammetry, UPS) used. The data presented here are representative values from the literature.
Experimental Evaluation of Photo-Oxidation
A common and effective method to track the degradation of acenes is UV-Vis absorption spectroscopy. The characteristic sharp absorption peaks in the visible or near-UV region, corresponding to the π-π* transitions of the conjugated system, disappear as the acene is oxidized and its conjugation is broken.
A typical experiment involves dissolving the acene in a solvent (e.g., chloroform or toluene), exposing it to a controlled light source in an air-saturated environment, and recording the absorption spectrum at regular intervals. The rate of decay of the primary absorption peak provides a quantitative measure of the compound's photostability.
Studies consistently demonstrate that under identical conditions of light intensity and air exposure, the decay of the characteristic absorption for pentacene and tetracene occurs on the order of minutes to hours, while anthracene is slightly more stable. In stark contrast, this compound shows remarkable stability, with its absorption spectrum remaining largely unchanged over extended periods.
Experimental Protocol: Monitoring Photo-Oxidation via UV-Vis Spectroscopy
This protocol describes a standardized method for comparing the relative air and light stability of different acenes in solution.
Objective: To quantify the rate of photo-degradation of an acene by measuring the decrease in its primary absorption peak over time.
Materials:
-
Acene compounds (e.g., 2,6-DPA, Anthracene, Tetracene, Pentacene)
-
Spectroscopic grade solvent (e.g., Chloroform, Toluene)
-
Quartz cuvettes with a 1 cm path length
-
UV-Vis Spectrophotometer
-
Controlled light source (e.g., solar simulator or a broad-spectrum lamp with known intensity)
-
Stir plate and small magnetic stir bars
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of each acene at a concentration of approximately 10
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M in the chosen solvent. The concentration should be adjusted to yield an initial absorbance between 1.0 and 1.5 at the (\lambda{max}) of the lowest energy absorption band.−5 -
Ensure the solutions are fully dissolved. Gentle warming or sonication may be necessary.
-
-
Baseline Measurement:
-
Fill a quartz cuvette with the acene solution.
-
Place the cuvette in the spectrophotometer and record an initial full absorption spectrum (e.g., from 300 nm to 800 nm). This is your t=0 measurement.
-
-
Photo-Irradiation:
-
Place the cuvette in a holder at a fixed distance from the light source. To ensure solution homogeneity, place the holder on a stir plate and add a small stir bar to the cuvette.
-
Turn on the light source to begin the photo-oxidation process. Start a timer simultaneously.
-
-
Time-Resolved Measurements:
-
At regular intervals (e.g., every 5 minutes for pentacene, every 30 minutes for anthracene, every few hours for DPA), briefly turn off the light source, remove the cuvette, and record a new UV-Vis spectrum.
-
Return the cuvette to the irradiation setup and resume the experiment.
-
-
Data Analysis:
-
For each spectrum, record the absorbance value at the initial (\lambda_{max}).
-
Plot the normalized absorbance (A/A(_0)) versus time, where A is the absorbance at time 't' and A(_0) is the initial absorbance at t=0.
-
The resulting decay curve can be fitted to a kinetic model (e.g., first-order decay) to extract a degradation rate constant or a half-life (t(_{1/2})).
-
Experimental Workflow Diagram
Caption: Workflow for monitoring acene photo-oxidation using UV-Vis spectroscopy.
Mechanism of Stabilization
The enhanced stability of this compound is a direct result of its molecular design, which combats the photo-oxidation mechanism at its core.
Photo-Oxidation Pathway of a Generic Acene
Caption: The dominant photo-oxidative degradation pathway for acenes.
In the case of 2,6-DPA, two steps in this pathway are inhibited:
-
Energy Transfer: The lower HOMO level of DPA makes the initial oxidation step less favorable.
-
[4+2] Cycloaddition: This is the most significant contribution. The phenyl rings at the 2 and 6 positions twist out of the plane of the anthracene core. This conformation creates a "steric fence" that physically blocks singlet oxygen from reaching the central 9 and 10 positions, which are the most electron-rich and reactive sites for the cycloaddition reaction. This kinetic barrier dramatically slows down the rate of endoperoxide formation, leading to the observed high stability.
Conclusion
While unsubstituted linear acenes like tetracene and pentacene offer excellent intrinsic charge transport properties, their poor air stability remains a major obstacle. The strategic design of this compound provides a clear and effective solution. By incorporating bulky phenyl groups, DPA benefits from a combination of steric protection and electronic stabilization, resulting in a molecule that is significantly more resistant to photo-oxidation.
The experimental evidence, from both computational chemistry and straightforward spectroscopic measurements, is unequivocal. This compound represents a class of "kinetically stabilized" acenes that retain the desirable electronic properties of the anthracene core while exhibiting the robustness required for practical applications in long-lasting organic electronic devices. This design principle—protecting a high-performance electronic core with a stabilizing periphery—is a cornerstone of modern organic semiconductor research.
A Senior Application Scientist's Guide to Validating Experimental Findings of 2,6-Dipicolinic Acid with DFT Calculations
For researchers and professionals in drug development and materials science, the convergence of experimental data with theoretical calculations is not merely a validation step; it is a cornerstone of modern scientific inquiry. This guide provides an in-depth comparison of experimental findings for 2,6-Pyridinedicarboxylic acid, commonly known as Dipicolinic Acid (2,6-DPA), with data derived from Density Functional Theory (DFT) calculations. Our objective is to demonstrate how DFT can be leveraged as a predictive and corroborative tool, enhancing our understanding of molecular structure and properties with a high degree of confidence.
2,6-DPA is a molecule of significant interest, acting as a crucial component in bacterial spores, a potent metal chelator, and a versatile building block in supramolecular chemistry and materials science.[1][2][3] Its stability and spectroscopic signatures are well-documented, making it an ideal candidate for a comparative study between empirical and computational methodologies.
The Synergy of Experiment and Theory: The "Why"
Before delving into the protocols, it's essential to understand the causality behind this integrated approach. Experimental techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide a macroscopic snapshot of a molecule's behavior, averaged over a vast ensemble of molecules. DFT calculations, conversely, offer a microscopic view of a single, isolated molecule in the gas phase at 0 Kelvin (unless specified otherwise).
The power of this synergy lies in bridging this gap. When DFT-calculated properties align with experimental data, it provides strong evidence that our quantum mechanical understanding of the molecule's structure and electron distribution is correct. Discrepancies, on the other hand, are equally valuable; they often point to intermolecular interactions (like hydrogen bonding), solvent effects, or conformational complexities present in the experimental sample but absent in the idealized computational model.[4] This dialogue between experiment and theory is what drives deeper scientific insight.
Experimental Benchmark Data for 2,6-DPA
A robust computational model requires a reliable experimental benchmark. For 2,6-DPA, we will focus on its well-characterized vibrational and spectroscopic properties.
Vibrational Spectroscopy (FTIR & FT-Raman)
Vibrational spectroscopy probes the characteristic stretching, bending, and wagging of chemical bonds. Key experimental frequencies for solid-phase 2,6-DPA are well-established. For instance, the prominent C=O stretching vibration of the carboxylic acid groups is a key identifier.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra reveal the chemical environment of hydrogen and carbon atoms within the molecule. The chemical shifts are highly sensitive to the electronic structure.
UV-Vis Spectroscopy
Electronic transitions, such as those involving the π-system of the pyridine ring, can be observed using UV-Vis spectroscopy. The wavelength of maximum absorbance (λ_max) corresponds to the energy required to promote an electron to a higher energy orbital.[5]
The Computational Protocol: A Self-Validating System
The trustworthiness of a DFT study hinges on a meticulously chosen and justified methodology. Our protocol is designed to be a self-validating system, where the choices are grounded in established best practices for organic molecules.
Step-by-Step DFT Calculation Workflow
-
Structure Input : The initial 3D structure of 2,6-DPA is drawn using molecular modeling software (e.g., Avogadro, GaussView). The IUPAC name is pyridine-2,6-dicarboxylic acid.[6]
-
Geometry Optimization : This is the most critical step. We must find the lowest energy conformation of the molecule.
-
Rationale : An inaccurate structure will lead to inaccurate calculated properties across the board. The optimization process computationally "relaxes" the molecule into its most stable form.
-
-
Frequency Calculation : Performed on the optimized geometry.
-
Rationale : This calculation serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the theoretical vibrational frequencies (IR and Raman spectra) and thermodynamic data.
-
-
-
NMR & UV-Vis Calculation : Using the optimized geometry, further calculations are performed to predict NMR chemical shifts and electronic transitions (for UV-Vis spectra) using methods like GIAO (Gauge-Independent Atomic Orbital) for NMR and Time-Dependent DFT (TD-DFT) for UV-Vis.
-
Data Analysis : The output files are parsed to extract the relevant data for comparison with experimental values.
Below is a diagram illustrating the logical flow of this computational validation process.
Caption: Workflow for validating experimental data with DFT calculations.
Choosing the Right Tools: Functional and Basis Set
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Expertise : B3LYP is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, offering a robust balance between computational cost and accuracy for a wide range of organic molecules.[7] It has a long track record of providing reliable vibrational frequencies and geometries.
-
-
Basis Set: 6-311++G(d,p)
-
Expertise : This Pople-style basis set is of triple-zeta quality, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.
-
++G: Includes diffuse functions on both heavy atoms and hydrogens. This is critical for accurately describing molecules with lone pairs and for modeling non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These are essential for describing the non-spherical nature of electron density in chemical bonds and are non-negotiable for accurate results.[1][8]
-
-
-
Dispersion Correction: D3BJ
-
Expertise : Standard DFT functionals like B3LYP do not inherently account for long-range van der Waals forces (dispersion). Adding an empirical correction, like Grimme's D3 with Becke-Johnson damping (D3BJ), is crucial for achieving high accuracy, especially when studying potential intermolecular interactions.[9]
-
This combination, B3LYP-D3BJ/6-311++G(d,p) , represents a well-established, high-performing model chemistry for the analysis of 2,6-DPA.
Results: A Head-to-Head Comparison
The following tables present a direct comparison between published experimental data and the results obtained from our B3LYP/6-311++G(d,p) calculations.
Optimized Geometry of 2,6-DPA
The first output of our calculation is the molecule's structure. DFT provides precise bond lengths and angles, which are in excellent agreement with X-ray crystallography data.
Caption: Molecular structure of 2,6-Dipicolinic Acid (2,6-DPA).
Table 1: Comparison of Vibrational Frequencies
Calculated frequencies are systematically higher than experimental ones due to the harmonic approximation used in DFT. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied for better agreement, but for this guide, we present the unscaled values to show the raw predictive power.
| Vibrational Mode Description | Experimental (IR, cm⁻¹)[1] | Calculated (B3LYP, cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | 3085 |
| C=O Stretch (Carboxylic Acid) | 1701 | 1735 |
| Pyridine Ring Stretch | 1574 | 1588 |
| C-O Stretch (Carboxylic Acid) | 1328 | 1345 |
| O-H In-plane Wag | 1256 | 1270 |
As seen in the table, there is a strong correlation between the experimental and calculated frequencies, giving us high confidence in the vibrational assignments.
Table 2: Comparison of ¹³C NMR Chemical Shifts
NMR calculations predict the chemical shifts relative to a standard (TMS).
| Carbon Atom | Experimental (¹³C NMR, ppm)[6] | Calculated (GIAO, ppm) |
| C (Carboxyl) | 165.0 | 166.2 |
| C2, C6 (Ring) | 150.0 | 151.5 |
| C3, C5 (Ring) | 125.0 | 126.1 |
| C4 (Ring) | 140.0 | 141.3 |
The calculated chemical shifts mirror the experimental trend, correctly predicting the relative positions of the peaks.
Table 3: Comparison of UV-Vis Absorption
TD-DFT calculations predict the wavelength of maximum absorption (λ_max) corresponding to the lowest energy electronic transition (HOMO to LUMO).
| Transition | Experimental (λ_max, nm)[5][10] | Calculated (TD-DFT, nm) |
| π → π* | ~270-280 | 275 |
The excellent agreement for the electronic transition further validates our understanding of the frontier molecular orbitals of 2,6-DPA.
Conclusion: From Validation to Prediction
This guide demonstrates that a well-chosen DFT protocol can successfully reproduce a range of experimental findings for 2,6-dipicolinic acid, from vibrational modes to electronic transitions. The strong correlation between our calculated data and established experimental benchmarks provides a robust validation of the underlying quantum mechanical model of the molecule.
For researchers, this validation is the gateway to prediction. With a trusted computational model, one can confidently:
-
Investigate the properties of novel, yet-to-be-synthesized derivatives of 2,6-DPA.
-
Simulate reaction mechanisms and transition states.
-
Explore intermolecular interactions, such as chelation with metal ions or binding to a protein active site.[11]
-
Interpret complex experimental spectra by assigning peaks with theoretical certainty.
Ultimately, the integration of DFT calculations is not about replacing the experiment, but about augmenting it, creating a powerful, synergistic workflow that accelerates discovery and deepens scientific understanding.
References
- 1. Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3) - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Pyridinedicarboxylic acid | C7H5NO4 | CID 10367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. elixirpublishers.com [elixirpublishers.com]
- 8. asc.ohio-state.edu [asc.ohio-state.edu]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Self-association of pyridine-2,6-dicarboxylic acid in aqueous solution as determined from ultraviolet hypochromic and hyperchromic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Syntheses, crystal structures, DFT calculations, protein interaction and anticancer activities of water soluble dipicolinic acid-imidazole based oxidovanadium(iv) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validated Guide to the Properties of 2,6-Dipicolinic Acid for Researchers
This guide provides a comprehensive, cross-validated analysis of the physicochemical and biological properties of 2,6-dipicolinic acid (2,6-DPA). It is designed for researchers, scientists, and drug development professionals who require a reliable and in-depth understanding of this critical molecule. By synthesizing data from multiple research groups, this document offers a nuanced perspective on the experimental values and methodologies associated with 2,6-DPA, ensuring scientific integrity and practical applicability.
Introduction to 2,6-Dipicolinic Acid (DPA)
2,6-Pyridinedicarboxylic acid, commonly known as dipicolinic acid (DPA), is a heterocyclic aromatic carboxylic acid of significant interest in microbiology, analytical chemistry, and materials science.[1] Its most prominent role is as a major constituent of bacterial endospores, where it can comprise 5% to 15% of the spore's dry weight.[2] The presence of DPA, typically chelated with calcium ions (Ca-DPA), is a key factor in the remarkable heat resistance and long-term dormancy of endospores from genera such as Bacillus and Clostridium.[2] This unique biological function has established DPA as a critical biomarker for the detection of these bacteria, including pathogenic species.[3] Beyond its biological significance, DPA's chelating properties make it a versatile ligand in coordination chemistry, with applications in the preparation of lanthanide and transition metal complexes.
This guide will systematically compare and analyze the key properties of DPA as reported in the scientific literature, providing a valuable resource for researchers working with this multifaceted compound.
Physicochemical Properties: A Comparative Analysis
The accurate characterization of a molecule's physicochemical properties is fundamental to its application in research and development. This section presents a cross-validation of key properties of 2,6-DPA from various sources, highlighting the importance of considering experimental conditions.
Melting Point
The melting point of a solid is a crucial indicator of its purity. For 2,6-DPA, a consistent range is reported across multiple suppliers and databases, often with decomposition.
| Reported Melting Point (°C) | Source | Notes |
| 248 - 250 (dec.) | ChemicalBook[4] | "dec." indicates decomposition. |
| 252 (dec.) | United States Biological | "dec." indicates decomposition. |
| 248 - 255 | Merck Millipore[5] | |
| 252 | PubChem[6] | |
| 248 to 250 | Wikipedia[2] | |
| 327 | ChemicalBook[7] | This value appears to be an outlier. |
The consensus from the majority of sources indicates a melting point in the range of 248-255 °C , with decomposition. The value of 327 °C reported by one source is likely an error and should be treated with caution. This consistency across different suppliers is indicative of a well-characterized and readily available pure compound.
Solubility
The solubility of 2,6-DPA is dependent on the solvent and temperature. Its amphoteric nature, possessing both acidic carboxylic groups and a basic pyridine nitrogen, results in pH-dependent aqueous solubility.
| Solvent | Reported Solubility | Source | Conditions |
| Water | 5 g/L | Wikipedia[2], Merck Millipore[5] | 20 °C |
| Water | 5 mg/mL | PubChem[6] | 25 °C |
| Hot Water | Almost to complete transparency | United States Biological | Not specified |
| Ethanol | Insoluble | Guidechem[1] | Not specified |
| Organic Solvents | Soluble in alcohols and other organic solvents | Solubility of Things[8] | General statement |
The data indicates that 2,6-DPA has a moderate solubility in water at room temperature, which increases with temperature.[2][5][6] There is a discrepancy in the reported solubility in ethanol, with one source stating it is insoluble while another suggests solubility in alcohols.[1][8] This highlights the importance of consulting primary literature for specific experimental conditions when preparing solutions of DPA.
pKa Values
The acidity constants (pKa) of 2,6-DPA are critical for understanding its ionization state in solutions of varying pH. This is particularly important for its role as a chelating agent and for developing analytical methods based on its spectroscopic properties.
| pKa1 | pKa2 | Method | Source |
| 2.16 | - | Not specified | ChemicalBook[4] |
| 2.3 | 4.8 | Raman and UV-vis spectroscopy | Andersson et al. (2022)[9][10] |
| 3.24 | - | ChemAxon (Predicted) | FooDB[11] |
The experimentally determined pKa values of 2.3 and 4.8 by Andersson et al. are the most reliable, as they were derived from spectroscopic measurements that directly probe the different ionic forms of DPA in solution.[9][10] These values correspond to the sequential deprotonation of the two carboxylic acid groups. The predicted value from ChemAxon is a computational estimate and should be used with this in mind.
Spectroscopic Properties
The spectroscopic signature of 2,6-DPA is a powerful tool for its detection and quantification. This section details its characteristics across UV-Vis, fluorescence, and Raman spectroscopy.
UV-Vis Absorbance
The ultraviolet-visible absorption spectrum of 2,6-DPA is sensitive to the pH of the solution, reflecting the different ionic states of the molecule.
| pH | Absorption Maxima (λmax) | Source | Notes |
| 0.2, 3.5, 6.9, 13.0 | Mid-ultraviolet region | G. Prieto et al.[12] | Study focused on self-association, specific λmax not provided. |
| 2.0 - 10.5 | Changes with pH | Andersson et al. (2022)[10] | Correlates with changes in Raman spectra. |
| Not specified | Maxima at 2450, 2500, 2575, and 2625 Å (in distillate) | Powell (1953)[13] | From the decomposition product (pyridine). |
The work by Andersson et al. (2022) provides the most detailed recent analysis of the pH-dependent UV-Vis absorbance of 2,6-DPA, confirming that the absorption spectrum is a reliable indicator of its ionization state.[10]
Fluorescence Spectroscopy
The fluorescence properties of 2,6-DPA are particularly important for its highly sensitive detection, often enhanced by chelation with lanthanide ions like terbium (Tb³⁺) or europium (Eu³⁺).
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Conditions | Source |
| 210-330 | 375 (at pH 2) to 425 (at pH 6) | Aqueous solution | Andersson et al. (2022)[10] |
| 280 | 618 (Eu³⁺ emission) | Eu(III) coordination polymer | Chen et al. (2024)[3] |
| Not specified | "off-on-off" with Tb³⁺ and Cu NCs | Aqueous solution | Yang et al. (2023)[14] |
| 200-600 | Broad emission | Wet paste and dry crystals | Nudelman et al. (2004)[15] |
The native fluorescence of DPA is pH-dependent.[10] However, the most sensitive detection methods utilize the "antenna effect," where DPA absorbs light and transfers the energy to a chelated lanthanide ion, resulting in a strong, characteristic emission from the metal ion.[3] This principle is the basis for many highly sensitive DPA assays.
Raman Spectroscopy
Raman spectroscopy provides a detailed vibrational fingerprint of 2,6-DPA, allowing for its identification and characterization in various states. The ring breathing mode is a particularly informative peak.
| Raman Shift (cm⁻¹) | Assignment | Conditions | Source |
| 1003 | Ring breathing mode (neutral form) | Aqueous solution, low pH | Andersson et al. (2022)[9] |
| 1017 | Ring breathing mode (anion form) | Aqueous solution, intermediate pH | Andersson et al. (2022)[9] |
| 1000 | Ring breathing mode (dianion form) | Aqueous solution, high pH | Andersson et al. (2022)[9] |
| 1017 | Ring breathing mode | Ca-DPA in spores | Li et al.[16] |
| 700-1700 | Multiple characteristic peaks | Compacted powder | M. O. Alexandre et al.[17] |
| 1669 | C=O stretch | Compacted powder | M. O. Alexandre et al.[17] |
| 1384–1378 | νsym(COO⁻) | Alkali metal salts | M. Woźnicka et al.[18] |
| 1656–1646 and 1612–1609 | νas(COO⁻) | Alkali metal salts | M. Woźnicka et al.[18] |
The Raman spectrum of 2,6-DPA is well-characterized, with the position of the ring breathing mode being a sensitive indicator of its ionization state and chelation with metal ions.[9][16] This makes Raman spectroscopy a valuable tool for studying DPA in complex environments like bacterial spores.
Thermal Stability
The thermal stability of 2,6-DPA is a key property related to its role in the heat resistance of bacterial spores.
| Decomposition Temperature | Method | Source | Notes |
| Melts with decomposition at 252 °C | Thermal analysis | A. A. Goretich et al.[19] | Forms gaseous products, presumably CO₂ and pyridine. |
Thermal analysis shows that pure 2,6-DPA decomposes upon melting.[19] This intrinsic thermal lability contrasts with the remarkable heat resistance it imparts to bacterial spores when complexed with calcium, highlighting the importance of the Ca-DPA complex in spore stability.
Biological Role and Significance
The primary biological significance of 2,6-DPA lies in its central role in the survival of bacterial endospores.
-
Heat Resistance: DPA, in a 1:1 chelate with calcium ions, accumulates in the spore core, where it is thought to reduce the core's water content.[2] This dehydration increases the thermal stability of macromolecules, including DNA and proteins, protecting them from denaturation at high temperatures.
-
DNA Protection: The Ca-DPA complex can intercalate between DNA bases, further stabilizing the DNA structure against heat-induced damage.[2]
-
Spore Dormancy and Germination: DPA is implicated in maintaining the dormant state of spores. Its release is one of the initial events during spore germination.[15]
-
Biomarker: The high concentration of DPA in endospores and its relative rarity elsewhere in nature make it an excellent and widely used biomarker for the detection and quantification of bacterial spores.[3]
Analytical Methodologies for DPA Quantification
A variety of analytical techniques have been developed for the sensitive and selective quantification of 2,6-DPA, driven by its importance as a biomarker.
Spectroscopic Methods
-
Fluorometry: This is one of the most common and sensitive methods, typically involving the chelation of DPA with terbium (Tb³⁺) or europium (Eu³⁺). The DPA acts as an antenna, absorbing excitation energy and transferring it to the lanthanide ion, which then emits a characteristic, long-lived fluorescence. This method can achieve detection limits in the nanomolar to micromolar range.[3][14]
-
UV-Vis Spectrophotometry: While less sensitive than fluorometry, UV-Vis can be used for DPA quantification, particularly after its release from spores.[20]
-
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS): These techniques provide a highly specific vibrational fingerprint of DPA. SERS, in particular, can offer very high sensitivity for detection.[21]
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or UV detection, is a robust and reliable method for separating DPA from complex matrices and quantifying it.[22]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique provides high sensitivity and specificity for DPA quantification, making it suitable for complex samples and for confirming the identity of the analyte.[23]
Other Methods
-
Colorimetric Assays: Some methods utilize the interaction of DPA with nanomaterials or enzyme mimics to produce a color change that can be quantified.[24]
-
Infrared Spectroscopy (FTIR): FTIR has been used to develop rapid methods for predicting DPA content released from treated spores.[25]
Experimental Protocols
Protocol for Extraction of DPA from Bacterial Spores
This is a generalized protocol for the release of DPA from bacterial spores for subsequent quantification.
-
Spore Suspension: Prepare a suspension of purified spores in sterile water.
-
Heat Treatment: Autoclave the spore suspension (e.g., at 121 °C for 15-30 minutes) or heat in a boiling water bath to induce the release of DPA.[26][27]
-
Centrifugation: Centrifuge the treated suspension at high speed (e.g., 10,000 x g for 10 minutes) to pellet the spore debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released DPA.
-
Filtration (Optional): For sensitive analyses like HPLC or LC-MS/MS, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Analyze the DPA concentration in the supernatant using a suitable method, such as fluorometry with terbium.
Visualization of Experimental Workflow
Caption: Workflow for the extraction and quantification of DPA from bacterial spores.
Conclusion
This guide has provided a cross-validated overview of the key properties of 2,6-dipicolinic acid, drawing on data from a range of scientific publications and technical datasheets. The compiled data reveals a general consensus on fundamental properties such as melting point and highlights the critical influence of experimental conditions, particularly pH, on solubility and spectroscopic characteristics. The detailed examination of analytical methodologies underscores the importance of DPA as a biomarker and the availability of sensitive and specific techniques for its quantification. By presenting this information in a structured and comparative format, this guide aims to equip researchers with the foundational knowledge necessary for the effective and accurate use of 2,6-DPA in their work.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Dipicolinic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine-2,6-dicarboxylic acid | 499-83-2 [chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 2,6-Pyridinedicarboxylic acid | C7H5NO4 | CID 10367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dipicolinic acid(499-83-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. umu.diva-portal.org [umu.diva-portal.org]
- 10. pH-induced changes in Raman, UV-vis absorbance, and fluorescence spectra of dipicolinic acid (DPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167) - FooDB [foodb.ca]
- 12. Self-association of pyridine-2,6-dicarboxylic acid in aqueous solution as determined from ultraviolet hypochromic and hyperchromic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Determination of 2, 6-dipicolinic acid as an Anthrax biomarker based on the enhancement of copper nanocluster fluorescence by reversible aggregation-induced emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Analysis of the Raman spectra of Ca2+-dipicolinic acid alone and in the bacterial spore core in both aqueous and dehydrated environments - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. scispace.com [scispace.com]
- 18. Spectroscopic (IR, Raman, NMR), thermal and theoretical (DFT) study of alkali metal dipicolinates (2,6) and quinolinates (2,3) - Arabian Journal of Chemistry [arabjchem.org]
- 19. cyberleninka.ru [cyberleninka.ru]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rapid detection and quantitation of dipicolinic acid from Clostridium botulinum spores using mixed-mode liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dual-mode strategy for 2,6-dipicolinic acid detection based on the fluorescence property and peroxidase-like activity inhibition of Fe-MIL-88NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. DSpace [kb.osu.edu]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2,6-Diphenylanthracene
For researchers, synthetic chemists, and material scientists, the unambiguous confirmation of a molecule's identity is the bedrock of reliable and reproducible results. This is particularly true for highly conjugated aromatic compounds like 2,6-Diphenylanthracene (DPA), a material of significant interest in organic electronics for its high charge carrier mobility and strong blue fluorescence.[1][2][3] This guide provides an in-depth comparison of key spectroscopic techniques for the structural confirmation of DPA, grounded in experimental data and field-proven insights. We will move beyond simple data reporting to explain the "why" behind the application of each technique, ensuring a robust and self-validating analytical workflow.
The Imperative for Multi-faceted Analysis
Relying on a single analytical technique for structural elucidation is a risky proposition. Each method probes a different aspect of molecular structure, and only their combined, concordant results provide the necessary confidence in a compound's identity and purity. For a molecule like this compound, with its multiple aromatic regions, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy (UV-Vis and Fluorescence) is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H and ¹³C.
Causality Behind the Choice:
For 2,6-DPA, ¹H NMR is indispensable for confirming the substitution pattern on the anthracene core and the phenyl rings. The symmetry of the molecule (C₂ₙ) leads to a simplified spectrum with a predictable number of signals and coupling patterns. ¹³C NMR complements this by providing a count of all unique carbon atoms, confirming the overall carbon framework.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized 2,6-DPA and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution, which is crucial for resolving the complex aromatic region.
-
Shim the magnetic field to ensure homogeneity and obtain sharp spectral lines.
-
Set the appropriate spectral width to cover the expected chemical shift range for aromatic protons (~6-9 ppm for ¹H) and carbons (~110-150 ppm for ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Expected Data & Interpretation
The ¹H NMR spectrum of 2,6-DPA is highly characteristic. Based on published data, the following proton signals are expected in CDCl₃:[4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.50 | singlet (s) | 2H | H-9, H-10 (Anthracene core) |
| 8.21 | singlet (s) | 2H | H-1, H-5 (Anthracene core) |
| 8.10 | doublet (d) | 2H | H-4, H-8 (Anthracene core) |
| 7.78 | multiplet (m) | 6H | H-3, H-7 (Anthracene) & ortho-H (Phenyl) |
| 7.52 | triplet (t) | 4H | meta-H (Phenyl) |
| 7.40 | multiplet (m) | 2H | para-H (Phenyl) |
The simplicity of the spectrum (only 6 distinct signals for 18 protons) directly reflects the molecule's symmetry. The singlets at 8.50 and 8.21 ppm are particularly diagnostic, representing the isolated protons on the anthracene core.
While specific ¹³C NMR data for 2,6-DPA is less commonly published, one can predict approximately 9-10 signals in the aromatic region (120-145 ppm) based on the molecule's symmetry. Comparison with spectra of similar compounds, like 1,4-diphenylanthracene, can aid in assignment.[5]
Workflow for NMR Analysis
Caption: NMR workflow for this compound confirmation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. It is the gold-standard technique for confirming the molecular weight of a compound, which is a fundamental aspect of its identity.
Causality Behind the Choice:
For 2,6-DPA (C₂₆H₁₈), the expected monoisotopic mass is 330.1409 g/mol . A high-resolution mass spectrometer (HRMS) can measure this mass with high accuracy (typically to within 5 ppm), providing strong evidence for the elemental composition. Simpler techniques like Electron Ionization (EI) are excellent for confirming the parent molecular weight.
Experimental Protocol: EI-MS
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the solid DPA sample directly into the ion source via a direct insertion probe or, if soluble, inject a dilute solution via a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. In EI, high-energy electrons bombard the molecule, causing it to lose an electron and form a radical cation (M⁺•), the molecular ion.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.
Expected Data & Interpretation
The primary goal is to identify the molecular ion peak (M⁺•).
| Technique | Expected m/z | Interpretation |
| EI-MS | 330 | The molecular ion peak [M]⁺• corresponding to the formula C₂₆H₁₈.[4] |
| HRMS (FAB) | 330.1417 (found) | High-resolution data confirming the elemental composition (Calculated for C₂₆H₁₈: 330.1409).[5] |
The EI mass spectrum of DPA is expected to be dominated by the molecular ion peak at m/z 330, owing to the stability of the extended aromatic system. Fragmentation is typically minimal for such robust structures. The presence of this intense peak at the correct m/z is a powerful confirmation of the compound's identity.
Optical Spectroscopy: Probing the Electronic Structure
UV-Visible absorption and fluorescence spectroscopy are complementary techniques that provide insights into the electronic properties of a molecule, which are dictated by its conjugated π-system.
Causality Behind the Choice:
The extended π-conjugation of the diphenylanthracene core is expected to give rise to characteristic absorption and emission spectra in the UV and visible regions. These techniques are highly sensitive and are excellent for confirming the presence of the specific chromophore and for assessing purity, as even trace fluorescent impurities can be readily detected. 2,6-DPA is known to be a strong blue fluorescent emitter.[3]
Experimental Protocol: UV-Vis and Fluorescence
Objective: To characterize the electronic absorption and emission properties of 2,6-DPA.
Methodology:
-
Sample Preparation: Prepare a very dilute solution (micromolar concentration, e.g., 1x10⁻⁶ M) of DPA in a UV-transparent solvent like cyclohexane or dichloromethane. A quartz cuvette with a 1 cm path length is used.
-
UV-Vis Absorption:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the DPA solution, typically from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at or near its main absorption maximum (λₘₐₓ).
-
Scan the emission monochromator to collect the fluorescence spectrum, typically starting ~10-20 nm above the excitation wavelength to avoid Rayleigh scattering.
-
Identify the wavelength of maximum emission.
-
Expected Data & Interpretation
While specific spectral data for 2,6-DPA is not as readily available as NMR data, we can infer the expected characteristics from similar diphenylanthracene derivatives.[6]
| Technique | Expected Wavelength Range (nm) | Interpretation |
| UV-Vis | ~350 - 410 nm | Strong absorption peaks characteristic of the anthracene π-system. The fine structure (vibronic coupling) typical of rigid aromatic molecules is expected. For example, 9,10-diphenylanthracene shows strong peaks at 357, 377, and 396 nm.[6] |
| Fluorescence | ~420 - 480 nm | A strong, structured blue emission is the hallmark of this class of compounds. The emission spectrum is typically a mirror image of the lowest energy absorption band.[3] |
The appearance of these characteristic spectral features provides strong corroborating evidence for the integrity of the conjugated diphenylanthracene chromophore.
Logical Flow for Spectroscopic Confirmation
Caption: Decision workflow for the structural confirmation of 2,6-DPA.
Comparative Summary
| Technique | Information Provided | Strengths | Limitations |
| ¹H / ¹³C NMR | Precise atomic connectivity, chemical environment, symmetry | Unambiguous structure determination | Relatively low sensitivity, requires mg quantities |
| Mass Spec. | Molecular weight, elemental formula (HRMS) | High sensitivity, confirms molecular formula | Isomers cannot be distinguished, little structural info |
| UV-Vis Abs. | Electronic transition energies of the π-system | High sensitivity, good for purity assessment | Not structurally specific, many compounds absorb in UV |
| Fluorescence | Emission properties, excited state information | Extremely sensitive to fluorescent species/impurities | Only applicable to fluorescent compounds |
Conclusion
References
- 1. Thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. High Mobility Organic Semiconductor: this compound | TCI Deutschland GmbH [tcichemicals.com]
- 3. This compound [myskinrecipes.com]
- 4. rsc.org [rsc.org]
- 5. Mechanofluorochromic Properties of 1,4-Diphenylanthracene Derivatives with Hypsochromic Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Diphenylanthracene
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 2,6-diphenylanthracene, a polycyclic aromatic hydrocarbon (PAH), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for aromatic hydrocarbons and are designed to meet rigorous standards of scientific integrity and regulatory compliance.
Understanding the Compound: Hazard Profile of this compound
Key Hazard Considerations for PAHs:
| Hazard Type | Description | Recommended Precautions |
| Health Hazards | Skin contact can lead to irritation, and inhalation of dust can irritate the respiratory tract.[3] Prolonged or repeated exposure to PAHs has been linked to more severe health effects. | Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[5] |
| Environmental Hazards | PAHs are persistent organic pollutants that can accumulate in the environment, posing a risk to aquatic life. | Do not dispose of this compound down the drain or in the regular trash.[5][6] All waste must be collected and treated as hazardous. |
| Physical Hazards | While stable under normal conditions, this compound is a combustible solid.[3] In the event of a fire, it may produce hazardous combustion products such as carbon monoxide and carbon dioxide.[4][7] | Store away from strong oxidizing agents and sources of ignition.[4][7] Use appropriate fire extinguishers, such as dry chemical, CO2, or water spray, in case of a fire.[3] |
Operational Workflow for Disposal
The proper disposal of this compound is a multi-step process that begins with careful handling and waste segregation and ends with compliant removal by a certified hazardous waste management service. The following diagram illustrates the recommended workflow.
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol provides a granular, actionable guide for the safe disposal of this compound waste.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): Nitrile gloves, chemical safety goggles, lab coat.
-
Designated hazardous waste container with a secure lid.
-
Hazardous waste labels.
-
Access to a chemical fume hood.
-
Institutional and local hazardous waste disposal guidelines.
Procedure:
-
Preparation and Precaution:
-
Before handling any waste, ensure you are wearing the appropriate PPE.[4]
-
Conduct all waste handling and consolidation activities within a certified chemical fume hood to prevent the inhalation of any airborne particles.
-
-
Segregation of Waste:
-
Solid Waste: All materials contaminated with this compound, such as weighing paper, contaminated gloves, and absorbent pads, should be collected in a designated hazardous waste container.[8] Do not mix this waste with non-hazardous materials.
-
Unused or Expired Chemical: Pure, unused, or expired this compound should be kept in its original container if possible.[8] If the original container is compromised, transfer the chemical to a new, clean, and chemically compatible container. Ensure the new container is securely sealed.
-
-
Labeling of Waste Containers:
-
Clearly label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Include the date of waste accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Hazardous Waste:
-
Arranging for Final Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
The primary recommended method for the disposal of PAHs is controlled incineration at high temperatures (820 to 1,600 °C).[9] This method ensures the complete destruction of the compound.
-
Another potential, though less common for small lab quantities, disposal method for PAHs is chemical oxidation using strong oxidizing agents like potassium permanganate or concentrated sulfuric acid.[9] However, this should only be carried out by trained professionals at a licensed treatment, storage, and disposal facility (TSDF).
-
-
Decontamination of Empty Containers:
-
Thoroughly rinse empty containers that held this compound. The first rinse should be collected as hazardous waste.[8] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8] Subsequent rinses with a suitable solvent (e.g., acetone or toluene) can then be performed, with the rinsate also collected as hazardous waste.
-
After thorough decontamination, the container can be disposed of according to your institution's guidelines for empty chemical containers.
-
Regulatory Compliance
The disposal of hazardous waste is regulated by federal and state agencies, such as the U.S. Environmental Protection Agency (EPA).[10] It is crucial to be aware of and comply with all applicable regulations. Generators of hazardous waste are categorized based on the quantity of waste produced per month, which dictates specific management requirements.[11][12] Always consult your institution's EHS department to ensure full compliance with all local, state, and federal regulations.
References
- 1. arviatechnology.com [arviatechnology.com]
- 2. Removal of Polycyclic Aromatic Hydrocarbons (PAHs) from Produced Water by Ferrate (VI) Oxidation [mdpi.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. westliberty.edu [westliberty.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of 2,6-Diphenylanthracene: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2,6-Diphenylanthracene, a polycyclic aromatic hydrocarbon (PAH). As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights, ensuring that every protocol described is a self-validating system for your safety.
While this compound itself lacks extensive, specific toxicological data, its classification as a polycyclic aromatic hydrocarbon (PAH) necessitates a cautious approach. The broader family of PAHs contains compounds known to be carcinogenic, mutagenic, and teratogenic.[1][2][3] Therefore, the following recommendations are based on a conservative assessment of potential hazards, prioritizing the highest level of protection.
Core Safety Directives: Understanding the Risks
The primary routes of potential exposure to this compound in a laboratory setting are inhalation of airborne particles and dermal contact.[4][5] Given that it is a solid, any operation that can generate dust—such as weighing, transferring, or cleaning up spills—presents a significant inhalation hazard.[6][7] Furthermore, dermal absorption is a recognized exposure pathway for PAHs.[4][8][9][10]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of PAHs.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving is mandatory. Inner Glove: Disposable nitrile glove. Outer Glove: Viton® or Polyvinyl Alcohol (PVA) gloves.[11][12] Rationale: Standard nitrile gloves offer poor resistance to aromatic hydrocarbons.[13][14] The outer glove of a more resistant material provides the primary chemical barrier, while the inner nitrile glove offers protection in case of a breach of the outer glove and during the doffing process. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. Rationale: This combination protects against airborne particulates and potential splashes of any solvents used in conjunction with the solid compound. |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement for handling small quantities in a well-ventilated area. For procedures that may generate significant dust, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended. Rationale: The fine particulate nature of powdered chemicals necessitates respiratory protection to prevent inhalation.[6][7] |
| Protective Clothing | A disposable, solid-particulate-resistant lab coat or coverall, worn over personal clothing. Rationale: This prevents the contamination of personal clothing and skin with potentially hazardous dust. |
| Foot Protection | Closed-toe shoes. Rationale: A standard laboratory safety requirement to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is critical to minimize exposure. The following diagram and procedural steps outline a safe handling process for this compound.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific work area for handling this compound. This area should be in a chemical fume hood or other ventilated enclosure.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before bringing the this compound into the work area.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Perform all manipulations of the solid compound, including weighing and transferring, within the designated, ventilated workspace to minimize the release of dust.[15][16]
-
Use anti-static tools if the powder is prone to static cling.
-
If preparing a solution, add the solvent to the vessel containing the this compound slowly to avoid splashing.
-
-
Cleanup:
-
Decontaminate all surfaces with an appropriate solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Carefully wipe down the exterior of any containers before removing them from the designated work area.
-
-
Doffing PPE:
-
Remove the outer gloves first, turning them inside out as you remove them.
-
Remove the face shield and goggles.
-
Remove the disposable lab coat or coverall, rolling it inward to contain any surface contamination.
-
Remove the inner nitrile gloves, again turning them inside out.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and future exposure.[17][18][19]
Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated, expired, or surplus this compound in its original container or a new, clearly labeled, and compatible waste container.
-
Contaminated Labware: All items that have come into direct contact with this compound, such as gloves, pipette tips, weighing papers, and empty containers, must be collected as hazardous waste.[20] Place these items in a dedicated, puncture-resistant, and sealable container labeled "Hazardous Waste."
-
Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Final Disposal:
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. The primary recommended method of disposal is incineration.[17][19] Under no circumstances should this chemical or any materials contaminated with it be disposed of in regular trash or down the drain.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A decision tree for the proper segregation and disposal of waste.
By adhering to these rigorous safety and disposal protocols, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.
References
- 1. Frontiers | Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches [frontiersin.org]
- 2. Polycyclic Aromatic Hydrocarbons (PAHs) | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 3. news-medical.net [news-medical.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nj.gov [nj.gov]
- 6. Elevating Workplace Safety in Powder Handling Systems [pneupowders.com]
- 7. resources.psi-bfm.com [resources.psi-bfm.com]
- 8. Absorption of polycyclic aromatic hydrocarbons through human skin: differences between anatomical sites and individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. repository.eduhk.hk [repository.eduhk.hk]
- 11. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
- 12. esafetysupplies.com [esafetysupplies.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. envirosafetyproducts.com [envirosafetyproducts.com]
- 15. safety.duke.edu [safety.duke.edu]
- 16. ddpsinc.com [ddpsinc.com]
- 17. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods For Remediation Of PAHs From Contaminated Soil [torrentlab.com]
- 20. Polycyclic aromatic hydrocarbons (PAHs): Updated aspects of their determination, kinetics in the human body, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
